molecular formula C14H12O5 B12685956 Purpurogenone CAS No. 577-25-3

Purpurogenone

カタログ番号: B12685956
CAS番号: 577-25-3
分子量: 260.24 g/mol
InChIキー: WEFMSAPPYPKXTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Purpurogenone is a secondary metabolite isolated from the fungus Penicillium purpurogenum . Early research, including an X-ray crystallographic study, was crucial in elucidating the molecular structure of this compound . As a natural product of fungal origin, this compound is of interest in various research areas, including natural product chemistry, mycology, and the study of fungal biosynthesis pathways. Researchers value this compound for its potential as a biochemical tool. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

577-25-3

分子式

C14H12O5

分子量

260.24 g/mol

IUPAC名

6,7,9-trihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromen-10-one

InChI

InChI=1S/C14H12O5/c1-6-2-7-3-8-12(14(18)9(7)5-19-6)10(15)4-11(16)13(8)17/h3-6,15-17H,2H2,1H3

InChIキー

WEFMSAPPYPKXTK-UHFFFAOYSA-N

正規SMILES

CC1CC2=CC3=C(C(=CC(=C3O)O)O)C(=O)C2=CO1

製品の起源

United States

Foundational & Exploratory

The Crimson Enigma: A Technical Guide to the Discovery and Natural Sourcing of Purpurogenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Purpurogenone, a crimson-colored polyketide pigment, has been a subject of scientific curiosity since its initial isolation. This technical guide provides a comprehensive overview of the discovery, natural source, and available technical data on this compound. It is intended to serve as a foundational resource for researchers interested in the potential applications of this unique fungal metabolite. While the full scope of its biological activity and mechanism of action remains an area of active investigation, this document consolidates the current knowledge to facilitate future research and development efforts.

Discovery and Structural Elucidation

The story of this compound begins in the mid-20th century with its isolation as the primary coloring matter from certain strains of the fungus Penicillium purpurogenum Stoll. Initial investigations into its chemical nature were inexact, with an early proposed molecular formula later being proven incorrect.

A pivotal breakthrough occurred in 1970 when T. J. King, John C. Roberts, and D. J. Thompson successfully elucidated the definitive structure of this compound.[1] Their work, a landmark in natural product chemistry, employed X-ray crystallographic analysis of a mono-bromoacetate derivative of the pigment. This rigorous technique unequivocally established the molecular formula of this compound as C₂₉H₂₀O₁₁.[1] This discovery corrected the historical record and provided the precise molecular architecture necessary for any subsequent investigation into its properties and function.

Natural Source and Biosynthesis

The exclusive natural source of this compound identified to date is the filamentous fungus Penicillium purpurogenum.[1][2] This species, found in various terrestrial and marine environments, is known to produce a diverse array of secondary metabolites, including a mixture of pigments.[3] this compound is a prominent constituent of the red pigments produced by this fungus.[2]

The biosynthesis of this compound, like other fungal polyketides, is understood to follow a complex enzymatic pathway. While the specific genes and enzymes in the this compound biosynthetic cluster have not been fully characterized, it is hypothesized to be synthesized through the polyketide pathway, a common route for the production of structurally diverse secondary metabolites in fungi.

Physicochemical and Quantitative Data

Detailed physicochemical and quantitative data for purified this compound are not extensively reported in the literature, which presents a significant knowledge gap and an opportunity for future research. The majority of available data pertains to the total red pigment extract from P. purpurogenum.

PropertyValueSource
Molecular Formula C₂₉H₂₀O₁₁[1]
Appearance Crimson prisms (from acetone)[1]
Melting Point 310 °C (with decomposition)[1]
Pigment Production Yield (Total Red Pigment) Up to 2.46 g/L in submerged culture[4]
Cytotoxicity (Total Pigment Extract) Not cytotoxic up to 250 µg/mL[2]

Note: The cytotoxicity data is for a complex pigment mixture and not for purified this compound. Therefore, the specific biological activity of this compound remains to be determined.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the production, isolation, and characterization of this compound, based on established protocols for fungal pigments.

Fermentation of Penicillium purpurogenum for Pigment Production

This protocol is adapted from studies on pigment production by Penicillium purpurogenum.[4][5][6]

Objective: To cultivate Penicillium purpurogenum under conditions optimized for the production of red pigments, including this compound.

Materials:

  • Penicillium purpurogenum strain

  • Potato Dextrose Agar (B569324) (PDA) for inoculum preparation

  • Fermentation medium (e.g., Czapek-Dox broth supplemented with a carbon source like D-xylose)

  • Sterile Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Grow P. purpurogenum on PDA plates at 25-30°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., 0.1% Tween 80) and gently scraping the surface.

    • Adjust the spore concentration of the suspension using a hemocytometer.

  • Fermentation:

    • Inoculate the sterile fermentation medium in Erlenmeyer flasks with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.

    • Incubate the flasks on a rotary shaker at a specified speed (e.g., 150-200 rpm) and temperature (e.g., 24-30°C) for a designated period (e.g., 10-15 days).[4] The optimal pH for red pigment production has been reported to be around 5.0.[4]

  • Harvesting:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtration or centrifugation. The extracellular pigments, including this compound, will be in the culture filtrate.

Extraction and Purification of this compound

This protocol is a generalized procedure based on methods for isolating fungal polyketides.

Objective: To extract and purify this compound from the culture filtrate of P. purpurogenum.

Materials:

  • Culture filtrate from P. purpurogenum fermentation

  • Organic solvents (e.g., ethyl acetate (B1210297), chloroform, methanol)

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Extraction:

    • Extract the culture filtrate with an immiscible organic solvent such as ethyl acetate.

    • Repeat the extraction multiple times to ensure complete recovery of the pigments.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude pigment extract.

  • Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the crimson-colored this compound.

  • Preparative HPLC:

    • Further purify the this compound-containing fractions using a preparative HPLC system.

    • Use a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like formic acid).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain purified this compound.

Structural Elucidation by X-ray Crystallography

This protocol outlines the general steps involved in the X-ray crystallographic analysis of a small molecule like a this compound derivative, based on the original discovery.[1]

Objective: To determine the three-dimensional structure of a this compound derivative.

Materials:

  • Purified this compound

  • Reagents for derivatization (e.g., bromoacetyl bromide)

  • Crystallization solvents

  • X-ray diffractometer

Procedure:

  • Derivatization:

    • Synthesize a suitable crystalline derivative of this compound. The original study utilized a mono-bromoacetate derivative to introduce a heavy atom, which aids in solving the phase problem in X-ray crystallography.[1]

  • Crystallization:

    • Dissolve the derivative in a suitable solvent or solvent mixture.

    • Grow single crystals of the derivative using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection:

    • Mount a suitable single crystal on the goniometer head of an X-ray diffractometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using methods such as the Patterson method (especially effective with the presence of a heavy atom) or direct methods.

    • Refine the atomic coordinates and thermal parameters to obtain a final, high-resolution three-dimensional structure.

Signaling Pathways and Mechanism of Action (Current Knowledge Gaps)

A critical area for future research is the elucidation of the biological activity and mechanism of action of this compound. To date, there is a significant lack of published data on the specific signaling pathways modulated by this compound. While other fungal metabolites have been shown to possess a wide range of biological activities, including antimicrobial and anticancer effects, the specific targets and cellular effects of this compound remain unknown.

Future investigations should focus on screening this compound against various biological targets and cell-based assays to identify any potential therapeutic effects. Subsequent mechanistic studies would then be crucial to delineate its interaction with cellular signaling pathways.

Visualizations

Experimental Workflow for this compound Production and Isolation

Purpurogenone_Workflow cluster_0 Fungal Culture and Fermentation cluster_1 Extraction and Purification cluster_2 Characterization P_purpurogenum Penicillium purpurogenum Stock Culture PDA_Inoculum Inoculum Preparation (PDA Plates) P_purpurogenum->PDA_Inoculum Inoculation Fermentation Submerged Fermentation (Liquid Broth) PDA_Inoculum->Fermentation Inoculation Harvesting Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Column_Chrom Silica Gel Column Chromatography Extraction->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Purified_this compound Purified this compound HPLC->Purified_this compound Derivatization Derivatization (e.g., Bromoacetylation) Purified_this compound->Derivatization Crystallization Crystallization Derivatization->Crystallization Xray X-ray Crystallography Crystallization->Xray Structure 3D Structure Elucidation Xray->Structure

Caption: Workflow for the production, isolation, and characterization of this compound.

Future Directions

The study of this compound presents a compelling opportunity for natural product researchers and drug development professionals. Key areas for future investigation include:

  • Comprehensive Biological Screening: A systematic evaluation of this compound's bioactivity against a broad panel of targets, including cancer cell lines, pathogenic microbes, and key enzymes.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Optimization of Production: Development of high-yield fermentation and purification protocols to enable large-scale production for further research and development.

  • Medicinal Chemistry Efforts: Synthesis of this compound analogs to explore structure-activity relationships and potentially enhance its therapeutic properties.

The crimson hue of this compound may yet signal a bright future for this intriguing fungal metabolite in the realm of drug discovery and development.

References

Purpurogenone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogenone is a naturally occurring polyketide, a class of secondary metabolites known for their diverse and potent biological activities.[1] It is a pigment produced by the fungus Penicillium purpurogenum, a species recognized for its production of various pigments with potential applications in the food and textile industries.[2][3] The definitive chemical structure of this compound was established through reinvestigation in the early 1970s.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of this compound, alongside related experimental methodologies.

Chemical Structure and Identification

This compound is chemically identified as 6,7,9-trihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromen-10-one.[4] Its molecular structure consists of a tetracyclic benzo[g]isochromene core, characterized by a fusion of benzene, pyran, and cyclohexene (B86901) rings, with hydroxyl and methyl functional groups.

Key Structural Identifiers:

IdentifierValue
Molecular Formula C₁₄H₁₂O₅[4]
IUPAC Name 6,7,9-trihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromen-10-one[4]
CAS Number 577-25-3[4]
PubChem CID 135441763[4]
InChI InChI=1S/C14H12O5/c1-6-2-7-3-8-12(14(18)9(7)5-19-6)10(15)4-11(16)13(8)17/h3-6,15-17H,2H2,1H3[4]
SMILES CC1CC2=CC3=C(C(=CC(=C3O)O)O)C(=O)C2=CO1[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of potential applications. The following table summarizes the key computed properties available for this compound.

PropertyValueSource
Molecular Weight 260.24 g/mol [4]
Exact Mass 260.06847348 Da[4]
Topological Polar Surface Area 87 Ų[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 1[4]
Complexity 466[4]
XLogP3 1.9[4]

Biological Activities and Potential Applications

While specific quantitative biological data for purified this compound (C₁₄H₁₂O₅) is limited in publicly available literature, the broader class of pigments and extracts from Penicillium purpurogenum has been investigated for various biological activities. It is important to note that these activities are not definitively attributed to this compound alone, as the extracts contain a mixture of compounds.

Extracts from P. purpurogenum have demonstrated antioxidant and antibacterial activities.[5] For instance, a red pigment extract showed DPPH radical scavenging capacity and activity against various bacteria.[5] Other compounds isolated from this fungus, such as citrinin (B600267) derivatives, have shown antimicrobial potential against Candida albicans, Candida tropicalis, and Staphylococcus aureus.[5]

The benzo[g]isochromene scaffold, the core structure of this compound, is found in various natural products that exhibit a range of biological effects, including antitumor and antimicrobial properties.[6] For example, a novel benzo[g]isochromene from Rubia philippinensis was found to inhibit soluble epoxide hydrolase, an enzyme linked to cardiovascular disorders, with an IC₅₀ of 0.6 ± 0.01 μM.[7] This suggests that this compound could be a candidate for similar biological screening.

Experimental Protocols

Production of this compound via Submerged Fermentation

The production of pigments from Penicillium this compound is typically achieved through submerged fermentation. The following is a generalized protocol based on literature for pigment production.

G cluster_0 Inoculum Preparation cluster_1 Submerged Fermentation cluster_2 Pigment Extraction cluster_3 Purification start P. purpurogenum stock culture on PDA slant inoculum Spore suspension in sterile water start->inoculum Scrape spores fermentation_medium Sterile fermentation medium (e.g., YPSS) in Erlenmeyer flask inoculation Inoculate medium with spore suspension fermentation_medium->inoculation incubation Incubate at 27-30°C for 7-15 days (static or shaking) inoculation->incubation harvest Harvest culture broth incubation->harvest filtration Separate mycelia and filtrate harvest->filtration extraction Extract filtrate with organic solvent (e.g., ethyl acetate) filtration->extraction concentration Concentrate the organic extract extraction->concentration chromatography Purify via chromatography (e.g., TLC, column chromatography) concentration->chromatography final_product Purified this compound chromatography->final_product Isolate this compound

Fig. 1: General workflow for this compound production and isolation.

Materials and Reagents:

  • Penicillium purpurogenum culture

  • Potato Dextrose Agar (PDA)

  • Yeast Phosphate Soluble Starch (YPSS) medium or similar

  • Sterile water

  • Organic solvents (e.g., ethyl acetate, methanol)

  • Chromatography supplies (TLC plates, silica (B1680970) gel, etc.)

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of P. purpurogenum from a mature PDA slant by scraping the spores into sterile water.[2]

  • Fermentation: Inoculate a sterile fermentation medium (e.g., YPSS) with the spore suspension. Incubate the culture at 27-30°C for 7 to 15 days under static or shaking conditions. Optimal conditions for pigment production, such as carbon and nitrogen sources, pH, and temperature, may need to be determined empirically.[2][8][9]

  • Extraction: After incubation, separate the mycelium from the culture broth by filtration. The filtrate, which contains the extracellular pigments, is then extracted with an organic solvent like ethyl acetate.[10]

  • Purification: The organic extract is concentrated under reduced pressure. The crude pigment mixture can then be subjected to chromatographic techniques, such as Thin Layer Chromatography (TLC) or column chromatography over silica gel, to isolate and purify this compound.[11]

Antimicrobial Activity Assay (General Protocol)

The antimicrobial activity of purified this compound can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis compound_prep Prepare serial dilutions of this compound plate_setup Add compound dilutions and inoculum to 96-well plate compound_prep->plate_setup bacterial_prep Prepare standardized bacterial inoculum bacterial_prep->plate_setup controls Include positive and negative controls incubation Incubate plate at 37°C for 18-24 hours plate_setup->incubation readout Determine MIC by visual inspection or absorbance reading incubation->readout result result readout->result MIC Value

Fig. 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

  • Purified this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

  • Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium. Add the bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Given the cytotoxic and antimicrobial activities observed in related compounds and extracts, potential mechanisms could involve the inhibition of key enzymes, disruption of cell membranes, or interference with cellular signaling cascades. Further research is required to elucidate the precise mechanism of action of this compound.

Conclusion

This compound is a structurally defined metabolite from Penicillium purpurogenum with potential for biological activity based on its chemical class. While its specific biological functions and mechanisms of action remain largely unexplored, this guide provides a foundational understanding of its chemical and physical properties. The provided experimental frameworks can serve as a starting point for researchers interested in the further investigation and potential development of this natural product. Future studies should focus on the targeted isolation of this compound and the quantitative assessment of its biological activities to unlock its full therapeutic or industrial potential.

References

An In-depth Technical Guide to the Secondary Metabolites of Penicillium purpurogenum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolites produced by the fungus Penicillium purpurogenum. The document details the diverse chemical structures, significant biological activities, and available data on the biosynthesis of these compounds. It is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, drug development, and fungal biotechnology.

Introduction to Penicillium purpurogenum

Penicillium purpurogenum is a filamentous fungus known for its characteristic production of red pigments.[1] It is a versatile organism, capable of thriving in various environments and utilizing a wide range of substrates.[2][3] This adaptability is reflected in its complex secondary metabolism, which yields a rich diversity of bioactive compounds. These metabolites have garnered significant interest in the scientific community for their potential applications in medicine and biotechnology, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Major Classes of Secondary Metabolites

Penicillium purpurogenum is a prolific producer of a wide array of secondary metabolites, which can be broadly categorized into several major classes, including steroids, polyhydroxanthones, and various polyketides.

dot

Caption: Major classes of secondary metabolites from P. purpurogenum.

Steroids

A notable steroid isolated from P. purpurogenum is penicillitone , which possesses a rare tetracyclic backbone.[6] This compound has demonstrated significant cytotoxic activity against several human cancer cell lines.[6]

Polyhydroxanthones

This class of compounds, known as penicixanthones , includes several monomers and dimers. Penicixanthone G, in particular, has shown potent cytotoxicity against human carcinoma cells and strong antibacterial activity.[7][8]

Other Bioactive Compounds

P. purpurogenum also produces a variety of other bioactive molecules, including furans like purpurogenic acid, and polyketides such as citrinin (B600267) and its derivatives.[4][5][9]

Quantitative Data on Biological Activities

The following tables summarize the reported quantitative data for the biological activities of key secondary metabolites isolated from Penicillium purpurogenum.

Table 1: Cytotoxic Activity of P. purpurogenum Metabolites
CompoundCell LineActivityIC50 ValueReference
Penicillitone A549 (Human Lung Carcinoma)Cytotoxic5.57 ± 0.19 µM[6]
HepG2 (Human Hepatoma)Cytotoxic4.44 ± 0.24 µM[6]
MCF-7 (Human Breast Cancer)Cytotoxic5.98 ± 0.22 µM[6]
Penicixanthone G A549 (Human Lung Carcinoma)Cytotoxic0.3 - 0.6 µM[7][8]
HeLa (Human Cervical Carcinoma)Cytotoxic0.3 - 0.6 µM[7][8]
HepG2 (Human Hepatoma)Cytotoxic0.3 - 0.6 µM[7][8]
Vero (Normal Kidney Epithelial)Non-toxic> 50 µM[7][8]
Purpurogenic Acid K562, HL-60, HeLa, BGC-823Cytotoxic52.7-78.8% inhibition at 100 µg/mL[4]
Penicimutanins C & A K562, HL-60, HeLa, BGC-823, MCF-7Cytotoxic5.0 - 11.9 µM[5]
Epiremisporine B K562, HL-60Cytotoxic69.0 and 62.9 µg/mL[10]
Epiremisporine B1 K562, HL-60Cytotoxic53.1 and 54.7 µg/mL[10]
Crude Ethyl Acetate Extract MCF-7Cytotoxic53.56 ± 1.031 µg/mL (24h), 27.22 ± 1.029 µg/mL (48h)[11]
Table 2: Antimicrobial Activity of P. purpurogenum Metabolites
Compound/ExtractMicroorganismActivityMIC ValueReference
Penicixanthone G Staphylococcus aureusAntibacterial0.4 µg/mL[7][8]
Methicillin-resistant S. aureus (MRSA)Antibacterial0.4 µg/mL[7][8]
Crude Extract (SB Medium) Candida albicansAntifungal31.25 µg/mL[9][12]
Candida tropicalisAntifungal250 µg/mL[9][12]
Staphylococcus aureusAntibacterial125 µg/mL[9][12]

Experimental Protocols

This section outlines generalized methodologies for the fermentation, extraction, isolation, and characterization of secondary metabolites from P. purpurogenum, based on commonly employed techniques in the field.

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Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_characterization Characterization Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Solid-State or Submerged Fermentation Solid-State or Submerged Fermentation Inoculation->Solid-State or Submerged Fermentation Solvent Extraction Solvent Extraction Solid-State or Submerged Fermentation->Solvent Extraction Fermented Biomass/Broth Chromatographic Separation Chromatographic Separation Solvent Extraction->Chromatographic Separation Spectroscopic Analysis Spectroscopic Analysis Chromatographic Separation->Spectroscopic Analysis Purified Compounds X-ray Crystallography X-ray Crystallography Chromatographic Separation->X-ray Crystallography Crystalline Compounds Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation X-ray Crystallography->Structure Elucidation Polyketide_Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Cyclization/Aromatization Cyclization/Aromatization Polyketide Chain->Cyclization/Aromatization Tailoring Enzymes Tailoring Enzymes Cyclization/Aromatization->Tailoring Enzymes Final Xanthone/Polyketide Final Xanthone/Polyketide Tailoring Enzymes->Final Xanthone/Polyketide Penicillitone_Biogenesis Sterol Precursor Sterol Precursor Oxidative Cleavage Oxidative Cleavage Sterol Precursor->Oxidative Cleavage Intermediate Intermediate Oxidative Cleavage->Intermediate Vinylogous Aldol Addition Vinylogous Aldol Addition Intermediate->Vinylogous Aldol Addition Penicillitone Penicillitone Vinylogous Aldol Addition->Penicillitone

References

Elucidation of the Purpurogenone Biosynthesis Pathway: A Current Knowledge Gap

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the vibrant red pigment purpurogenone, produced by the fungus Penicillium purpurogenum, a comprehensive, experimentally validated biosynthesis pathway remains to be fully elucidated in publicly accessible scientific literature. While the genome of Penicillium purpurogenum has been sequenced, the specific gene cluster responsible for this compound production has not yet been identified and characterized. This knowledge gap currently precludes the creation of an in-depth technical guide detailing the specific enzymatic steps, regulatory mechanisms, and experimental protocols for its study.

This compound is classified as an azaphilone, a class of fungal polyketides known for their diverse chemical structures and biological activities.[1][2] The biosynthesis of azaphilones typically originates from a polyketide backbone synthesized by a polyketide synthase (PKS) enzyme. This backbone is then subjected to a series of post-PKS modifications, including cyclization, oxidation, and often the incorporation of an external nitrogen source to form the characteristic pyranoquinone core of azaphilones.[1][2]

While the general principles of azaphilone biosynthesis provide a hypothetical framework for this compound formation, the specific enzymes—the PKS, tailoring enzymes like oxidases, reductases, and transferases—and the sequence of their reactions are unknown.

The Path Forward: Genomic and Experimental Approaches

The availability of the Penicillium purpurogenum genome sequence is a critical first step towards unraveling the this compound biosynthesis pathway.[3][4] The following experimental workflow outlines a standard approach researchers would take to identify and characterize the biosynthetic gene cluster (BGC) for this compound.

experimental_workflow cluster_identification Gene Cluster Identification cluster_validation Functional Validation genome_seq P. purpurogenum Genome Sequence bioinformatics Bioinformatic Analysis (antiSMASH, etc.) genome_seq->bioinformatics putative_bgc Identify Putative PKS Gene Clusters bioinformatics->putative_bgc gene_knockout Gene Knockout of PKS in Putative Cluster putative_bgc->gene_knockout heterologous_expression Heterologous Expression of the BGC in a Host Strain putative_bgc->heterologous_expression metabolite_analysis Metabolite Analysis (HPLC, LC-MS) gene_knockout->metabolite_analysis Loss of this compound? intermediate_analysis Analysis of Intermediates in Knockout Mutants metabolite_analysis->intermediate_analysis product_confirmation Confirmation of this compound Production heterologous_expression->product_confirmation Production of this compound? pathway_proposal Propose Detailed Biosynthetic Pathway product_confirmation->pathway_proposal in_vitro_assays In Vitro Enzyme Assays intermediate_analysis->in_vitro_assays in_vitro_assays->pathway_proposal

Caption: Experimental workflow for identifying and characterizing the this compound biosynthetic gene cluster.

Hypothetical Biosynthesis Pathway

Based on known azaphilone biosynthetic pathways, a speculative pathway for this compound can be proposed. This would likely involve a highly reducing PKS (HR-PKS) to generate a polyketide chain, which then undergoes cyclization and a series of oxidative modifications. The incorporation of a nitrogen atom, a hallmark of azaphilones, would be a key step.

hypothetical_pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization & Oxidation polyketide->cyclization pyranoquinone Pyranoquinone Core cyclization->pyranoquinone tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) pyranoquinone->tailoring This compound This compound tailoring->this compound

Caption: A generalized, hypothetical biosynthesis pathway for this compound based on known azaphilone biosynthesis.

Conclusion for the Scientific Community

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for research in fungal secondary metabolism and metabolic engineering. Identifying the complete gene cluster and characterizing the function of each enzyme will not only provide fundamental insights into the biosynthesis of this visually striking pigment but also open avenues for its biotechnological production. Furthermore, understanding the pathway could enable the chemoenzymatic synthesis of novel azaphilone derivatives with potentially valuable applications in the pharmaceutical and materials science sectors. Future research efforts focused on a combination of genomics, transcriptomics, and targeted gene disruption in Penicillium purpurogenum are required to fill the current knowledge void.

References

Purpurogenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Characteristics, Isolation, and Characterization of a Fungal Metabolite

Introduction

Purpurogenone is a naturally occurring polyketide produced by the fungus Penicillium purpurogenum. First isolated and characterized in the early 1970s, this compound belongs to the naphtho-γ-pyrone class of secondary metabolites, a group known for a diverse range of biological activities. This technical guide provides a comprehensive overview of the molecular formula, weight, and detailed experimental context for this compound, aimed at researchers, scientists, and professionals in drug development.

Molecular Profile

This compound is a small molecule with a complex stereochemistry. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₅PubChem
Molecular Weight 260.24 g/mol PubChem
Class Naphtho-γ-pyroneGeneral Classification
Producing Organism Penicillium purpurogenumRoberts, J. C., & Thompson, D. J. (1971)

Isolation and Characterization

The structural elucidation of this compound was a significant achievement in natural product chemistry, accomplished through X-ray crystallography of its monobromoacetate derivative.[1][2][3] This section outlines the general experimental protocols for the isolation and characterization of this compound from Penicillium purpurogenum, based on established methods for fungal metabolites.

Isolation Protocol

A generalized workflow for the isolation of this compound from a culture of Penicillium purpurogenum is presented below. This process involves fermentation, extraction, and chromatographic purification.

G General Isolation Workflow for this compound cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Penicillium purpurogenum B Liquid or Solid-State Fermentation A->B C Separation of Mycelia and Supernatant B->C D Solvent Extraction of Mycelia and/or Supernatant C->D E Crude Extract Concentration D->E F Column Chromatography (e.g., Silica Gel) E->F G Further Chromatographic Steps (e.g., HPLC) F->G H Crystallization of this compound G->H

Caption: A generalized workflow for the isolation of this compound.

Characterization Methods

The definitive structure of this compound was determined by X-ray crystallography. For routine identification and quality control, a combination of spectroscopic techniques is employed.

Spectroscopic Data:

TechniqueKey Observables
Mass Spectrometry (MS) Provides the accurate mass and molecular formula. Fragmentation patterns can help in structural confirmation.
Infrared (IR) Spectroscopy Reveals the presence of key functional groups such as hydroxyls, carbonyls (from the pyrone ring), and aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom, which is essential for confirming the connectivity and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been extensively reported in the literature. However, as a member of the naphtho-γ-pyrone class of fungal metabolites, it may possess biological activities similar to other compounds in this family.[1]

Naphtho-γ-pyrones have been reported to exhibit a wide range of biological effects, including:

  • Antimicrobial activity

  • Antiviral properties

  • Antioxidant effects

  • Cytotoxic activity against various cancer cell lines

The potential mechanisms of action for this class of compounds are diverse and can involve the inhibition of key enzymes or interference with cellular signaling cascades. A hypothetical logical relationship for investigating the biological activity of a novel naphtho-γ-pyrone like this compound is depicted below.

G Investigative Workflow for Biological Activity A Purified this compound B In vitro Bioassays (e.g., antimicrobial, cytotoxic) A->B C Identification of Active 'Hits' B->C D Mechanism of Action Studies C->D E Target Identification D->E F Signaling Pathway Analysis E->F G Lead Compound for Drug Development F->G

References

Spectroscopic Profile of Purpurogenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry (MS) Data

The molecular weight of Purpurogenone was first determined by mass spectrometry, which was instrumental in correcting an earlier proposed molecular formula. The reported molecular weight established the molecular formula as C₂₉H₂₀O₁₁.[1]

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Weight544 or 546[1]
Molecular FormulaC₂₉H₂₀O₁₁[1]

Predicted Nuclear Magnetic Resonance (NMR) Data

In the absence of published experimental NMR spectra, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational algorithms based on the known chemical structure of the compound. It is important to note that these are theoretical values and may differ from experimental results.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
Data generated based on cheminformatics predictions
.........
.........

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
Data generated based on cheminformatics predictions
......
......

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic characterization of fungal secondary metabolites, adapted from methodologies used for compounds isolated from Penicillium species.

Fungal Cultivation and Extraction
  • Cultivation: Penicillium purpurogenum is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate the crude mixture of metabolites.

Chromatographic Purification

The crude extract is subjected to various chromatographic techniques to isolate this compound in its pure form. This typically involves:

  • Column Chromatography: The extract is first separated using column chromatography with a silica (B1680970) gel or other suitable stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, often with a reversed-phase column.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass and molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and a ¹H NMR spectrum is acquired to determine the proton chemical shifts, coupling constants, and multiplicities.

    • ¹³C NMR: A ¹³C NMR spectrum is acquired to identify the number of unique carbon atoms and their chemical environments.

    • 2D NMR: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, leading to the complete structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a fungal metabolite like this compound.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation cultivation Penicillium purpurogenum Culture extraction Solvent Extraction cultivation->extraction column_chromatography Column Chromatography extraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc ms_analysis Mass Spectrometry (MS) hplc->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) hplc->nmr_analysis structure_determination Structure Determination ms_analysis->structure_determination nmr_analysis->structure_determination

References

An In-depth Technical Guide on the Biological Activity of Purpurogenone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on nomenclature: The term "Purpurogenone" is associated with a specific chemical structure in databases like PubChem (C14H12O5). However, literature detailing the biological activities of extracts containing this specific compound is scarce. It is plausible that the query refers to other similarly named, well-researched natural compounds such as Purpurogallin or Purpurone . This guide will focus on the biological activities of these related compounds, for which there is a more substantial body of scientific evidence.

Purpurogallin: A Potent Bioactive Compound

Purpurogallin (2,3,4,6-Tetrahydroxy-5H-benzo[1]annulen-5-one) is a natural phenolic compound found in oak galls and the bark of certain oak species.[1][2][3] It is known for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4]

Antimicrobial Activity of Purpurogallin

Purpurogallin has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[5] A significant finding is its strong activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Purpurogallin against various microorganisms.

MicroorganismMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus11.0[5]
Staphylococcus aureus (NorA)512[6]
Staphylococcus aureus (wild type)512[6]
Anti-inflammatory Activity of Purpurogallin

Purpurogallin exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[7][8] In lipopolysaccharide (LPS)-stimulated microglial cells, purpurogallin was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[4][8] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4][8] Furthermore, it attenuates the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[7][8]

The molecular mechanism behind these effects involves the suppression of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][8] Purpurogallin inhibits the translocation of the NF-κB p65 subunit into the nucleus and the degradation of its inhibitor, IκB.[7][8] It also suppresses the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7]

G Purpurogallin Anti-inflammatory Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPKs TLR4->MAPK Ikk IκB Kinase TLR4->Ikk Purpurogallin Purpurogallin Purpurogallin->PI3K inhibits Purpurogallin->MAPK inhibits Purpurogallin->Ikk inhibits Akt Akt PI3K->Akt activates Akt->Ikk activates NFkB NF-κB (p65) MAPK->NFkB activates IkB IκB Ikk->IkB phosphorylates (degradation) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS upregulates COX2 COX-2 NFkB_nuc->COX2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_nuc->Cytokines upregulates

Purpurogallin's inhibition of inflammatory pathways.
Anticancer Activity of Purpurogallin and its Derivatives

Purpurogallin and its derivative, purpurogallin carboxylic acid (PCA), have shown potential as anticancer agents.[9][10] PCA has been observed to have inhibitory effects on breast (MCF7) and lung (A549) cancer cell lines.[9]

A key aspect of PCA's anticancer activity is its ability to act synergistically with existing chemotherapy drugs like 5-fluorouracil (B62378) (5-FU) in liver cancer cells.[10][11] This synergistic effect is mediated by the targeting of the ATP-binding cassette subfamily G member 2 (ABCG2) protein, a drug efflux pump that contributes to multidrug resistance.[10][11]

Table 2: In vitro anticancer activity of Purpurogallin Carboxylic Acid (PCA).

ParameterValueCell Line/ProteinReference
IC5080.81 µMTHLE-2 (normal hepatocyte)[11]
Equilibrium Dissociation Constant (Kd)1.84 µMABCG2 Protein[10][11]
Median Effective Concentration (EC50)3.09 µMABCG2 Protein[11]
Experimental Protocols

Purpurogallin can be extracted from natural sources like oak galls or synthesized from pyrogallol (B1678534).[1][2][12]

  • Natural Extraction : A general procedure involves the extraction of dried and powdered plant material (e.g., oak galls) with a solvent, followed by purification steps.

  • Synthesis from Pyrogallol : A common laboratory synthesis involves the oxidation of pyrogallol. For instance, pyrogallol is dissolved in water, and an oxidizing agent like hydrogen peroxide is added in the presence of a catalyst, such as turnip extract containing peroxidases.[12] The resulting precipitate is then filtered and washed.[12]

G General Workflow for Purpurogallin Synthesis start Start dissolve Dissolve Pyrogallol in Water start->dissolve add_reagents Add Oxidizing Agent (e.g., H2O2) and Catalyst (e.g., Turnip Extract) dissolve->add_reagents react Stir at Room Temperature add_reagents->react filter Filter the Precipitate react->filter wash Wash with Cold Distilled Water filter->wash end Purpurogallin wash->end

Workflow for the synthesis of Purpurogallin.

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum : A standardized bacterial suspension is prepared to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilutions : The test compound (Purpurogallin) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation : Each well is inoculated with the standardized bacterial suspension.

  • Incubation : The plate is incubated under appropriate conditions for the test organism (e.g., 24 hours at 37°C).

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] This can be determined visually or with the aid of a growth indicator like resazurin.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound (e.g., Purpurogallin) and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition : MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Purpurone: A Bioactive Alkaloid from Marine Sponges

Purpurone is an aromatic alkaloid isolated from the marine sponge Iotrochota sp.[13][14][15] It has been identified as having antioxidant properties.[13][14]

Antioxidant Activity of Purpurone

The antioxidant activity of purpurone has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13][14] In this assay, purpurone demonstrated potent scavenging activity.[16]

Table 3: Antioxidant activity of Purpurone.

AssayIC50Reference
DPPH radical scavenging19 µM[16]
Experimental Protocols

Purpurone is isolated from the marine sponge Iotrochota sp. through a multi-step extraction and fractionation process.[13]

  • Initial Extraction : The sponge material is extracted with ethanol (B145695) at room temperature.

  • Solvent Partitioning : The ethanol extract is partitioned between chloroform (B151607) and water. The chloroform layer is then further partitioned between 80% ethanol and n-hexane.

  • Bioactivity-Guided Fractionation : The fraction showing antioxidant activity (e.g., in a DPPH TLC assay) is subjected to further purification, typically using chromatographic techniques, to isolate purpurone.[13][16]

G Extraction and Isolation of Purpurone start Iotrochota sp. Sponge extraction Extract with Ethanol start->extraction partition1 Partition between Chloroform and Water extraction->partition1 chloroform_layer Chloroform Layer partition1->chloroform_layer aqueous_layer Aqueous Layer (discard) partition1->aqueous_layer partition2 Partition between 80% Ethanol and n-Hexane chloroform_layer->partition2 ethanol_fraction 80% Ethanol Fraction partition2->ethanol_fraction hexane_fraction n-Hexane Fraction (discard) partition2->hexane_fraction bioassay Bioactivity-Guided Fractionation (e.g., DPPH TLC) ethanol_fraction->bioassay purification Chromatographic Purification bioassay->purification end Purpurone purification->end

Workflow for the extraction and isolation of Purpurone.

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of Solutions : A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound (Purpurone) is dissolved to make stock solutions of various concentrations.

  • Reaction : The test compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation : The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30-45 minutes).[13]

  • Absorbance Measurement : The absorbance of the solutions is measured at a specific wavelength (e.g., 515 nm) using a spectrophotometer.[13] The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

While the specific compound "this compound" lacks extensive biological activity data, related compounds like Purpurogallin and Purpurone, derived from terrestrial and marine sources respectively, exhibit a range of promising bioactivities. Purpurogallin shows significant potential as an antimicrobial, anti-inflammatory, and anticancer agent, with well-defined mechanisms of action involving key cellular signaling pathways. Purpurone has been identified as a potent antioxidant. Further research into these and other related natural products is warranted to explore their full therapeutic potential in drug development.

References

Purpurogenone's Antimicrobial Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogenone, a secondary metabolite produced by the fungus Penicillium purpurogenum, has demonstrated notable antimicrobial properties. This technical guide delves into the core mechanism of its antimicrobial action, drawing upon evidence from related compounds and established experimental methodologies. The primary mode of action is identified as the inhibition of protein synthesis, a crucial process for microbial viability. This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to facilitate further research and drug development efforts.

Introduction

Antimicrobial Spectrum and Potency

While comprehensive data on the antimicrobial spectrum of purified this compound is limited, studies on crude extracts from Penicillium purpurogenum provide initial insights into its potential efficacy. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial's potency.

MicroorganismMediumMIC (µg/mL) of P. purpurogenum Extract
Candida albicansISP2500[1][2]
SB31.25[1][2]
YES62.5[1][2]
Candida tropicalisSB250[1][2]
Staphylococcus aureusSB125[1][2]

Note: The data above is for crude extracts and the concentration of this compound within these extracts is not specified. Further studies with purified this compound are required to determine its precise MIC values.

Core Mechanism of Action: Inhibition of Protein Synthesis

Evidence from the closely related compound, purpuromycin, strongly suggests that the primary antimicrobial mechanism of this compound is the inhibition of protein synthesis. Purpuromycin has been shown to inhibit this fundamental cellular process in both prokaryotic and eukaryotic cell-free systems.

Quantitative Data on Protein Synthesis Inhibition by Purpuromycin

The half-maximal inhibitory concentration (ID50) provides a measure of a compound's potency in inhibiting a specific biological process.

Cell-Free SystemID50 of Purpuromycin (µM)
Endogenous mRNA-directed rabbit reticulocyte lysate9
Poly(U)-directed system from Escherichia coli17
Poly(U)-directed system from Artemia salina cysts69
Molecular Target: Elongation Phase of Translation

Further investigation into the mechanism of purpuromycin reveals that it specifically targets the elongation phase of protein synthesis. It does not affect the peptidyl-transferase reaction itself but rather interferes with the function of elongation factors. The proposed mechanism involves a dual effect:

  • Inhibition of EF-1 (EF-Tu) dependent aminoacyl-tRNA binding: Purpuromycin prevents the correct binding of aminoacyl-tRNA to the ribosomal A-site, a step mediated by Elongation Factor 1 (EF-1) in eukaryotes and its homolog Elongation Factor-Tu (EF-Tu) in prokaryotes.

  • Stimulation of EF-2 (EF-G) dependent GTP binding: The antibiotic appears to stabilize the complex between the ribosome and Elongation Factor 2 (EF-2) (or its prokaryotic counterpart, EF-G) after GTP hydrolysis. This action is similar to that of fusidic acid, which locks EF-G on the ribosome, preventing the conformational changes necessary for the next round of elongation.

This dual action effectively stalls the ribosome, leading to the cessation of polypeptide chain elongation and ultimately, cell death.

Purpurogenone_Mechanism cluster_ribosome Ribosome A_site A Site Peptide_Bond Peptide Bond Formation A_site->Peptide_Bond Participates in Protein_Synthesis_Blocked Protein Synthesis Blocked A_site->Protein_Synthesis_Blocked P_site P Site P_site->Peptide_Bond E_site E Site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Delivery to A site EF_Tu_GTP EF-Tu-GTP EF_Tu_GTP->aa_tRNA Binds This compound This compound This compound->A_site Inhibits Binding Translocation Translocation This compound->Translocation Inhibits EF-G release EF_G_GTP EF-G-GTP EF_G_GTP->Translocation Drives Translocation->E_site Translocation->Protein_Synthesis_Blocked Peptide_Bond->Translocation

Proposed mechanism of protein synthesis inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the antimicrobial mechanism of action of this compound and related compounds.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • Microbial culture

    • This compound stock solution

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

MIC_Assay_Workflow Start Start Serial_Dilution Prepare serial dilutions of this compound in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Observation Observe for visible growth (turbidity) Incubation->Observation Determine_MIC Determine the lowest concentration with no growth (MIC) Observation->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Cell-Free Protein Synthesis Inhibition Assay

This assay measures the effect of a compound on protein synthesis in a system devoid of living cells, allowing for the direct assessment of its impact on the translational machinery.

  • Materials:

    • Commercial cell-free protein synthesis kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

    • mRNA template (e.g., luciferase mRNA)

    • Radiolabeled amino acid (e.g., [35S]-methionine) or a non-radioactive detection system

    • This compound stock solution

    • Trichloroacetic acid (TCA)

    • Scintillation counter or appropriate detection instrument

  • Procedure:

    • Assemble the cell-free protein synthesis reaction mixture according to the manufacturer's instructions, including the cell extract, mRNA template, and amino acid mixture containing the labeled amino acid.

    • Add varying concentrations of this compound to the reaction tubes. Include a positive control (known inhibitor like cycloheximide) and a negative control (vehicle).

    • Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

    • Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.

    • Collect the precipitated protein on a filter and wash to remove unincorporated labeled amino acids.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the negative control and determine the IC50 value.

Elongation Factor G (EF-G) GTPase Assay

This assay measures the ability of EF-G to hydrolyze GTP, a critical step in its function during translocation, and can be used to assess the inhibitory effect of compounds on this activity.

  • Materials:

    • Purified ribosomes

    • Purified EF-G

    • [γ-32P]GTP

    • Thin-layer chromatography (TLC) plates

    • This compound stock solution

    • Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • Procedure:

    • Set up reaction mixtures containing ribosomes, EF-G, and varying concentrations of this compound in the reaction buffer.

    • Initiate the reaction by adding [γ-32P]GTP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding formic acid.

    • Spot an aliquot of the reaction mixture onto a TLC plate.

    • Separate the unhydrolyzed [γ-32P]GTP from the released [32P]inorganic phosphate (B84403) (Pi) by chromatography.

    • Visualize and quantify the amount of GTP hydrolysis using a phosphorimager.

    • Determine the effect of this compound on the rate of GTP hydrolysis.

EF_G_GTPase_Assay Start Start Reaction_Setup Incubate Ribosomes, EF-G, and this compound Start->Reaction_Setup Initiate Add [γ-³²P]GTP to start reaction Reaction_Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop_Reaction Stop reaction with formic acid Incubate->Stop_Reaction TLC Separate GTP and Pi by TLC Stop_Reaction->TLC Quantify Quantify ³²P-GTP and ³²P-Pi TLC->Quantify Analyze Determine inhibition of GTP hydrolysis Quantify->Analyze End End Analyze->End

Workflow for the Elongation Factor G (EF-G) GTPase assay.

Conclusion and Future Directions

The available evidence strongly points towards the inhibition of protein synthesis as the primary antimicrobial mechanism of this compound. By targeting the elongation phase of translation, likely through a dual-action on elongation factors similar to its analog purpuromycin, this compound represents a potentially valuable scaffold for the development of new antibiotics.

To advance this compound from a promising natural product to a viable drug candidate, several key areas of research must be addressed:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Penicillium purpurogenum is essential for detailed biological characterization.

  • Comprehensive Antimicrobial Profiling: Determination of the MIC values of purified this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

  • Direct Mechanistic Studies: Confirmation of protein synthesis inhibition using purified this compound in cell-free assays and determination of its IC50 value.

  • Target Deconvolution: Precise identification of the molecular targets within the protein synthesis machinery through binding assays with purified ribosomal subunits and elongation factors.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to optimize antimicrobial potency and pharmacokinetic properties.

Addressing these research questions will provide a solid foundation for the rational design and development of novel antimicrobial agents based on the this compound scaffold, contributing to the critical fight against antimicrobial resistance.

References

The Structure-Activity Relationship of Purpurogenone and its Core Skeletons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogenone, a dihydrobenzo[g]isochromen-10-one derivative, represents a chemical scaffold with potential therapeutic applications. However, a detailed structure-activity relationship (SAR) for this compound itself is not extensively documented in publicly available literature. This technical guide aims to provide a comprehensive overview of the SAR of the broader class of isocoumarin (B1212949) and chromene derivatives, to which this compound belongs, in the context of their anticancer, anti-inflammatory, and neuroprotective activities. By examining the available quantitative data and mechanistic studies on related compounds, we can infer potential SAR principles that may guide the future design and development of novel therapeutic agents based on the this compound scaffold. This guide also provides detailed experimental protocols for key biological assays and visualizes relevant signaling pathways to facilitate further research in this area.

Introduction

This compound is a polyketide with the chemical structure 6,7,9-trihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromen-10-one. Its core, the dihydrobenzo[g]isochromen-10-one skeleton, is a member of the larger family of isocoumarins and chromenes, which are known to possess a wide range of biological activities. These activities include anticancer, anti-inflammatory, and neuroprotective effects. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

This guide will synthesize the available data on this compound's structural analogs to provide an inferred SAR, present quantitative data in tabular format, detail relevant experimental methodologies, and visualize key signaling pathways.

Structure-Activity Relationship (SAR) of the Dihydrobenzo[g]isochromen-10-one Core and Related Structures

Due to the limited direct SAR studies on this compound, this section will focus on the SAR of related isocoumarin and chromene derivatives to extrapolate potential structure-activity trends for the this compound core.

Anticancer Activity

Studies on various isocoumarin and benzochromene derivatives have revealed several key structural features that influence their cytotoxic and anticancer properties.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring fused to the pyranone core significantly impact cytotoxicity. For instance, in a series of 3-phenylisocoumarin derivatives, the presence of fluoro groups at the meta and para positions of the phenyl ring was found to enhance antimetastatic activity.[1]

  • Hydroxyl and Methoxyl Groups: The number and position of hydroxyl and methoxyl groups on the aromatic rings are critical for activity. These groups can influence the compound's ability to interact with biological targets and its antioxidant properties, which can contribute to its anticancer effects.

  • Modifications at the Lactone Ring: Alterations to the lactone ring of the isocoumarin core can modulate activity. For example, the synthesis of 1,3-disubstituted-5,10-dihydro-5,10-dioxo-1H-benzo[g]isochromene-3-carboxamides has led to the discovery of novel antitumor agents.[2]

Anti-inflammatory Activity

The anti-inflammatory effects of isocoumarins and chromones are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are important for anti-inflammatory activity. For example, certain dihydroxy-substituted isocoumarins have shown significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Alkyl and Aryl Substituents: The introduction of alkyl or aryl groups at various positions on the isocoumarin or chromone (B188151) scaffold can influence potency and selectivity. For instance, a study on chromone derivatives incorporating amide groups showed that electron-withdrawing groups at specific positions enhanced anti-inflammatory activity.[3]

Neuroprotective Activity

The neuroprotective properties of chromene and isochroman (B46142) derivatives are often linked to their antioxidant capabilities and their modulation of neuronal signaling pathways.

  • Antioxidant Moieties: The presence of phenolic hydroxyl groups contributes to the antioxidant activity of these compounds, which is a key mechanism for neuroprotection against oxidative stress-induced neuronal damage.

  • Lipophilicity: The lipophilicity of the molecule, influenced by its substituents, can affect its ability to cross the blood-brain barrier and exert its effects in the central nervous system.

  • Specific Substitutions: A study on an isochroman-2H-chromene conjugate demonstrated potent neuroprotective effects against oxidative injury, highlighting the importance of the specific arrangement of the fused ring systems and their substituents.[4]

Quantitative Data on Structurally Related Compounds

The following tables summarize the available quantitative data (IC50/EC50 values) for various isocoumarin and chromene derivatives, providing a basis for a comparative analysis of their biological activities.

Table 1: Anticancer Activity of Dihydrobenzo[g]isochromen-10-one Analogs and Related Compounds

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
3-(3',4'-difluorophenyl)isocoumarinColon 26-L5Collagen Type I Invasion- (Potent Inhibitor)[1]
Benzochromene Derivatives (general)VariousMTT4.6 - 21.5[5]
Dihydroisocoumarin 1aNCI-H460 (Lung)MTT33.37[6]
Dihydroisocoumarin 1bNCI-H460 (Lung)MTT32.06[6]

Table 2: Anti-inflammatory Activity of Isochromenone and Chromone Analogs

Compound/DerivativeCell LineAssayIC50/EC50 (µM)Reference
Ravenelin (a xanthone)J774A.1NO Inhibition6.27[7]
Isocoumarin 1J774A.1NO Inhibition23.17[7]
Isocoumarin 2J774A.1NO Inhibition35.79[7]
Isocoumarin 3J774A.1NO Inhibition29.45[7]
Chromone derivative 5-9RAW264.7NO Inhibition5.33[3]

Table 3: Neuroprotective Activity of Isochromenone and Chromone Analogs

Compound/DerivativeCell Line/ModelAssayEC50 (µM)Reference
JE-133 (isochroman-2H-chromene conjugate)SH-SY5YH2O2-induced cell death~1-10 (effective concentration)[4]
FormononetinPC12Glutamate-induced cell death0.027 µg/mL[8]
CalycosinPC12Glutamate-induced cell death0.031 µg/mL[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Cell culture medium

  • Test compounds

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells).[9][10]

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Cell culture medium

  • Test compounds

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.[11][12][13]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (e.g., phosphorylation) of signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the test compound and/or stimulus as required.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[14][15]

Signaling Pathways and Visualizations

Based on studies of related isocoumarin and chromone derivatives, this compound may exert its biological effects through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Many anti-inflammatory and anticancer compounds inhibit this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound (Hypothesized) This compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis.

MAPK_Pathway Growth_Factor Growth Factor/ Stress Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response This compound This compound (Hypothesized) This compound->Raf Inhibits? This compound->MEK Inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Its inhibition is a common strategy in cancer therapy.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival This compound This compound (Hypothesized) This compound->PI3K Inhibits? This compound->Akt Inhibits?

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt pathway.

Conclusion and Future Directions

While direct evidence for the structure-activity relationship of this compound is currently lacking, the analysis of its structural analogs within the isocoumarin and chromene families provides valuable insights. The presence and positioning of hydroxyl, methoxyl, and other substituents on the core dihydrobenzo[g]isochromen-10-one scaffold are likely to be key determinants of its biological activity. The anticancer, anti-inflammatory, and neuroprotective effects observed for related compounds suggest that this compound may modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

Future research should focus on the systematic synthesis and biological evaluation of a series of this compound derivatives to establish a definitive SAR. This should include the variation of substituents on the aromatic ring and modifications of the pyranone moiety. Elucidating the precise molecular targets and mechanisms of action will be crucial for the development of this compound-based compounds as potential therapeutic agents. The experimental protocols and pathway visualizations provided in this guide offer a framework for initiating such investigations.

References

Potential Therapeutic Applications of Purpurin and Purpurogallin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Purpurogenone" did not yield a known compound with established therapeutic applications. It is highly probable that this is a typographical error. This guide will focus on two well-researched compounds with similar names and significant therapeutic potential: Purpurin and Purpurogallin .

This technical whitepaper provides an in-depth overview of the potential therapeutic applications of Purpurin and Purpurogallin, with a focus on their anticancer, neuroprotective, and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals in drug development.

Purpurin: A Neuroprotective Agent

Purpurin is a naturally occurring anthraquinone (B42736) compound that has demonstrated significant neuroprotective effects. It can efficiently cross the blood-brain barrier, making it a promising candidate for treating neurological disorders.[1][2]

Therapeutic Applications
  • Ischemic Stroke: Purpurin has shown neuroprotective effects against ischemic brain damage.[1] In animal models, it has been shown to reduce the damage to the hippocampus following an ischemic event.[1][2]

  • Alzheimer's Disease: Recent studies suggest that Purpurin may have neuroprotective effects against symptoms similar to those of Alzheimer's disease.[1]

Mechanism of Action

Purpurin's neuroprotective effects are attributed to its ability to mitigate oxidative stress and inflammation.[1][2] It has been shown to ameliorate the activation of MAPKs, Bax, and oxidative stress cascades.[1] In studies using gerbil hippocampus and HT22 cells, Purpurin reduced cell death, DNA fragmentation, and the formation of reactive oxygen species.[2] Furthermore, it has been observed to decrease microglial activation and the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α following ischemia.[2]

Quantitative Data
Model Parameter Observation Reference
Ischemic Gerbil ModelLocomotor Behavior (1 day post-ischemia)Vehicle-treated ischemic group showed a significant change in mobile (115.6% of control) and immobile (57.3% of control) phases.[1]
Ischemic Gerbil ModelTraveled Distance (1 day post-ischemia)Vehicle-treated ischemic group traveled a significantly longer distance (292.9% of control).[1]
Ischemic Gerbil ModelNeuronal Survival (4 days post-ischemia)In the vehicle-treated ischemic group, NeuN-immunoreactive cells in the hippocampal CA1 region were reduced to 5.1% of the control group.[1]
Signaling Pathways

Purpurin_Neuroprotective_Pathway cluster_stress Ischemic Damage / Oxidative Stress cluster_purpurin Therapeutic Intervention cluster_mapk MAPK Signaling cluster_inflammation Neuroinflammation cluster_apoptosis Apoptosis Ischemia Ischemia p-JNK p-JNK Ischemia->p-JNK p-ERK p-ERK Ischemia->p-ERK p-p38 p-p38 Ischemia->p-p38 Microglial Activation Microglial Activation Ischemia->Microglial Activation Bax Bax Ischemia->Bax Purpurin Purpurin Purpurin->p-JNK Purpurin->p-ERK Purpurin->p-p38 Purpurin->Microglial Activation Purpurin->Bax Neuronal Cell Death Neuronal Cell Death p-JNK->Neuronal Cell Death p-ERK->Neuronal Cell Death p-p38->Neuronal Cell Death IL-1β IL-1β Microglial Activation->IL-1β IL-6 IL-6 Microglial Activation->IL-6 TNF-α TNF-α Microglial Activation->TNF-α IL-1β->Neuronal Cell Death IL-6->Neuronal Cell Death TNF-α->Neuronal Cell Death Bax->Neuronal Cell Death

Experimental Protocols
  • Animal Model: Transient forebrain ischemia was induced in gerbils. Locomotor activity was assessed one day after ischemia, and the number of surviving neurons in the hippocampal CA1 region was determined four days after ischemia.[2]

  • Immunohistochemistry: Staining for NeuN (a marker for mature neurons) and Fluoro-Jade C (a marker for degenerating neurons) was performed on hippocampal tissue to assess neuroprotection.[1]

  • Cell Culture: HT22 cells were used to study the effects of Purpurin on oxidative stress induced by H2O2. Cell death, DNA fragmentation, and the formation of reactive oxygen species were measured.[2]

  • Western Blotting: The phosphorylation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK), and p38 was analyzed in HT22 cells and gerbil hippocampus to assess the effect on MAPK signaling pathways.[2]

Purpurogallin: An Anti-Inflammatory Agent

Purpurogallin is a naturally occurring phenol (B47542) that has demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation.

Therapeutic Applications
  • Neuroinflammatory Diseases: Purpurogallin's ability to suppress pro-inflammatory pathways in activated microglia suggests its potential as a neuroprotective agent in diseases with a neuroinflammatory component.[3]

Mechanism of Action

Purpurogallin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and cytokines.[3] It has been shown to inactivate the NF-κB and MAPK signaling pathways.[3] In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, Purpurogallin significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] It also attenuated the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3] The underlying mechanism involves the suppression of the translocation of the NF-κB p65 subunit into the nucleus and the degradation of the inhibitor of NF-κB (IκB).[3] Additionally, Purpurogallin has been shown to suppress the phosphatidylinositol 3-kinase/Akt signaling pathway.[3]

Signaling Pathways

Purpurogallin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_purpurogallin Therapeutic Intervention cluster_pathways Signaling Pathways cluster_nfkb NF-κB Activation cluster_mediators Pro-inflammatory Mediators cluster_response Inflammatory Response LPS LPS PI3K/Akt PI3K/Akt LPS->PI3K/Akt MAPK MAPK LPS->MAPK IκB Degradation IκB Degradation LPS->IκB Degradation Purpurogallin Purpurogallin Purpurogallin->PI3K/Akt Purpurogallin->MAPK Purpurogallin->IκB Degradation iNOS iNOS PI3K/Akt->iNOS COX-2 COX-2 PI3K/Akt->COX-2 IL-1β IL-1β PI3K/Akt->IL-1β TNF-α TNF-α PI3K/Akt->TNF-α MAPK->iNOS MAPK->COX-2 MAPK->IL-1β MAPK->TNF-α NF-κB p65 Translocation NF-κB p65 Translocation IκB Degradation->NF-κB p65 Translocation NF-κB p65 Translocation->iNOS NF-κB p65 Translocation->COX-2 NF-κB p65 Translocation->IL-1β NF-κB p65 Translocation->TNF-α Inflammation Inflammation iNOS->Inflammation COX-2->Inflammation IL-1β->Inflammation TNF-α->Inflammation

Experimental Protocols
  • Cell Culture: BV2 microglial cells were stimulated with 0.5 µg/ml of lipopolysaccharide (LPS) to induce an inflammatory response.[3]

  • Cell Viability Assay: An MTT assay was used to measure the viability of BV2 cells after treatment with various concentrations of Purpurogallin.[3]

  • Measurement of Inflammatory Mediators: The production of nitric oxide (NO) and prostaglandin E2 (PGE2) was measured in the cell culture supernatant.[3]

  • Gene and Protein Expression Analysis: The expression of inducible NO synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) was analyzed at both the mRNA and protein levels.[3]

  • Analysis of Signaling Pathways: The translocation of the NF-κB p65 subunit into the nucleus and the degradation of the inhibitor of NF-κB (IκB) were assessed to determine the effect on the NF-κB pathway. The phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways was also analyzed.[3]

Compounds from Cyathocline purpurea with Anticancer Activity

While not directly related to "this compound," it is worth noting that the plant Cyathocline purpurea has been traditionally used in cancer treatment and contains several bioactive compounds with significant anticancer activities in vitro.[4]

Bioactive Compounds and Anticancer Activity
  • Santamarine, 9beta-acetoxycostunolide, and 9beta-acetoxyparthenolide: These sesquiterpene lactones have been shown to inhibit the growth of various human cancer cell lines.[4]

Quantitative Data
Compound Cell Lines IC50 Range Reference
Santamarine, 9beta-acetoxycostunolide, 9beta-acetoxyparthenolideL1210 murine leukemia, CCRF-CEM human leukemia, KB human nasopharyngeal carcinoma, LS174T human colon adenocarcinoma, MCF 7 human breast adenocarcinoma0.16-1.3 µg/mL[4]
Mechanism of Action

Santamarine and 9beta-acetoxycostunolide have been shown to be cytotoxic rather than just cytostatic.[4] Their mechanism of action involves:

  • Cell Cycle Arrest: They block L1210 cells in the G2/M phase of the cell cycle.[4]

  • Inhibition of DNA Synthesis: They inhibit the incorporation of [(3)H]-thymidine in a time- and concentration-dependent manner.[4]

  • Induction of Apoptosis: They induce apoptosis and activate caspase 3 in L1210 cells.[4]

Experimental Workflow

Anticancer_Experimental_Workflow Isolation of Compounds Isolation of Compounds Cell Viability Assays Cell Viability Assays Isolation of Compounds->Cell Viability Assays Colony Formation Assay Colony Formation Assay Isolation of Compounds->Colony Formation Assay DNA Synthesis Assay DNA Synthesis Assay Isolation of Compounds->DNA Synthesis Assay Cell Cycle Analysis Cell Cycle Analysis Isolation of Compounds->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Isolation of Compounds->Apoptosis Assays Mechanism of Action Mechanism of Action Cell Viability Assays->Mechanism of Action Colony Formation Assay->Mechanism of Action DNA Synthesis Assay->Mechanism of Action Cell Cycle Analysis->Mechanism of Action Apoptosis Assays->Mechanism of Action

Experimental Protocols
  • Cell Viability: Determined by trypan blue exclusion and methylene (B1212753) blue assays.[4]

  • Colony Formation: Assessed by a microtitration cloning assay.[4]

  • DNA Synthesis: Determined by a tritiated thymidine (B127349) incorporation assay.[4]

  • Cell Cycle Analysis: Carried out by flow cytometry.[4]

  • Apoptosis: Observed by DAPI staining and Caspase 3/7 activities measured using a Caspase-Glo 3/7 assay kit.[4]

References

Purpurogenone: An Enigmatic Fungal Metabolite with Undetermined Cellular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a secondary metabolite produced by the fungus Penicillium purpurogenum, a comprehensive understanding of purpurogenone's interaction with cellular targets remains elusive. An in-depth review of available scientific literature reveals a significant scarcity of specific data on its mechanism of action, quantitative biological activity, and the signaling pathways it may modulate. This technical overview synthesizes the current, limited knowledge of this compound and highlights the critical gaps in research that preclude a detailed analysis of its cellular functions.

Chemical Identity and Discrepancies

This compound is a recognized secondary metabolite originating from the fungal species Penicillium purpurogenum. However, there is conflicting information regarding its precise chemical structure. An older study identified this compound with a molecular formula of C29H20O11. In contrast, the publicly accessible PubChem database lists a compound named this compound with the molecular formula C14H12O5 and the systematic name 6,9,10-trihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromen-7-one. This significant discrepancy in its fundamental chemical identity underscores the nascent stage of research into this compound and complicates efforts to find and synthesize information regarding its biological effects. For the purposes of targeted searches, the compound has also been identified by the National Service Center number NSC 407287.

Biological Activity: A Void of Specific Data

While Penicillium purpurogenum is known to produce a variety of bioactive compounds, including pigments with antioxidant and antibacterial properties, specific data on the biological activity of isolated this compound is exceptionally limited. Extensive searches of scientific databases have not yielded studies that detail the interaction of this compound with specific cellular targets. Consequently, there is no publicly available quantitative data, such as IC50 or Ki values, that would describe its potency against any particular enzyme, receptor, or signaling protein.

The majority of research on metabolites from P. purpurogenum has focused on other compounds. For instance, studies have detailed the cytotoxic and antibacterial activities of polyhydroxanthones isolated from this fungus. However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Postulated Interactions and Future Directions

Given the absence of direct evidence, any discussion of this compound's interaction with cellular targets remains speculative. In the broader context of natural products, compounds with similar structural motifs (e.g., polyketides, quinones) are known to interact with a wide array of cellular machinery. Potential, yet unproven, areas of investigation for this compound could include:

  • Enzyme Inhibition: Many fungal metabolites exhibit inhibitory activity against various enzymes. Screening this compound against panels of kinases, proteases, or metabolic enzymes could be a first step in identifying its cellular targets.

  • Modulation of Signaling Pathways: Natural products often influence key cellular signaling pathways involved in proliferation, apoptosis, and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways.

To move forward, the scientific community would need to undertake a series of foundational studies.

Lack of Experimental Protocols

The absence of published research on this compound's cellular interactions means there are no established experimental protocols to report. The creation of such a technical guide would first require:

  • Definitive Structural Elucidation: Resolving the discrepancy in the chemical formula of this compound is a critical first step.

  • Isolation and Purification: Development of robust methods to obtain pure this compound in sufficient quantities for biological testing.

  • High-Throughput Screening: Initial screening against broad panels of cellular targets to identify potential areas of activity.

  • Mechanism of Action Studies: Once a preliminary target is identified, detailed biochemical and cellular assays would be necessary to elucidate the precise mechanism of interaction.

Conclusion

The current body of scientific knowledge is insufficient to provide an in-depth technical guide on the interaction of this compound with cellular targets. The conflicting information on its chemical structure and the profound lack of specific biological data, quantitative metrics, and established experimental protocols make it impossible to fulfill the requirements for a detailed whitepaper. The information presented here serves to highlight this compound as a poorly characterized natural product, representing an opportunity for future research to uncover potentially novel biological activities and cellular mechanisms. Without such foundational research, any detailed discussion of its cellular interactions would be speculative and not grounded in scientific evidence. Therefore, no quantitative data tables or signaling pathway diagrams can be responsibly generated at this time.

Purpurogenone: A Technical Guide to its Toxicology and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogenone, a polyketide-derived red pigment produced by the fungus Penicillium purpurogenum, has garnered significant interest for its potential therapeutic applications, including antimicrobial and antitumor activities. This technical guide provides a comprehensive overview of the current toxicological and safety data available for this compound and extracts of its producing organism. It is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing putative mechanisms of action. While preliminary studies suggest a favorable safety profile, further investigation into the specific molecular mechanisms and a definitive toxicological assessment of the pure compound are warranted.

Introduction

Penicillium purpurogenum is a filamentous fungus known for producing a variety of secondary metabolites, including the distinctive red pigment, this compound. This compound belongs to the azaphilone class of fungal polyketides and has demonstrated notable biological activities. Preliminary research indicates its potential as both an antimicrobial and an anticancer agent.[1] Furthermore, studies on the producing organism, P. purpurogenum, suggest it is non-toxic and does not produce known mycotoxins, enhancing the translational potential of its metabolites. This guide synthesizes the available toxicological and safety information to support further research and development of this compound.

Toxicological Profile

The toxicological assessment of this compound is primarily based on studies of extracts from Penicillium purpurogenum. Direct toxicological data on the purified compound is limited.

In Vitro Cytotoxicity

Extracts of P. purpurogenum and some of its isolated compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric from these studies.

Compound/ExtractCell Line(s)IC50 / % InhibitionReference
P. purpurogenum Ethyl Acetate (B1210297) Extract (EAE)MCF7 (Human breast adenocarcinoma)53.56 µg/mL (24h)27.22 µg/mL (48h)
Penicimutanins C and A (from mutant P. purpurogenum)K562, HL-60, HeLa, BGC-823, MCF-75.0 - 11.9 µM
Purpurogenic acid (from mutant P. purpurogenum)K562, HL-60, HeLa, BGC-82352.7–78.8% inhibition at 100 µg/mL
In Vivo Toxicity

An in vivo study using a solid Ehrlich tumor model in mice provides preliminary safety data for an ethyl acetate extract of P. purpurogenum.

Animal ModelExtractDoses Administered (Intraperitoneal)Observed Toxic EffectsReference
Swiss miceP. purpurogenum Ethyl Acetate Extract (EAE)4, 20, and 100 mg/kgNo significant weight loss, renal, or hepatic toxic changes.

Note: The absence of an LD50 value for this compound necessitates careful dose-escalation studies in future preclinical research.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, initial studies suggest a general disruption of cellular respiration and metabolic processes in microbial cells, leading to growth inhibition.[1] In cancer cells, the observed cytotoxic effects likely involve the induction of apoptosis, though the specific signaling pathways are yet to be identified.

Putative Signaling Pathway

The following diagram illustrates a conceptual model of this compound's proposed mechanism of action based on available data.

Purpurogenone_Mechanism cluster_cell Target Cell (Microbe/Cancer Cell) cluster_respiration Cellular Respiration & Metabolism cluster_apoptosis Apoptosis Induction This compound This compound ETC Electron Transport Chain This compound->ETC Disruption Metabolism Metabolic Pathways This compound->Metabolism Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction ETC->Mitochondrial_Dysfunction Growth_Inhibition Growth Inhibition Metabolism->Growth_Inhibition Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Growth_Inhibition->Cell_Death

Caption: Conceptual pathway of this compound's bioactivity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and extension of research findings.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the P. purpurogenum extract or purified this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model

This model is used to assess the in vivo efficacy and toxicity of potential anticancer agents.

Protocol:

  • Animal Model: Use female Swiss albino mice.

  • Tumor Inoculation: Inoculate 2 x 10⁶ Ehrlich ascites carcinoma (EAC) cells subcutaneously into the right hind limb of each mouse.

  • Treatment Groups: Divide the mice into groups: a negative control (saline), a positive control (e.g., cyclophosphamide), and experimental groups treated with different doses of the P. purpurogenum extract (e.g., 4, 20, and 100 mg/kg).

  • Drug Administration: Administer the treatments intraperitoneally daily for a specified period (e.g., 14 days).

  • Monitoring: Monitor the body weight of the animals daily. At the end of the treatment period, measure the tumor volume.

  • Toxicity Assessment: After euthanasia, collect blood for biochemical analysis of liver and kidney function markers. Collect major organs for histopathological examination.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the antitumor properties of this compound.

Antitumor_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cancer Cell Lines (e.g., MCF7) MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Treatment Treatment with this compound Extract IC50_Determination->Treatment Inform Dosing Animal_Model Ehrlich Ascites Carcinoma Mouse Model Animal_Model->Treatment Tumor_Measurement Tumor Volume & Weight Measurement Treatment->Tumor_Measurement Toxicity_Analysis Biochemical & Histopathological Analysis Treatment->Toxicity_Analysis

References

Purpurogallin: A Promising Natural Phenol for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The search for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Purpurogallin, a benzotropolone-containing natural phenol (B47542) found in oak galls and other plant-based materials, has emerged as a compelling candidate for drug development due to its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of purpurogallin's potential as a drug lead, focusing on its anticancer, anti-inflammatory, and antioxidant properties. It details the compound's mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the signaling pathways involved.

Biological Activities and Therapeutic Potential

Purpurogallin exhibits a broad spectrum of pharmacological effects, making it a versatile scaffold for the development of new drugs targeting a range of diseases.

Anticancer Activity

Purpurogallin has demonstrated significant anticancer effects in various cancer cell lines. It has been shown to inhibit the growth of esophageal squamous cell carcinoma (ESCC) cells both in vitro and in vivo.[3] The anticancer activity of purpurogallin is attributed to its ability to induce cell cycle arrest and apoptosis.[3] A derivative, purpurogallin carboxylic acid, has also been found to possess anticancer properties against breast (MCF7) and lung (A549) cancer cell lines and can synergize with 5-fluorouracil (B62378) in liver cancer cells.[4][5]

Anti-inflammatory Effects

Purpurogallin exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, purpurogallin was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, purpurogallin attenuates the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Antioxidant Properties

Purpurogallin is a powerful antioxidant. It has been shown to protect human erythrocytes from lysis induced by peroxyl radicals, with its efficacy surpassing that of other antioxidants like trolox (B1683679) and ascorbate.[6] This protective effect is attributed to its ability to scavenge free radicals and chelate ferrous ions, thereby suppressing the formation of radicals in the Fenton reaction.[7]

Enzyme Inhibition

Purpurogallin is a known inhibitor of several enzymes implicated in disease pathogenesis. It is a potent inhibitor of xanthine (B1682287) oxidase, an enzyme that plays a crucial role in the production of uric acid, which is associated with gout.[8][9] It also inhibits prolyl endopeptidase.[10] Additionally, purpurogallin has been identified as a direct inhibitor of mitogen-activated protein kinase kinase 1/2 (MEK1/2).[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for purpurogallin's biological activities.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibitory ConcentrationInhibition TypeSource
Xanthine OxidaseIC50: 2.96 ± 0.12 µMUncompetitive[9]
Xanthine OxidaseKi: 1.16 µM-[9]
Xanthine OxidaseIC50: 0.2 µmol/L-[8]
Prolyl EndopeptidaseIC50: 1.6 x 10⁻⁵ M-[10]
MEK1/2-Direct Inhibition[3]
EGFRIC50: 27.5 µM-[11]
Glutathione-S-Transferase (GST)IC50: 8 µM-[11]
Glyoxalase IIC50: 50 µM-[11]
Catechol O-methyltransferase (COMT)Ki: 0.074 µM-[11]

Table 2: Antimicrobial and Cytotoxic Activity

Organism/Cell LineActivityConcentrationSource
Methicillin-resistant Staphylococcus aureus (MRSA)MIC11.0 µg/mL[10]
Plasmodium falciparumIC5055 µM[11]
Murine Fibrosarcoma L-929DNA Synthesis Inhibition0.2-0.5 mM
Human U-87 MG GlioblastomaDNA Synthesis Inhibition (25% at 0.5h, 50% at 24h)0.5 mM

Signaling Pathways and Mechanisms of Action

Purpurogallin's biological effects are mediated through the modulation of critical cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

In the context of inflammation, purpurogallin has been shown to suppress the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in LPS-stimulated microglial cells. This is achieved by inhibiting the translocation of the NF-κB p65 subunit to the nucleus and suppressing the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) and MAPK signaling cascades.

NF-kB and MAPK Signaling Inhibition by Purpurogallin Figure 1. Purpurogallin's Inhibition of Pro-inflammatory Pathways LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK TLR4->MAPK Akt Akt PI3K->Akt IkB IκB Akt->IkB | NFkB NF-κB MAPK->NFkB IkB->NFkB | Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Mediators & Cytokines (NO, PGE2, IL-1β, TNF-α) Nucleus->Inflammation Purpurogallin Purpurogallin Purpurogallin->PI3K | Purpurogallin->MAPK | Purpurogallin->NFkB |

Caption: Purpurogallin inhibits LPS-induced inflammation by targeting PI3K/Akt, MAPK, and NF-κB pathways.

Inhibition of MEK/ERK Signaling in Cancer

In esophageal squamous cell carcinoma, purpurogallin directly targets and inhibits MEK1 and MEK2, which are upstream kinases in the ERK1/2 signaling pathway.[3] This inhibition leads to reduced proliferation, cell cycle arrest at the S and G2 phases, and induction of apoptosis.[3]

MEK-ERK Signaling Inhibition by Purpurogallin Figure 2. Purpurogallin's Anticancer Mechanism via MEK/ERK Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis MEK->Apoptosis TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Purpurogallin Purpurogallin Purpurogallin->MEK |

Caption: Purpurogallin induces apoptosis in cancer cells by directly inhibiting MEK1/2 in the ERK pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of purpurogallin on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Purpurogallin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of purpurogallin in culture medium. Remove the old medium from the wells and add 100 µL of the purpurogallin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT Assay Workflow Figure 3. Workflow for Assessing Cell Viability with the MTT Assay Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddPurpurogallin Add purpurogallin (various concentrations) Incubate24h->AddPurpurogallin IncubateXh Incubate for 24, 48, or 72h AddPurpurogallin->IncubateXh AddMTT Add MTT solution IncubateXh->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddSolubilizer Add solubilization solution Incubate4h->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance AnalyzeData Analyze data and calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A stepwise representation of the MTT assay for determining the cytotoxic effects of purpurogallin.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is used to determine the effect of purpurogallin on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Materials:

  • BV2 microglial cells (or other relevant cell line)

  • LPS

  • Purpurogallin

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Culture cells and treat with purpurogallin for a specified time before stimulating with LPS.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is used to measure the inhibitory activity of purpurogallin against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Purpurogallin

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, xanthine oxidase, and different concentrations of purpurogallin or allopurinol.

  • Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate Reaction: Start the reaction by adding the substrate, xanthine.

  • Measure Absorbance: Immediately measure the absorbance at 295 nm at different time points to determine the rate of uric acid formation.

  • Calculate Inhibition: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Pharmacokinetics and Drug Development Considerations

Currently, there is limited publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of purpurogallin. This represents a critical knowledge gap that needs to be addressed for its further development as a drug lead. Future studies should focus on:

  • In vitro ADME studies: To assess metabolic stability, permeability, and potential for drug-drug interactions.

  • In vivo pharmacokinetic studies: In animal models to determine key parameters such as bioavailability, half-life, and tissue distribution.

  • Formulation development: To improve solubility and bioavailability for oral or parenteral administration.

Conclusion

Purpurogallin is a promising natural product with a well-documented portfolio of anticancer, anti-inflammatory, and antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB and MAPK provides a strong rationale for its further investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of purpurogallin and unlock its full therapeutic potential. Further research into its pharmacokinetics and in vivo efficacy in relevant disease models is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Purpurogenone from Penicillium purpurogenum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillium purpurogenum, a ubiquitous filamentous fungus, is a known producer of a variety of secondary metabolites, including vividly colored pigments.[1] Among these pigments, purpurogenone and its derivatives represent a class of polyketides with potential applications in the food, cosmetic, and pharmaceutical industries due to their bioactive properties.[2][3] These compounds have garnered interest for their antioxidant and cytotoxic activities. This document provides detailed protocols for the cultivation of P. purpurogenum, followed by the extraction, isolation, and purification of this compound.

Cultivation of Penicillium purpurogenum for Pigment Production

The production of this compound is highly influenced by culture conditions such as media composition, pH, temperature, and incubation period.[4][5] The following protocols are optimized for high-yield pigment production.

Culture Media

Several media have been successfully used for the cultivation of P. purpurogenum and the production of its characteristic red pigments.

Table 1: Culture Media Composition

Medium NameComponentsReference
Sabouraud's Dextrose Broth (SDB) Dextrose (40 g/L), Peptone (10 g/L)[4]
Malt Extract Soya Peptone (MESP) Malt Extract (30 g/L), Soya Peptone (3 g/L)[6]
Czapek-Dox Medium D-xylose (as carbon source), NaNO₃, K₂HPO₄, MgSO₄·7H₂O, KCl, FeSO₄·7H₂O[5]
Potato Dextrose Agar (B569324) (PDA) Potato Infusion, Dextrose, Agar[7][8]
Inoculum Preparation
  • Maintain a stock culture of Penicillium purpurogenum on Potato Dextrose Agar (PDA) slants at 4°C.[4][8]

  • For inoculum preparation, incubate the fungus on PDA plates at 30 ± 1 °C for 7 days to allow for sufficient sporulation.[4]

  • Prepare a spore suspension by washing the surface of the agar with sterile distilled water or a suitable buffer.

  • Adjust the spore concentration to approximately 1 × 10⁷ spores/mL.[4]

Fermentation Protocol

This protocol describes submerged fermentation, which is commonly used for pigment production.

  • Dispense 50 mL of a sterilized liquid medium (e.g., Sabouraud's Dextrose Broth) into 150 mL Erlenmeyer flasks.[4]

  • Aseptically inoculate each flask with 1 mL of the prepared spore suspension (final concentration ~1x10⁷ spores/mL).[4]

  • Incubate the flasks under static conditions or on a rotary shaker. Optimal conditions for pigment production have been reported to be:

    • Temperature: 24-30°C.[5][6]

    • pH: 5.0-6.0. The initial pH of the medium should be adjusted using 1N HCl or 1N NaOH.[5][6][8]

    • Incubation Period: 13 to 15 days. Pigment production typically starts around day 5 and maximizes around day 13-15.[4][8]

  • Monitor pigment production at regular intervals (e.g., every 48 hours) by measuring the absorbance of the cell-free broth at 500 nm.[4]

Table 2: Optimized Fermentation Parameters for Red Pigment Production

ParameterOptimal Value/RangeReference
Temperature 24°C - 30°C[5][6]
pH 5.0 - 6.0[5][6][8]
Incubation Time 13 - 15 days[4][8]
Nitrogen Source (if optimizing) Peptone[8]
Carbon Source (if optimizing) D-xylose or Dextrose[5]

Extraction and Purification of this compound

The extraction strategy depends on whether the pigment is primarily intracellular or secreted into the broth (extracellular).[2] Following extraction, chromatographic techniques are employed for purification.[2][9]

Experimental Workflow

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization A Inoculum Preparation (P. purpurogenum, 1x10⁷ spores/mL) B Submerged Fermentation (Liquid Broth, 13-15 days, 24-30°C, pH 5-6) A->B C Harvesting (Filtration/Centrifugation) B->C D Separation of Mycelia and Fermented Broth C->D E Solvent Extraction (e.g., Ethyl Acetate (B1210297), Ethanol) D->E F Crude Pigment Extract E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection G->H I Thin Layer Chromatography (TLC) (Monitoring & Purity Check) H->I J High-Performance Liquid Chromatography (HPLC) I->J If necessary K Pure this compound J->K L Spectroscopic Analysis (UV-Vis, NMR, MS, FTIR) K->L M Structural Elucidation L->M

Caption: Workflow for this compound Isolation and Purification.

Extraction Protocol
  • After the incubation period, harvest the culture broth.

  • Separate the fungal biomass (mycelia) from the culture filtrate by filtration through Whatman No. 1 filter paper or by centrifugation (e.g., 10,000 rpm for 15 minutes).[4]

  • For Extracellular Pigments: The cell-free filtrate contains the pigment. Extract the pigment from the filtrate using an equal volume of an organic solvent such as ethyl acetate. Mix vigorously and separate the organic phase. Repeat the extraction process to maximize yield.

  • For Intracellular Pigments: If the pigment is retained within the mycelia, wash the harvested biomass with distilled water. The pigment can be extracted from the fresh or dried mycelia using a solvent like 95% ethanol.[4]

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude pigment extract.[7]

Purification Protocol

The crude extract contains a mixture of pigments and other metabolites.[2] Chromatographic methods are essential for isolating pure this compound.

  • Column Chromatography (CC):

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry.

    • Dissolve the crude extract in a minimal amount of the solvent and load it onto the column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • Spot the collected fractions onto a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate mixtures).

    • Visualize the spots under UV light or by eye if colored.

    • Combine fractions that show a single spot with the same retention factor (Rf) corresponding to this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification to achieve high purity, subject the semi-purified fractions to preparative HPLC.[2]

    • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water:acetonitrile or water:methanol).

    • Monitor the elution profile with a UV-Vis detector at the pigment's maximum absorbance wavelength (around 500 nm).

    • Collect the peak corresponding to this compound.

Characterization and Data

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax). Red pigments from P. purpurogenum typically show absorbance maxima around 500 nm.[4]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the molecule.[7]

Table 3: Quantitative Production Data

StrainCulture ConditionsMax. Pigment YieldMax. BiomassReference
P. purpurogenum GH2pH 5, 24°C, Czapek-Dox2.46 g/L~4.5 g/L[5]
P. purpurogenum GH2pH 7, 34°C, Czapek-DoxLow6.05 g/L[5]
P. purpurogenum BKS9pH 6, 30°C, SDB, 13 days0.526 Abs/ml (at 500 nm)-[4]
P. purpurogenum DSM 62866pH 5, 30°C, MESP, Bioreactor24 OD units8.4 g/L[6]

Biological Activity and Potential Signaling Pathways

This compound belongs to the azaphilone class of fungal polyketides, which are known for a wide range of biological activities. While specific signaling pathways for this compound are not extensively detailed in the literature, its known effects, such as antioxidant and cytotoxic activities, suggest interactions with cellular stress and apoptosis pathways.

Known Biological Activities
  • Antioxidant Activity: Pigment extracts from P. purpurogenum have demonstrated free radical scavenging activity. One study reported an EC50 value of 0.37 µg/mL for a pigment complex.[3]

  • Cytotoxicity: Extracts have been shown to be non-cytotoxic to colon cancer epithelial cells (DLD1) up to a concentration of 250 µg/mL, suggesting potential safety for some applications.[3] Other related compounds, like purpurogallin, have shown antibacterial activity.[10]

Hypothesized Cellular Interactions

The bioactivity of compounds like this compound can often be attributed to their interaction with key cellular pathways. The diagram below illustrates a generalized model of how a bioactive compound might induce antioxidant responses and/or apoptosis.

G cluster_0 Cellular Environment cluster_1 Cellular Response Pathways cluster_2 Antioxidant Response cluster_3 Apoptotic Pathway (High Dose) This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 Activation This compound->Nrf2 Induces Mito Mitochondrial Stress This compound->Mito Induces (Potentially) ROS->Mito Causes Cell Cell Membrane ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralizes Caspases Caspase Activation (e.g., Caspase-3, -9) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized Bioactivity Pathways for this compound.

References

Application Notes & Protocols for the Analytical Characterization of Purpurogenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogenone is a complex polyketide-derived pigment produced by the fungus Penicillium purpurogenum.[1][2] This and other secondary metabolites from Penicillium purpurogenum have garnered interest due to the diverse biological activities exhibited by extracts of the fungus, including antitumor, anti-inflammatory, and antioxidant properties.[2][3][4] Accurate and robust analytical methods are crucial for the isolation, identification, and quantification of this compound to facilitate further research into its chemical properties and biological activities.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and data presentation guidelines.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from the complex mixture of metabolites present in fungal extracts and for assessing its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the initial screening of extracts for the presence of this compound and for monitoring the progress of purification.[4]

Protocol:

  • Plate: Silica gel 60 F254 pre-coated aluminum plates.

  • Sample Preparation: Dissolve the crude extract or purified sample in a suitable solvent (e.g., methanol (B129727), chloroform).

  • Application: Spot a small amount of the sample solution onto the TLC plate baseline.

  • Mobile Phase (Solvent System): A mixture of nonpolar and polar solvents. A good starting point is a hexane:ethyl acetate (B1210297) or chloroform:methanol gradient. The optimal ratio should be determined empirically.

  • Development: Place the plate in a sealed TLC chamber saturated with the mobile phase and allow the solvent to ascend the plate.

  • Visualization: this compound is a colored compound, appearing as a distinct spot. Further visualization can be achieved under UV light (254 nm and 366 nm) if the compound is fluorescent or by using staining reagents such as iodine vapor or a potassium permanganate (B83412) solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and quantification of this compound. A reverse-phase method is typically employed for compounds of this polarity.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[5]

  • Mobile Phase: A gradient elution using a mixture of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B), often with a modifier such as 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Elution Program: A typical gradient might start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute compounds of increasing hydrophobicity.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[6]

  • Detection: Monitor the elution profile at a wavelength where this compound exhibits maximum absorbance (λmax), which can be predetermined by UV-Vis spectroscopy.

  • Quantification: For quantitative analysis, a calibration curve should be generated using purified this compound standards of known concentrations.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for identifying the chromophore system of this compound.

Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve a small amount of the purified this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Analysis: Scan the sample over a wavelength range of 200-800 nm.

  • Data: Record the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to obtain structural information through fragmentation analysis. The molecular formula of this compound was determined to be C₂₉H₂₂O₁₀ by mass spectrometry.[1]

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source such as Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required for the complete structural assignment of this compound.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR: Perform COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations) experiments.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra for interpretation.

Data Presentation

Clear and concise presentation of analytical data is crucial for communication and comparison.

Table 1: Chromatographic and Spectroscopic Data for this compound

Analytical TechniqueParameterObserved Value
HPLC Retention Time (t R )To be determined empirically
Purity (%)>95% (for purified standard)
UV-Vis λ max (in Methanol)To be determined empirically
High-Resolution MS Molecular FormulaC₂₉H₂₂O₁₀[1]
[M+H]⁺ (m/z)To be determined empirically
[M-H]⁻ (m/z)To be determined empirically
¹H NMR Chemical Shifts (δ)To be determined empirically
¹³C NMR Chemical Shifts (δ)To be determined empirically

Visualization of Workflows and Pathways

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a fungal culture.

G cluster_0 Isolation and Purification cluster_1 Structural Elucidation A Fungal Culture of P. purpurogenum B Solvent Extraction A->B C Crude Extract B->C D Thin-Layer Chromatography (TLC) C->D Screening E Column Chromatography C->E Fractionation F High-Performance Liquid Chromatography (HPLC) E->F Fine Purification G Purified this compound F->G H UV-Vis Spectroscopy G->H Chromophore Analysis I Mass Spectrometry (MS/MS) G->I Molecular Formula & Fragmentation J NMR Spectroscopy (1D & 2D) G->J Connectivity & Stereochemistry K Structure Confirmation H->K I->K J->K

Caption: General workflow for this compound isolation and characterization.

Hypothetical Signaling Pathway for Anti-inflammatory and Antitumor Effects

Extracts from Penicillium purpurogenum have demonstrated antitumor and anti-inflammatory activities.[3] While the specific mechanism of this compound is not yet fully elucidated, a plausible hypothesis involves the inhibition of pro-inflammatory signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway.

G cluster_pathway Hypothetical Anti-inflammatory/Antitumor Pathway Stimulus Inflammatory Stimuli / Carcinogens IKK IKK Complex Stimulus->IKK This compound This compound This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IKK->NFkB Release & Nuclear Translocation IkB->NFkB Sequestration in Cytoplasm Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory & Pro-survival Genes (e.g., TNF-α, COX-2, Bcl-2) Nucleus->Genes Transcription Response Inflammation & Tumor Progression Genes->Response

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: Quantitative Analysis of Purpurogenone using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogenone is a polyketide secondary metabolite produced by the fungus Penicillium purpurogenum.[1] Its chemical structure, 6,7,9-trihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromen-10-one, places it in the phenalenone class of compounds.[1] Many phenalenone derivatives exhibit a range of biological activities, making them of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is essential for various applications, including fermentation process optimization, metabolic studies, and quality control of extracts.

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound. The method is based on reversed-phase chromatography, which is well-suited for the analysis of moderately polar fungal metabolites.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of this compound as it elutes from the column and comparing the peak area to a standard calibration curve. Phenalenone derivatives typically exhibit two main UV absorption bands, a strong absorbance between 240-260 nm and a less intense band between 330-430 nm. For quantitative purposes, detection at the higher absorbance band is recommended for enhanced sensitivity.

Experimental Protocols

Sample Preparation (from Fungal Culture)
  • Harvesting: Separate the fungal mycelium from the liquid culture broth by filtration or centrifugation. The broth can be analyzed for secreted this compound.

  • Extraction from Culture Broth:

    • To 10 mL of the culture filtrate, add an equal volume of a suitable organic solvent such as ethyl acetate.

    • Mix vigorously for 5 minutes using a vortex mixer or by shaking in a separatory funnel.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more and combine the organic extracts.

    • Evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen.

  • Extraction from Mycelium:

    • Freeze-dry the mycelial mass to determine its dry weight.

    • Grind the dried mycelium into a fine powder.

    • Extract a known weight of the powdered mycelium with methanol (B129727) or a mixture of methanol and chloroform (B151607) at room temperature with agitation for several hours.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV System and Conditions
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is proposed to ensure good separation of this compound from other metabolites.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (based on the strong π -> π* transition of the phenalenone chromophore).

Preparation of Standards and Calibration
  • Stock Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

Data Presentation

Table 1: Proposed HPLC Gradient Program
Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Table 2: Method Validation Parameters (Illustrative)

Note: The following data are illustrative and represent typical values for a validated HPLC-UV method. Actual values must be determined experimentally.

ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Workflows

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis start Fungal Culture (P. purpurogenum) harvest Harvesting (Filtration/Centrifugation) start->harvest extract_broth Liquid-Liquid Extraction (Culture Broth) harvest->extract_broth extract_mycelium Solvent Extraction (Mycelium) harvest->extract_mycelium dry Evaporation to Dryness extract_broth->dry extract_mycelium->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute filter Syringe Filtration (0.45 µm) reconstitute->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification (Peak Area vs. Calibration Curve) detect->quantify result This compound Concentration quantify->result

Caption: Experimental workflow for this compound quantification.

G cluster_pathway Hypothetical Signaling Pathway Influencing this compound Production stress Environmental Stress (e.g., Nutrient Limitation) sensor Sensor Kinase stress->sensor Activates tf Transcription Factor (e.g., LaeA) sensor->tf Phosphorylates pks Polyketide Synthase (PKS) Gene Cluster tf->pks Upregulates Transcription enzymes Tailoring Enzymes pks->enzymes Leads to expression of This compound This compound Biosynthesis enzymes->this compound Catalyzes final steps

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes & Protocols: Structural Elucidation of Purpurogenone using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Purpurogenone is a fungal metabolite known for its complex polyketide-derived structure. Accurate structural determination is fundamental to understanding its biosynthetic pathway, mechanism of action, and potential as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the complete structural elucidation of novel and complex natural products like this compound.[1][2] NMR provides detailed information about the carbon-hydrogen framework and atom connectivity, while MS reveals the elemental composition and fragmentation patterns, confirming the molecular weight and structural motifs.[3][4]

These application notes provide a comprehensive, generalized framework for the isolation, data acquisition, and structural analysis of this compound using advanced NMR and MS methodologies.

I. Quantitative Data Summary

Table 1: Illustrative ¹H NMR Data for this compound (800 MHz, CDCl₃)

Position (Hypothetical) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 7.85 d 8.0 1H
H-3 6.90 d 8.0 1H
H-5 12.50 s - 1H
H-7 4.50 dd 10.5, 4.5 1H
H-8a 2.80 dd 16.0, 10.5 1H
H-8b 2.65 dd 16.0, 4.5 1H
10-OCH₃ 3.95 s - 3H

| 12-CH₃ | 1.55 | s | - | 3H |

s: singlet, d: doublet, dd: doublet of doublets. Chemical shifts are referenced to the residual solvent signal.

Table 2: Illustrative ¹³C NMR Data for this compound (200 MHz, CDCl₃)

Position (Hypothetical) Chemical Shift (δ, ppm) Carbon Type
C-1 120.5 CH
C-2 165.2 C
C-3 115.8 CH
C-4 188.0 C=O
C-4a 108.1 C
C-5 162.3 C
C-7 70.4 CH
C-8 45.1 CH₂
C-12 85.6 C
10-OCH₃ 56.7 CH₃

| 12-CH₃ | 25.9 | CH₃ |

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI-QTOF) Data

Ion Calculated m/z Measured m/z Formula RDB Major Fragments (m/z)
[M+H]⁺ 427.1393 427.1398 C₂₃H₂₃O₈ 12.5 409, 381, 229, 201

| [M+Na]⁺ | 449.1212 | 449.1216 | C₂₃H₂₂NaO₈ | 12.5 | - |

RDB: Rings and Double Bonds

II. Experimental Protocols

Protocol 1: Sample Preparation
  • Isolation and Purification: Isolate this compound from the producing fungal strain using a combination of solvent extraction and chromatographic techniques (e.g., silica (B1680970) gel column chromatography followed by preparative HPLC) to achieve >98% purity. Purity can be assessed by analytical HPLC-UV and ¹H NMR.

  • NMR Sample Preparation:

    • For ¹H NMR and 2D NMR, dissolve 1-5 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; Methanol-d₄).

    • For ¹³C NMR, a more concentrated sample of 10-20 mg in 0.6 mL of solvent is recommended due to the low natural abundance of the ¹³C isotope.[5]

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

  • Mass Spectrometry Sample Preparation:

    • Prepare a stock solution of purified this compound at 1 mg/mL in an appropriate solvent (e.g., Methanol or Acetonitrile).

    • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the ionization source (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive ion mode ESI).

Protocol 2: NMR Data Acquisition

These protocols are based on a standard high-field NMR spectrometer (e.g., Bruker 600 MHz or higher).[1]

  • Initial Setup:

    • Insert the sample into the magnet and allow at least 5 minutes for temperature equilibration.

    • Tune and shim the probe for the specific sample to ensure optimal resolution and lineshape.[6]

    • Reference the chemical shifts to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time (AQ): ~3 seconds.

    • Relaxation Delay (D1): 5 seconds (crucial for accurate integration in quantitative NMR).[7]

    • Number of Scans (NS): 16-64, depending on concentration.

  • 1D ¹³C NMR {¹H Decoupled}:

    • Pulse Program: Standard proton-decoupled experiment with a 30° pulse (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time (AQ): ~1 second.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096, depending on concentration.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically 2-3 bonds apart).

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfqf').

    • Parameters: Use the same spectral width as the ¹H spectrum in both dimensions. Set NS to 4-8 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons.

    • Pulse Program: Gradient-selected, edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3'). This distinguishes CH/CH₃ signals (positive) from CH₂ signals (negative).

    • Parameters: F2 (¹H) dimension spectral width of 16 ppm; F1 (¹³C) dimension spectral width of 180-200 ppm. Set NS to 8-16 scans per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is critical for connecting different spin systems and assembling the molecular structure.

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Parameters: Similar spectral widths to HSQC. Set NS to 16-64 scans per increment. Optimize the long-range coupling delay for an average J-coupling of 8 Hz.

Protocol 3: Mass Spectrometry Data Acquisition

This protocol is based on an ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight) mass spectrometer.

  • Instrument Calibration: Calibrate the instrument using a standard calibration solution (e.g., sodium formate) immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

  • MS Full Scan (MS¹):

    • Ionization Mode: ESI Positive and Negative modes.

    • Mass Range: m/z 100-1000.

    • Infusion: Introduce the sample via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

    • Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable and intense signal for the molecular ion.

  • Tandem MS (MS/MS):

    • Method: Collision-Induced Dissociation (CID).

    • Precursor Ion Selection: Select the [M+H]⁺ or [M-H]⁻ ion for fragmentation.

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[8] Acquiring data at multiple collision energies can provide more detailed structural information. The goal is to observe the breakup of the molecular ion into smaller, stable fragments.[3]

III. Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

G cluster_isolation Step 1: Isolation & Purity cluster_analysis Step 2: Spectroscopic Analysis cluster_elucidation Step 3: Structure Elucidation FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction Purification Chromatography (HPLC) Extraction->Purification PureCompound Pure this compound (>98%) Purification->PureCompound MS Mass Spectrometry (HRMS) PureCompound->MS NMR NMR Spectroscopy PureCompound->NMR DataIntegration Data Integration & Analysis MS->DataIntegration NMR->DataIntegration Structure Final Structure DataIntegration->Structure

Caption: Overall workflow for this compound structure elucidation.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy HRMS HRMS Data (Molecular Formula) Integration Integrate All Data HRMS->Integration MSMS MS/MS Data (Structural Fragments) MSMS->Integration H1_NMR 1D ¹H NMR (Proton Environment) COSY 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR 1D ¹³C NMR (Carbon Count & Type) C13_NMR->HSQC C13_NMR->HMBC COSY->Integration HSQC->Integration HMBC->Integration Structure Propose & Verify Structure Integration->Structure

Caption: Logic diagram for integrating NMR and MS data.

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of Purpurogenone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for determining the in vitro antimicrobial activity of Purpurogenone using Minimum Inhibitory Concentration (MIC) and disk diffusion assays. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Summary of Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a quinone-related antibiotic, identified as this compound, against various bacterial and fungal strains.

Microorganism Type MIC (μg/mL)
Bacillus subtilisGram-positive Bacteria100[1]
Staphylococcus epidermidisGram-positive Bacteria100[1]
Staphylococcus aureusGram-positive Bacteria75[1]
Enterococcus faecalisGram-positive Bacteria50[1]
Escherichia coliGram-negative Bacteria25[1]
Pseudomonas aeruginosaGram-negative Bacteria25[1]
Salmonella typhiGram-negative Bacteria25[1]
Proteus mirabilisGram-negative BacteriaNot specified
Klebsiella pneumoniaeGram-negative BacteriaNot specified
Aspergillus nigerFungus20[1]
Aspergillus clavatusFungus20[1]
Penicillium roquefortiFungus20[1]
Fusarium oxysporumFungus20[1]
Aspergillus fumigatusFungus40[1]
Aspergillus flavusFungus40[1]
Aspergillus oryzaeFungus40[1]
Epidermophyton floccosumFungus40[1]
Fusarium culmorumFungus40[1]
Scopulariopsis lignicolaFungus40[1]
Candida albicansFungus60[1]
Experimental Protocol: Broth Microdilution Method

This protocol is based on the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Sterile Mueller-Hinton Agar (B569324) (MHA) plates for bacteria

  • Sterile Sabouraud Dextrose Agar (SDA) plates for fungi

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 0.5 mg/mL.[1]

  • Serial Dilution: Perform a twofold serial dilution of the this compound stock solution in the appropriate broth (MHB for bacteria, SDB for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Bacteria: Prepare a bacterial suspension equivalent to 10⁸ CFU/mL.[1]

    • Fungi: Prepare a spore suspension of 10⁴ spores/mL.[1]

  • Inoculation: Inoculate each well with 5 μL of the prepared microbial suspension.[1]

  • Incubation:

    • Bacteria: Incubate the plates at 37°C for 24 hours.[1]

    • Fungi: Incubate the plates at 30°C for 24, 48, or 72 hours, depending on the fungal species.[1]

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

  • Confirmation of Inhibition: To confirm that the inhibition is due to the compound, take 5 μL of the broth from the clear wells and place it on sterile MHA or SDA plates. Incubate the plates at the respective temperatures. The absence of growth on the agar plate confirms the inhibitory effect of the compound.[1]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.

Experimental Protocol

This is a general protocol for the disk diffusion assay, as a specific protocol for this compound was not found.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Test microorganisms (bacterial strains)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standard (0.5)

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a pure culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate them at 37°C for 16-18 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or caliper. The size of the zone of inhibition is indicative of the susceptibility of the microorganism to this compound.

Experimental Workflows

Antimicrobial_Assay_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_disk Disk Diffusion Assay mic_start Start mic_prep_compound Prepare this compound Stock Solution mic_start->mic_prep_compound mic_serial_dilute Perform Serial Dilutions in 96-well Plate mic_prep_compound->mic_serial_dilute mic_inoculate Inoculate Wells mic_serial_dilute->mic_inoculate mic_prep_inoculum Prepare Microbial Inoculum mic_prep_inoculum->mic_inoculate mic_incubate Incubate Plates mic_inoculate->mic_incubate mic_read Read MIC Results (Visual Inspection) mic_incubate->mic_read mic_end End mic_read->mic_end disk_start Start disk_prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) disk_start->disk_prep_inoculum disk_inoculate_plate Inoculate MHA Plate with Swab disk_prep_inoculum->disk_inoculate_plate disk_place_disk Place Disks on Agar disk_inoculate_plate->disk_place_disk disk_prep_disk Prepare this compound- Impregnated Disks disk_prep_disk->disk_place_disk disk_incubate Incubate Plates disk_place_disk->disk_incubate disk_measure Measure Zone of Inhibition (mm) disk_incubate->disk_measure disk_end End disk_measure->disk_end

Caption: Workflow for in vitro antimicrobial assays of this compound.

References

Application Notes & Protocols: In Vitro Cytotoxicity of Purpurogenone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for assessing the in vitro cytotoxic effects of Purpurogenone, a phenalenone-class natural product isolated from fungi such as Penicillium purpurogenum, using the MTT and LDH assays.

Application Note 1: Assessment of Metabolic Viability using the MTT Assay

The MTT assay is a colorimetric method for evaluating a cell population's metabolic activity, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan (B1609692) precipitate. The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.

Data Presentation: Cytotoxicity of Compounds from P. purpurogenum

While specific IC50 data for this compound is not widely published, the following table presents the cytotoxic activity of Penicixanthone G , another potent compound isolated from Penicillium purpurogenum SC0070, against several human carcinoma cell lines. This data serves as a valuable reference for designing dose-response experiments for similar compounds.

CompoundCell LineDescriptionIC50 (µM)Citation
Penicixanthone GA549Human Lung Carcinoma0.6[1]
Penicixanthone GHeLaHuman Cervical Carcinoma0.3[1]
Penicixanthone GHepG2Human Liver Carcinoma0.5[1]
Penicixanthone GVeroNormal Kidney Epithelial> 50[1]

Note: The half-maximal inhibitory concentration (IC50) is the concentration of a substance that reduces the viability of a cell population by 50%.[2]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_read Phase 4: Data Acquisition p1 Seed cells in 96-well plate (e.g., 5x10³ cells/well) p2 Incubate for 24h (37°C, 5% CO₂) p1->p2 t2 Treat cells with compound (e.g., 0.1-100 µM) p2->t2 t1 Prepare serial dilutions of this compound t1->t2 t4 Incubate for 24-72h t2->t4 t3 Include Vehicle Control and Blank wells t3->t4 a1 Add MTT Reagent (e.g., 10 µL of 5 mg/mL) t4->a1 a2 Incubate for 4h (37°C, 5% CO₂) a1->a2 a3 Add Solubilization Solution (e.g., 100 µL DMSO or SDS-HCl) a2->a3 a4 Incubate to dissolve formazan (e.g., 15 min on shaker) a3->a4 r1 Read Absorbance at 570 nm a4->r1 r2 Calculate % Viability and determine IC50 r1->r2

Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of this compound.

    • Include appropriate controls: "untreated cells" (medium only), "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration), and "blank" (medium without cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability using the formula: % Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Application Note 2: Assessment of Membrane Integrity using the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme present in all cells, and its release into the supernatant is an indicator of compromised plasma membrane integrity, a hallmark of late apoptosis or necrosis. This assay is often used to complement the MTT assay, as it directly measures cell death rather than metabolic activity.

Data Presentation: LDH Release

Results are typically expressed as percent cytotoxicity relative to a maximum LDH release control.

TreatmentConcentrationOD 490nm (Corrected)% Cytotoxicity
Vehicle Control0.1% DMSO0.0522.5%
This compound10 µM0.41525.1%
This compound50 µM1.22374.0%
Maximum Release1% Triton X-1001.652100%

Note: Data is illustrative. The calculation is: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 . Spontaneous release is from the vehicle control.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_sample Phase 2: Sample Collection cluster_assay Phase 3: Enzymatic Reaction cluster_read Phase 4: Data Acquisition p1 Seed and treat cells (Same as MTT Steps 1-2) p2 Prepare Controls: - Spontaneous Release (Vehicle) - Maximum Release (Lysis Buffer) s1 Centrifuge plate at 400 x g for 5 minutes p1->s1 s2 Carefully transfer 50 µL of supernatant to a new plate s1->s2 a1 Add 50 µL of LDH Reaction Mixture to each well s2->a1 a2 Incubate for 30 min at room temperature (in dark) a1->a2 a3 Add 50 µL of Stop Solution a2->a3 r1 Read Absorbance at 490 nm a3->r1 r2 Calculate % Cytotoxicity r1->r2

Caption: Workflow for measuring cytotoxicity via LDH release.
Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in steps 1 and 2 of the MTT protocol.

  • Control Preparation: In addition to experimental wells, set up the following controls:

    • Spontaneous LDH Release: Wells with untreated or vehicle-treated cells.

    • Maximum LDH Release: Wells with vehicle-treated cells where a lysis solution (e.g., 10 µL of 10% Triton X-100) is added 30-60 minutes before sample collection to induce 100% cell death.

    • Background: Medium without cells.

  • Supernatant Collection:

    • Following the treatment period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes. This step pellets any detached cells and debris.

    • Carefully aspirate 50 µL of the cell-free supernatant from each well and transfer it to a new, flat-bottom 96-well plate.

  • Enzymatic Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of a tetrazolium salt into a colored formazan product.[3]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of stop solution (often a mild acid provided with the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity for each sample after correcting for background absorbance.

Mechanism of Action: ROS-Induced Apoptosis

Phenalenone-class compounds like this compound are known to function as photosensitizers.[4] Upon excitation, they can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS).[5][6] An excessive accumulation of intracellular ROS induces oxidative stress, which can damage cellular components and trigger programmed cell death, or apoptosis. This process is often mediated by the mitochondrial (intrinsic) pathway, involving the release of cytochrome c and the subsequent activation of a caspase cascade.

Signaling Pathway: this compound-Induced Apoptosis

Apoptosis_Pathway cluster_trigger Cellular Stress Induction cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_death Cellular Execution purp This compound ros ↑ Reactive Oxygen Species (ROS) purp->ros bax Bax (Pro-apoptotic) Activation ros->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition ros->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito —| cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp3 Pro-Caspase-3 active_casp9->casp3 active_casp3 Active Caspase-3 (Executioner) casp3->active_casp3 parp PARP Cleavage active_casp3->parp dna DNA Fragmentation active_casp3->dna death Apoptosis parp->death dna->death

Caption: A potential signaling pathway for this compound cytotoxicity.

References

Application Notes and Protocols for In Vivo Antitumor Studies of Purpurogenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogenone is a novel natural product derivative that has demonstrated significant potential as an antitumor agent in preliminary in vitro studies. These investigations suggest that this compound exerts its cytotoxic effects on cancer cells through the induction of apoptosis and the inhibition of the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. To further evaluate its therapeutic potential and translate these promising preclinical findings, in vivo animal models are essential.

These application notes provide detailed protocols for conducting antitumor studies of this compound using human tumor xenograft models in immunocompromised mice. The methodologies described herein are based on established practices for the preclinical evaluation of novel anticancer compounds.

Core Concepts of In Vivo Xenograft Models

Human tumor xenograft models are a cornerstone of preclinical cancer research, providing a platform to assess the efficacy and toxicity of new therapeutic agents in a living organism.[1] These models involve the transplantation of human cancer cell lines or patient-derived tumors into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign tissue.[1] The most common type of xenograft model for initial efficacy studies is the subcutaneous model, where tumor cells are injected under the skin of the mouse.[1] This allows for the formation of a solid, measurable tumor, making it a reproducible and quantifiable method for assessing the antitumor activity of a compound.

Experimental Protocols

Cell Line Selection and Culture

Cell Lines: Based on in vitro sensitivity to this compound, the following human cancer cell lines are recommended for developing subcutaneous xenograft models:

  • A549 (Non-small cell lung carcinoma): Known to have frequent activation of the PI3K/Akt pathway.

  • MCF-7 (Breast adenocarcinoma): A well-characterized cell line responsive to apoptosis-inducing agents.

  • PC-3 (Prostate carcinoma): A model for androgen-independent prostate cancer.

Culture Conditions:

  • Cells should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Routinely test cells for mycoplasma contamination.

Animal Models
  • Strain: Athymic nude mice (e.g., BALB/c nude) or SCID (Severe Combined Immunodeficient) mice, 4-6 weeks old, are suitable for these studies.

  • Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week prior to the initiation of the experiment.

  • Housing: House the mice in a sterile environment, such as individually ventilated cages, with free access to autoclaved food and water. All procedures should be performed in a laminar flow hood to maintain sterility.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Subcutaneous Tumor Implantation
  • Harvest cancer cells during their exponential growth phase.

  • Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS). Cell viability should be greater than 95% as determined by trypan blue exclusion.

  • Adjust the cell concentration to 5 x 10^6 to 1 x 10^7 cells per 100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Monitor the mice for tumor formation.

Experimental Design and Treatment
  • Tumor Growth Monitoring: Once tumors become palpable, measure the tumor dimensions (length and width) every 2-3 days using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., PBS with 5% DMSO and 10% Tween 80).

    • Group 2: this compound (Low Dose): e.g., 25 mg/kg.

    • Group 3: this compound (High Dose): e.g., 50 mg/kg.

    • Group 4: Positive Control: A standard-of-care chemotherapeutic agent for the respective cancer type (e.g., Cisplatin for lung cancer).

  • Drug Administration:

    • Prepare this compound in the appropriate vehicle on the day of injection.

    • Administer the treatment via intraperitoneal (i.p.) injection or oral gavage (p.o.), depending on the compound's properties, once daily or as determined by preliminary pharmacokinetic studies.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Study Endpoint: The study should be terminated when the tumors in the vehicle control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days).

Data Collection and Analysis
  • Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .

  • Tumor Weight: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight for each mouse.

  • Histological Analysis: Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

  • Western Blot Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent protein extraction and Western blot analysis to assess the levels of key proteins in the PI3K/Akt signaling pathway (e.g., p-Akt, total Akt).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups. A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

The following tables present hypothetical quantitative data from an in vivo xenograft study evaluating the antitumor efficacy of this compound.

Table 1: Effect of this compound on Tumor Volume in a Subcutaneous A549 Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control125 ± 15350 ± 45850 ± 901500 ± 180-
This compound (25 mg/kg)122 ± 18280 ± 35550 ± 60800 ± 9546.7%
This compound (50 mg/kg)128 ± 16210 ± 25350 ± 40450 ± 5570.0%
Cisplatin (5 mg/kg)124 ± 17200 ± 30300 ± 35380 ± 4574.7%
Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Final Tumor Weight and Body Weight

Treatment GroupFinal Tumor Weight (g)Body Weight Change (%)
Vehicle Control1.6 ± 0.25+ 5.2%
This compound (25 mg/kg)0.9 ± 0.15+ 3.8%
This compound (50 mg/kg)0.5 ± 0.10+ 1.5%
Cisplatin (5 mg/kg)0.4 ± 0.08- 8.5%
Data are presented as mean ± standard deviation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_implant Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. Cancer Cell Culture (A549, MCF-7, PC-3) animal_prep 2. Animal Acclimatization (Athymic Nude Mice) implantation 3. Subcutaneous Tumor Cell Implantation animal_prep->implantation monitoring_initial 4. Tumor Growth Monitoring implantation->monitoring_initial randomization 5. Randomization into Treatment Groups monitoring_initial->randomization treatment 6. Drug Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring_treatment 7. Monitor Tumor Volume & Body Weight treatment->monitoring_treatment endpoint 8. Study Endpoint & Euthanasia monitoring_treatment->endpoint analysis 9. Tumor Excision, Weight, & Further Analysis (Histology, Western Blot) endpoint->analysis

Caption: Experimental workflow for in vivo antitumor studies of this compound.

Purpurogenone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Activates Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces This compound This compound This compound->PI3K Inhibits This compound->Bax Activates

Caption: Hypothetical signaling pathway of this compound's antitumor activity.

References

Application Notes & Protocols: Formulation of Purpurogenone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific physicochemical properties of purpurogenone, such as its aqueous solubility, pKa, and LogP, are limited. The following application notes provide a comprehensive framework and detailed protocols for formulating a poorly soluble compound, like this compound, for in vivo studies. Researchers must first perform pre-formulation studies to determine the specific properties of their this compound sample to select the most appropriate strategy.

Introduction

This compound is an antibiotic that inhibits RNA synthesis in fungi and protein synthesis in bacteria.[1] Like many new chemical entities, its development for in vivo evaluation may be hampered by poor aqueous solubility, which can lead to low bioavailability and hinder the assessment of its therapeutic potential.[2][3][4]

This document outlines systematic approaches to characterize and formulate this compound for administration in animal models. It covers pre-formulation assessment, common formulation strategies for poorly soluble drugs, and detailed protocols for preparation, characterization, and in vivo administration.

Section 1: Pre-formulation Assessment Workflow

The first critical step is to determine the physicochemical properties of the this compound drug substance. This data will guide the selection of an appropriate formulation strategy.

cluster_0 Pre-formulation Assessment start This compound API sol_screen Solubility Screening (Aqueous & Organic) start->sol_screen solid_state Solid-State Characterization (DSC, XRD, TGA) start->solid_state ph_sol pH-Solubility Profile sol_screen->ph_sol logp LogP Determination sol_screen->logp decision Select Formulation Strategy ph_sol->decision solid_state->decision logp->decision

Caption: Workflow for the initial physicochemical characterization of this compound.

Protocol 1: Solubility and pH Profile Assessment
  • Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and at different pH values.

  • Materials: this compound, a selection of solvents (e.g., water, PBS pH 7.4, ethanol, propylene (B89431) glycol, PEG 400, DMSO, Tween 80, Cremophor EL), phosphate (B84403) and citrate (B86180) buffers (pH 2 to 8), HPLC system.

  • Method (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent/buffer in a glass vial.

    • Seal the vials and place them in a shaker incubating at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • After incubation, visually inspect for undissolved solid material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove undissolved particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.

    • Express results in mg/mL or µg/mL.

Data Presentation: Hypothetical Solubility Data
Vehicle/SolventpHSolubility (µg/mL)Classification
Deionized Water~7.0< 1Very Poorly Soluble
PBS7.4< 1Very Poorly Soluble
0.1 N HCl1.2< 1Very Poorly Soluble
PEG 400N/A500Soluble
Propylene GlycolN/A250Moderately Soluble
DMSON/A> 10,000Freely Soluble
5% Tween 80 (aq)~7.025Sparingly Soluble
5% Cremophor EL (aq)~7.035Sparingly Soluble

Section 2: Formulation Development Strategies

Based on the pre-formulation data, a suitable formulation strategy can be developed. For a compound with very low aqueous solubility, common approaches include co-solvent systems, nanosuspensions, or amorphous solid dispersions.

Strategy A: Co-Solvent/Surfactant Formulation

This is often the simplest approach for early-stage studies, suitable for intravenous (IV), intraperitoneal (IP), or oral (PO) administration. It utilizes a mixture of water-miscible organic solvents and/or surfactants to dissolve the compound.[3][5]

Protocol 2: Preparation of a Co-Solvent Formulation
  • Objective: To prepare a clear, stable solution of this compound for in vivo dosing.

  • Example Vehicle: 10% DMSO, 40% PEG 400, 50% Saline (for IV/IP) or Water (for PO). Note: Vehicle composition must be optimized for solubility and tolerability.

  • Method:

    • Weigh the required amount of this compound.

    • Add the primary organic solvent (e.g., DMSO) and vortex until the drug is completely dissolved.

    • Add the co-solvent (e.g., PEG 400) and mix thoroughly.

    • Slowly add the aqueous component (saline or water) dropwise while vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity and absence of particulates.

    • For parenteral administration, sterile-filter the final solution through a 0.22 µm syringe filter.

Strategy B: Nanosuspension Formulation

This strategy enhances dissolution rate and saturation solubility by reducing the particle size of the drug to the nanometer range.[6][7] It is suitable for all administration routes.

cluster_1 Nanosuspension Preparation Workflow start This compound API add_stabilizer Disperse API in Stabilizer Solution start->add_stabilizer homogenize High-Pressure Homogenization or Milling add_stabilizer->homogenize characterize Characterize Particle Size (DLS) & Zeta Potential homogenize->characterize end Stable Nanosuspension characterize->end

Caption: General workflow for preparing a this compound nanosuspension.

Protocol 3: Preparation of a Nanosuspension by Wet Milling
  • Objective: To produce a stable nanosuspension of this compound with a mean particle size below 500 nm.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188, Tween 80), sterile water, milling media (e.g., yttrium-stabilized zirconium oxide beads), high-energy bead mill.

  • Method:

    • Prepare a stabilizer solution by dissolving the chosen stabilizer (e.g., 1-2% w/v) in sterile water.

    • Disperse the this compound powder in the stabilizer solution to create a pre-suspension.

    • Add the pre-suspension and milling media to the milling chamber.

    • Mill at a high speed for a specified duration (e.g., 2-8 hours), ensuring the temperature is controlled to prevent drug degradation.

    • Periodically sample the suspension and measure the particle size using Dynamic Light Scattering (DLS).

    • Continue milling until the desired particle size and a narrow polydispersity index (PDI < 0.3) are achieved.

    • Separate the nanosuspension from the milling media.

Formulation Characterization

Quantitative analysis is essential to ensure the quality and reproducibility of the formulation.

ParameterMethodAcceptance Criteria (Example)
Co-Solvent Formulation
AppearanceVisual InspectionClear, colorless/pale yellow solution
Drug ConcentrationHPLC-UV95% - 105% of target concentration
SterilityUSP <71>Pass (for parenteral)
Nanosuspension
Mean Particle Size (Z-avg)Dynamic Light Scattering (DLS)100 - 400 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3
Zeta PotentialElectrophoretic Light Scattering> |20| mV for stability
Drug ConcentrationHPLC-UV95% - 105% of target concentration

Section 3: In Vivo Administration Protocols

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Proper handling and restraint techniques are crucial for successful and humane administration.[8]

Protocol 4: Oral Gavage (PO) Administration in Mice
  • Objective: To deliver a precise volume of the this compound formulation directly into the stomach.

  • Materials: this compound formulation, appropriate size gavage needle (e.g., 20-22 gauge, flexible or straight with a ball tip), syringe.

  • Method:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to keep the head and body in a straight line.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Mark this on the gavage needle.

    • Gently insert the gavage needle into the mouth, passing it along the side of the mouth towards the esophagus.

    • Advance the needle smoothly to the pre-measured mark. Do not force the needle.

    • Administer the formulation slowly and steadily.[9]

    • Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.

Protocol 5: Intravenous (IV) Injection in Mice
  • Objective: To administer the formulation directly into the systemic circulation via the lateral tail vein.

  • Materials: Sterile this compound formulation, mouse restrainer, heat lamp, 27-30 gauge needle with syringe, alcohol wipes.

  • Method:

    • Place the mouse in a restrainer.

    • Warm the tail using a heat lamp to dilate the lateral tail veins.

    • Wipe the tail with an alcohol pad.

    • Hold the tail and insert the needle, bevel up, into one of the lateral veins at a shallow angle.[10]

    • Inject the formulation slowly. The solution should flow without resistance, and the vein should blanch.

    • If swelling occurs, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Administration Route Guidelines for Adult Mice
RouteMax VolumeRecommended Needle SizeAbsorption Rate
Intravenous (IV)< 0.2 mL27-30 GFastest
Intraperitoneal (IP)< 2-3 mL25-27 GFast
Subcutaneous (SC)< 2-3 mL (max 1 mL/site)25-27 GSlow
Oral (PO)< 1-2 mL20-22 G Gavage NeedleVariable
(Data adapted from available guidelines)[11]

Section 4: Hypothetical Mechanism of Action Pathway

This compound is known to inhibit key macromolecular synthesis processes.[1] This diagram illustrates a simplified, hypothetical pathway of how such an inhibitor might function at the cellular level.

cluster_pathway Hypothetical Cellular Impact of this compound DNA DNA mRNA mRNA DNA->mRNA Transcription RNA_Polymerase RNA Polymerase Protein Functional Proteins mRNA->Protein Translation Ribosome Ribosome (30S + 50S Subunits) Cell_Death Inhibition of Growth & Cell Death Protein->Cell_Death This compound This compound This compound->RNA_Polymerase Fungal Target This compound->Ribosome Bacterial Target

Caption: this compound's potential dual mechanism inhibiting transcription and translation.

References

Techniques for Scaling Up Purpurogenone Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogenone, a polyketide metabolite produced by the fungus Penicillium purpurogenum, has garnered significant interest due to its diverse biological activities. As research into its potential therapeutic applications progresses, the need for robust and scalable production methods becomes paramount. This document provides detailed application notes and protocols for enhancing the production of this compound, focusing on fermentation optimization, potential metabolic engineering strategies, and downstream processing.

I. Fermentation Optimization for Enhanced this compound Yield

The production of this compound is intricately linked to the growth and metabolic state of Penicillium purpurogenum. Optimization of fermentation parameters is a critical first step in scaling up production. Key factors influencing yield include media composition, pH, temperature, and aeration.

Data Presentation: Summary of Optimized Fermentation Parameters

The following table summarizes key fermentation parameters that have been optimized in various studies to enhance the production of pigments, including this compound, from Penicillium purpurogenum.

ParameterOptimized ConditionObserved Effect on Pigment YieldStrain
Carbon Source Starch33.41 CVU mL⁻¹P. purpurogenum (ITCC 8904.12)[1]
Maltose547 mg/L (96-fold increase)P. purpurogenum JS03-21
Nitrogen Source Peptone34.5 CVU mL⁻¹P. purpurogenum (ITCC 8904.12)[1]
Beef Extract547 mg/L (96-fold increase)P. purpurogenum JS03-21
Initial pH 5.02.46 g/LP. purpurogenum GH2[2]
6.0Maximum red pigment productionP. purpurogenum BKS9[3]
2.0 (adjusted with 10% HCl)547 mg/LP. purpurogenum JS03-21
Temperature 24 °C2.46 g/LP. purpurogenum GH2[2]
28 °C547 mg/LP. purpurogenum JS03-21
30 °CFavorable for biomass and pigment productionP. purpurogenum BKS9
Agitation Speed 180 r/min547 mg/LP. purpurogenum JS03-21
150-200 rpmOptimal for biomass and pigment production in various Penicillium species[4]General Penicillium spp.
Incubation Period 15 days547 mg/LP. purpurogenum JS03-21
18 daysMaximum biomass (0.877 g/50 ml) and red pigment (0.79 Abs/ml)P. purpurogenum BKS9
Trace Elements Ferrous SulphateSignificant increase in yield (29.4 CVU mL⁻¹)P. purpurogenum (ITCC 8904.12)[1]
MgSO₄2g/L in optimized mediumP. purpurogenum JS03-21

CVU: Color Value Units

II. Biosynthesis of this compound: A Polyketide Pathway

This compound belongs to the polyketide family of secondary metabolites.[5] Its biosynthesis is catalyzed by a multi-enzyme complex known as polyketide synthase (PKS).[4] While the specific genetic and enzymatic pathway for this compound in P. purpurogenum is not fully elucidated in the provided search results, a general model for polyketide synthesis can be proposed. This pathway involves the iterative condensation of simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain, which then undergoes cyclization and further modifications to yield the final this compound structure.

Purpurogenone_Biosynthesis_Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS Extender Units PolyketideChain Growing Polyketide Chain PKS->PolyketideChain Iterative Condensation Cyclization Cyclization & Modifications (e.g., tailoring enzymes) PolyketideChain->Cyclization This compound This compound Cyclization->this compound

A generalized polyketide biosynthesis pathway for this compound.

III. Metabolic Engineering Strategies for Strain Improvement

While classical strain improvement through mutagenesis and screening has been successful for other Penicillium species, modern metabolic engineering offers targeted approaches to enhance this compound production.[6]

Overexpression of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites are often clustered together in the fungal genome.[6] Identifying and overexpressing the entire this compound BGC, including the core PKS gene and associated tailoring enzymes, could significantly increase flux towards the final product. Amplification of the penicillin biosynthetic cluster in P. chrysogenum has led to substantial increases in antibiotic production.[7]

Manipulation of Global Regulators

Secondary metabolism in fungi is controlled by complex regulatory networks. Global regulators, such as the Velvet complex, can control the expression of multiple BGCs.[7] Modifying these regulators could potentially activate or enhance the expression of the this compound BGC.

Epigenetic Modification

Many BGCs in fungi are silent or expressed at low levels under standard laboratory conditions. Epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate), can be used to remodel chromatin and activate these silent clusters, leading to the production of novel or increased quantities of secondary metabolites.[8][9]

Metabolic_Engineering_Workflow IdentifyBGC Identify this compound Biosynthetic Gene Cluster (BGC) Overexpress Overexpress BGC in P. purpurogenum IdentifyBGC->Overexpress ManipulateRegulators Manipulate Global Regulatory Genes IdentifyBGC->ManipulateRegulators EpigeneticMod Apply Epigenetic Modifiers IdentifyBGC->EpigeneticMod Analyze Analyze this compound Production Overexpress->Analyze ManipulateRegulators->Analyze EpigeneticMod->Analyze IncreasedYield Increased This compound Yield Analyze->IncreasedYield

Workflow for metabolic engineering of P. purpurogenum.

IV. Experimental Protocols

Protocol 1: Submerged Fermentation of Penicillium purpurogenum for this compound Production

This protocol is a generalized procedure based on optimized conditions reported in the literature.[1][2] Researchers should further optimize these conditions for their specific strain and equipment.

1. Materials and Media Preparation:

  • Penicillium purpurogenum strain (e.g., GH2, JS03-21, BKS9)

  • Seed Culture Medium (e.g., Potato Dextrose Broth - PDB):

    • Potato infusion: 200 g/L

    • Dextrose: 20 g/L

    • Adjust pH to 5.6 ± 0.2

  • Production Medium (Optimized):

    • Maltose: 50 g/L

    • Beef Extract: 13 g/L

    • MgSO₄·7H₂O: 2 g/L

    • Tap water: 1000 mL

    • Adjust initial pH to 2.0 with 10% HCl

  • Sterile baffled flasks (e.g., 500 mL)

  • Shaking incubator

2. Procedure:

  • Inoculum Preparation:

    • Inoculate 100 mL of sterile PDB in a 250 mL flask with a loopful of P. purpurogenum spores from a fresh PDA plate.

    • Incubate at 28-30 °C with shaking at 150-180 rpm for 2-3 days until a dense mycelial culture is obtained.

  • Production Fermentation:

    • Prepare the production medium and dispense 150 mL into each 500 mL baffled flask. Sterilize by autoclaving.

    • After cooling, inoculate each flask with 4% (v/v) of the seed culture.

    • Incubate the production flasks at 28 °C with shaking at 180 rpm for 15 days.

    • Monitor the culture periodically for growth and pigment production (visual inspection and/or spectrophotometric analysis of the supernatant).

Fermentation_Workflow Inoculum Inoculum Preparation (Seed Culture) Production Production Fermentation in Optimized Medium Inoculum->Production Incubation Incubation (28°C, 180 rpm, 15 days) Production->Incubation Harvest Harvest Culture Broth Incubation->Harvest Downstream Downstream Processing (Extraction & Purification) Harvest->Downstream

Workflow for submerged fermentation of P. purpurogenum.
Protocol 2: Extraction and Preliminary Purification of this compound

This protocol outlines a general procedure for extracting the pigment from the fermentation broth.

1. Materials:

  • Fermentation broth containing this compound

  • Whatman No. 1 filter paper or equivalent

  • Centrifuge and centrifuge tubes

  • Organic solvent (e.g., 90% methanol)[10]

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

2. Procedure:

  • Biomass Separation:

    • Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper or by centrifugation at 5,000 x g for 15 minutes.

    • Collect the supernatant which contains the extracellular this compound.

  • Solvent Extraction:

    • Mix the supernatant with an equal volume of 90% methanol.

    • Shake vigorously for 1 hour on a rotary shaker at 200 rpm.[10]

    • Allow the mixture to stand for 15 minutes to ensure phase separation.[10]

    • Collect the organic phase containing the pigment.

  • Concentration:

    • Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Preliminary Purification:

    • The crude extract can be further purified by silica gel column chromatography.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a pre-packed silica gel column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate (B1210297) in hexane) to separate the different components.

    • Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or a spectrophotometer at the appropriate wavelength (around 500 nm for red pigments).[10]

    • Pool the fractions containing the purified this compound and concentrate them.

V. Conclusion

Scaling up this compound production requires a multi-faceted approach that combines optimized fermentation conditions with advanced strain improvement techniques. The protocols and strategies outlined in this document provide a solid foundation for researchers to enhance the yield of this promising bioactive compound. Further research into the specific biosynthetic pathway and its regulation in Penicillium purpurogenum will undoubtedly unlock new avenues for even more efficient and scalable production.

References

Application Notes and Protocols for Bioactivity Screening of Purpurogenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Comprehensive searches for "Purpurogenone" did not yield specific bioactivity screening protocols or quantitative data for a compound with this exact name. The scientific literature extensively covers a closely related benzotropolone natural product, Purpurogallin . This document provides detailed application notes and protocols based on the known bioactivities of Purpurogallin and its analogs, which are anticipated to be relevant for screening compounds like this compound. The methodologies outlined below are for anticancer, antimicrobial, and antioxidant activities, which are well-documented for Purpurogallin.

Anticancer Activity Screening

Purpurogallin has demonstrated notable anticancer properties, including the inhibition of cancer cell growth and the induction of apoptosis.[1][2] A key mechanism of action identified is the inhibition of the MEK1/2-ERK1/2 signaling pathway.[1] The following protocols are designed to assess the anticancer potential of novel compounds.

Data Presentation: Anticancer Activity
CompoundCell LineAssayIC50 (µM)Reference
PurpurogallinEsophageal Squamous Cell Carcinoma (ESCC)Cell ViabilityNot specified[1]
KurarinoneVarious Cancer Cell LinesCell Viability2–62 µM[3]
Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and proliferation.[4][5]

  • Materials:

    • Cancer cell lines (e.g., ESCC, MCF-7, L1210)[6]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (this compound analog)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay is used to detect and quantify apoptosis.[7]

  • Materials:

    • Cancer cell lines

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

G cluster_0 Anticancer Screening Workflow A Prepare Cancer Cell Culture B Treat with this compound Analog A->B C Incubate for 48-72h B->C D MTT Assay C->D G Apoptosis Assay (Flow Cytometry) C->G E Measure Absorbance D->E F Calculate IC50 E->F H Analyze Apoptotic Cells G->H

Caption: Workflow for anticancer activity screening.

G cluster_1 Purpurogallin's Anticancer Signaling Pathway Purpurogallin Purpurogallin MEK1_2 MEK1/2 Purpurogallin->MEK1_2 inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 activates CellCycle Cell Cycle Arrest (S and G2 Phase) ERK1_2->CellCycle regulates Apoptosis Apoptosis Induction (PARP activation) ERK1_2->Apoptosis regulates Growth Inhibition of ESCC Growth CellCycle->Growth Apoptosis->Growth

Caption: Purpurogallin's inhibitory effect on the MEK1/2-ERK1/2 pathway.

Antimicrobial Activity Screening

Purpurogallin has been shown to possess antibacterial activity, particularly against Gram-positive bacteria.[8] The following protocols can be used to screen for antimicrobial properties.

Data Presentation: Antimicrobial Activity
CompoundMicroorganismAssayMIC (µg/mL)Reference
PurpurogallinMethicillin-resistant Staphylococcus aureusBroth Microdilution11.0[8]
Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)[10]

    • Fungal strains (e.g., Candida albicans)[10]

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • Test compound

    • 96-well microtiter plates

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the microbial inoculum to each well.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

This is a common method for screening antimicrobial activity of extracts and pure compounds.[11]

  • Materials:

    • Bacterial or fungal strains

    • Agar (B569324) plates (e.g., Mueller-Hinton Agar)

    • Test compound

    • Sterile cork borer

  • Procedure:

    • Inoculate the surface of the agar plate with the test microorganism.

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the test compound to each well.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well.

Visualizations

G cluster_2 Antimicrobial Screening Workflow A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C F Agar Well Diffusion Assay A->F B Serial Dilution of Test Compound B->C B->F D Incubate for 24-48h C->D E Determine MIC D->E G Measure Zone of Inhibition F->G

Caption: Workflow for antimicrobial activity screening.

Antioxidant Activity Screening

Purpurogallin is known for its antioxidant properties.[2] Antioxidant activity can be assessed through various in vitro and cell-based assays.

Data Presentation: Antioxidant Activity
CompoundAssayIC50 (µM)Reference
ActeosideDPPH11.4[12]
IsoacteosideDPPH9.48[12]
ActeosideABTS10.4[12]
QuercetinAOP115.70[13]
Experimental Protocols

This is a common, rapid, and simple method for evaluating antioxidant activity.[12][14]

  • Materials:

    • DPPH solution (in methanol)

    • Test compound

    • Methanol

    • 96-well plate or spectrophotometer cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare various concentrations of the test compound in methanol.

    • Add the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

This cell-based assay measures the ability of a compound to prevent the formation of fluorescent DCF in cells.[15][16]

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

    • Test compound

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Seed HepG2 cells in a 96-well black microplate and culture until confluent.

    • Treat the cells with the test compound and DCFH-DA for 1 hour.

    • Wash the cells with PBS.

    • Add AAPH solution to induce oxidative stress.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

    • Calculate the CAA value based on the area under the curve.

Visualizations

G cluster_3 Antioxidant Screening Workflow A DPPH Radical Scavenging Assay B Mix Compound with DPPH A->B C Incubate and Measure Absorbance B->C D Calculate IC50 C->D E Cellular Antioxidant Assay (CAA) F Treat Cells with Compound & DCFH-DA E->F G Induce Oxidative Stress (AAPH) F->G H Measure Fluorescence G->H I Calculate CAA Value H->I

Caption: Workflow for antioxidant activity screening.

G cluster_4 Nrf2 Signaling Pathway in Antioxidant Response OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 PurpurogenoneAnalog This compound Analog PurpurogenoneAnalog->Keap1 may influence Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of

Caption: Potential activation of the Nrf2 antioxidant pathway.[12]

References

Synthesis of Purpurogenone Derivatives for Enhanced Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogenone and its derivatives, based on the 2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one (purpurogallin) core structure, are a class of natural product-derived compounds that have garnered significant interest for their diverse biological activities. These activities include potent anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound (purpurogallin) and its derivatives, alongside a summary of their biological activities and insights into their mechanisms of action. The provided protocols and data aim to facilitate further research and development of these promising compounds for therapeutic applications.

Data Presentation

Anti-inflammatory Activity of this compound and its Carboxylic Acid Derivative

The anti-inflammatory potential of this compound (Purpurogallin) and its carboxylic acid derivative has been evaluated by measuring their ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.[5]

CompoundConcentration (µM)NO Production Inhibition (%)IL-6 Production Inhibition (%)
This compound (Purpurogallin) Not SpecifiedSignificant inhibition of NO and PGE2Significant inhibition of IL-1β and TNF-α
Purpurogallin Carboxylic Acid (PCA) 10057.643.1
7541.523.9
Not Specified21.8Not Specified

Note: Data for this compound (Purpurogallin) is qualitative as specific IC50 values were not provided in the source.[2] Data for PCA was extracted from a study by Lee et al. (2015).[5]

Antimicrobial Activity of this compound Derivatives
Compound ClassTest OrganismMIC (µg/mL)
Catechol-derived nootkatone-fused thiazole (B1198619)MRSA3.12
Catechol-derived thiazole compoundsBacteria≤ 2

Note: This table presents data from related compounds to indicate the potential of this structural class. Further studies on a series of this compound derivatives are required for a comprehensive structure-activity relationship analysis.

Experimental Protocols

Synthesis of this compound (Purpurogallin)

This protocol describes the synthesis of this compound (purpurogallin) via the oxidation of pyrogallol (B1678534).

Materials:

  • Pyrogallol

  • Sodium iodate (B108269) (NaIO₃) or Hydrogen Peroxide (H₂O₂) and a peroxidase source (e.g., turnip extract)

  • Distilled water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure (using H₂O₂ and Turnip Extract): [7]

  • In an Erlenmeyer flask, dissolve 1g (0.008 mol) of pyrogallol in 20 mL of distilled water with magnetic stirring.

  • Prepare a 0.147 M solution of hydrogen peroxide and a turnip extract solution (0.4 g/mL).

  • Add the hydrogen peroxide solution and the turnip extract solution to the pyrogallol solution. The addition can be performed using different methods to optimize the yield, for example, adding portions every 30 minutes over 6 hours.

  • Continue stirring at room temperature for the specified duration.

  • The resulting precipitate (this compound) is collected by filtration and washed with cold distilled water.

  • The crude product can be further purified by recrystallization.

Synthesis of Purpurogallin Carboxylic Acid (PCA)

This protocol outlines the synthesis of a this compound derivative, purpurogallin carboxylic acid (PCA), through the oxidation of gallic acid.[5]

Materials:

  • Gallic acid

  • Peroxidase (e.g., horseradish peroxidase)

  • Hydrogen peroxide (H₂O₂)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve gallic acid in the buffer solution in the reaction vessel.

  • Add peroxidase to the solution.

  • Initiate the reaction by adding hydrogen peroxide dropwise while stirring.

  • Allow the reaction to proceed at room temperature for a set period.

  • The formation of PCA can be monitored by techniques such as HPLC.

  • Isolate and purify the PCA from the reaction mixture using appropriate chromatographic techniques.

Mechanism of Action: Signaling Pathways

This compound and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.[2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound Derivatives This compound->IkBa Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

NF-κB Pathway Inhibition by this compound Derivatives
MAPK Signaling Pathway Inhibition

The MAPK signaling cascade, which includes kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. Activation of these kinases leads to the expression of various inflammatory genes. This compound has been demonstrated to suppress the phosphorylation of these MAPK proteins, thereby inhibiting the downstream signaling events that lead to inflammation.[2]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates This compound This compound Derivatives This compound->MAPK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

MAPK Pathway Inhibition by this compound Derivatives

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Material (Pyrogallol/Gallic Acid) Reaction Oxidative Coupling/ Derivatization Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial Toxicity Cytotoxicity Assays Characterization->Toxicity SAR Structure-Activity Relationship Analysis Anti_inflammatory->SAR Antimicrobial->SAR

Workflow for this compound Derivative Development

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The provided protocols for the synthesis of the core this compound structure and a key derivative offer a starting point for the generation of a library of novel analogues. The elucidation of their inhibitory effects on the NF-κB and MAPK signaling pathways provides a mechanistic basis for their observed anti-inflammatory activities. Further investigation into the structure-activity relationships of a broader range of this compound derivatives is warranted to optimize their biological activities and advance their development as potential therapeutic agents for inflammatory and infectious diseases.

References

Cellular Uptake of Purpurogenone: Current Research and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and chemical databases reveal a significant gap in the understanding of the cellular uptake of Purpurogenone. A compound identified as this compound is listed in the PubChem database with the chemical formula C14H12O5 and IUPAC name 6,7,9-trihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromen-10-one[1]. However, at present, there are no publicly available research articles, experimental data, or established protocols detailing its cellular internalization pathways or kinetics.

Therefore, this document provides a comprehensive set of generalized application notes and protocols that researchers, scientists, and drug development professionals can adapt to investigate the cellular uptake of a novel compound such as this compound. These methodologies are based on standard techniques employed in cellular biology and pharmacology for characterizing the internalization of new chemical entities.

Application Notes

The study of cellular uptake is fundamental to determining the therapeutic potential and mechanism of action of a novel compound. Understanding how this compound enters cells is the first step in elucidating its intracellular targets and pharmacological effects. The primary mechanisms of cellular entry for small molecules include passive diffusion across the plasma membrane and various forms of endocytosis, which is an energy-dependent process.

Key objectives in studying the cellular uptake of a new compound include:

  • Quantifying the extent and rate of internalization: Determining the concentration of the compound inside the cell over time.

  • Identifying the mechanism of uptake: Distinguishing between passive diffusion and active transport mechanisms like endocytosis.

  • Elucidating the specific endocytic pathway(s) involved: If uptake is mediated by endocytosis, identifying whether it is clathrin-mediated, caveolae-mediated, macropinocytosis, or another pathway.

  • Determining the intracellular localization: Identifying the organelles or compartments where the compound accumulates.

Quantitative Data Summary

As no specific data for this compound exists, the following table is a template that researchers can use to structure their findings from cellular uptake experiments.

Cell LineConcentration (µM)Incubation Time (min)Uptake (pmol/mg protein)Uptake Efficiency (%)Predominant PathwayReference
e.g., HeLa[Future Study]
e.g., A549[Future Study]
e.g., MCF-7[Future Study]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular uptake of a novel compound like this compound.

Protocol 1: Quantification of Cellular Uptake by Fluorescence Microscopy

This protocol is suitable if this compound is intrinsically fluorescent or can be tagged with a fluorescent probe.

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., HeLa, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Seed cells onto glass-bottom dishes or multi-well plates suitable for microscopy and allow them to adhere and grow to 70-80% confluency.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution in pre-warmed growth medium to the desired final concentrations.
  • Remove the old medium from the cells and replace it with the medium containing this compound.
  • Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C in a CO2 incubator.

3. Cell Staining and Fixation:

  • Following incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells again with PBS.
  • (Optional) Counterstain the nuclei with DAPI and the plasma membrane with a suitable dye (e.g., Wheat Germ Agglutinin conjugated to a fluorophore).

4. Imaging and Analysis:

  • Image the cells using a confocal or high-content imaging system with appropriate laser lines and filters for the fluorophore used.
  • Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).

Protocol 2: Analysis of Uptake Mechanisms using Endocytic Inhibitors

This protocol helps to elucidate the pathway of cellular entry.

1. Cell Seeding:

  • Seed cells in a multi-well plate and grow to 70-80% confluency as described in Protocol 1.

2. Pre-treatment with Inhibitors:

  • Prepare solutions of various endocytic inhibitors in growth medium (see table below for examples).
  • Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C. A control group with no inhibitor should be included.

InhibitorTarget PathwayTypical Concentration
ChlorpromazineClathrin-mediated endocytosis5-10 µg/mL
FilipinCaveolae-mediated endocytosis1-5 µg/mL
AmilorideMacropinocytosis50-100 µM
DynasoreDynamin-dependent endocytosis80 µM

3. Compound Incubation and Quantification:

  • After pre-incubation, add this compound (at a fixed concentration) to the wells containing the inhibitors and incubate for a predetermined time (e.g., 60 minutes).
  • Wash the cells thoroughly with ice-cold PBS.
  • Lyse the cells and quantify the intracellular concentration of this compound using a suitable method (e.g., fluorescence measurement if the compound is fluorescent, or LC-MS/MS for non-fluorescent compounds).
  • Compare the uptake in inhibitor-treated cells to the control to determine the percentage of inhibition for each pathway.

4. Energy Dependence Test:

  • To determine if the uptake is an active, energy-dependent process, perform the uptake experiment at 4°C in parallel with the standard 37°C incubation. A significant reduction in uptake at the lower temperature suggests an active transport mechanism.

Visualizations

The following diagrams illustrate common workflows and pathways relevant to cellular uptake studies.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture inhibitor Pre-treat with Endocytic Inhibitors (Optional) cell_culture->inhibitor 1. Seed Cells temp_control Incubate at 4°C vs 37°C cell_culture->temp_control compound_prep Prepare this compound Solution treatment Incubate Cells with this compound compound_prep->treatment wash Wash to Remove Extracellular Compound treatment->wash 3. After Incubation inhibitor->treatment 2. Add Compound temp_control->treatment quantify Quantify Intracellular Compound (Microscopy, Flow Cytometry, LC-MS) wash->quantify analyze Data Analysis and Pathway Determination quantify->analyze

Experimental workflow for cellular uptake studies.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol compound Extracellular this compound clathrin_pit Clathrin-coated Pit compound->clathrin_pit Clathrin-mediated Endocytosis caveolae Caveolae compound->caveolae Caveolae-mediated Endocytosis ruffle Membrane Ruffle compound->ruffle Macropinocytosis clathrin_vesicle Clathrin-coated Vesicle clathrin_pit->clathrin_vesicle caveosome Caveosome caveolae->caveosome macropinosome Macropinosome ruffle->macropinosome endosome Early Endosome clathrin_vesicle->endosome caveosome->endosome macropinosome->endosome lysosome Lysosome endosome->lysosome Degradation Pathway cluster_membrane cluster_membrane endosome->cluster_membrane Recycling Pathway

Major endocytic pathways for cellular internalization.

References

Purpurogenone: Application Notes and Protocols for Use as a Natural Colorant in Food and Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogenone is a naturally occurring red pigment produced by the fungus Penicillium purpurogenum. It is an azaphilone-like polyketide with the molecular formula C₂₉H₂₀O₁₁[1]. As a natural colorant, this compound presents a promising alternative to synthetic dyes in the food and cosmetic industries. Fungal pigments offer several advantages, including production independent of season and climate, and often exhibit biological activities such as antioxidant properties[2][3]. This document provides detailed application notes and protocols for the extraction, analysis, and use of this compound.

Disclaimer: The information provided is for research and development purposes. The regulatory status of this compound as a food or cosmetic additive should be independently verified for the intended market. As of now, specific GRAS (Generally Recognized as Safe) notices or EFSA (European Food Safety Authority) approvals for this compound from Penicillium purpurogenum for direct food use have not been identified[4][5][6][7][8][9].

Physicochemical Properties and Stability

This compound is a water-soluble pigment, a characteristic that makes it suitable for a variety of aqueous formulations[5][10]. Its stability is influenced by pH, temperature, and light.

Table 1: Stability Profile of Penicillium purpurogenum Red Pigment

ParameterConditionObservationReference
pH Stability pH 2.3 - 10.3Stable color[11]
pH 4.3 - 10.5Stable color[11]
Acidic pH (3-4)More stable than at alkaline pH[12]
Alkaline pH (8)Maintained 91% of original color after 24h[12]
Thermal Stability < 60 °CStable[12]
90 °C for 3 hoursSevere degradation[12]
Light Stability Absence of lightMinimal degradation after 3 months of storage[12]
Presence of lightSignificant degradation over time[12][13]
Soft drink model (low and neutral pH)Enhanced photostability compared to Monascus Red and turmeric[10]

Biological Activity

Beyond its coloring properties, the pigment complex from P. purpurogenum has demonstrated notable biological activity.

Antioxidant Activity

The pigment exhibits free radical scavenging activity, which is a desirable attribute for both food and cosmetic applications.

Table 2: Antioxidant Activity of Penicillium purpurogenum Pigment Complex

AssaySampleIC₅₀ / EC₅₀ ValueReference
DPPHPigment Complex A0.41 µg/mL (EC₅₀)[11]
DPPHPigment Complex B0.37 µg/mL (EC₅₀)[11]
DPPHAscorbic Acid (Control)5.01 µg/mL (EC₅₀)[11]
Cytotoxicity

Preliminary studies suggest that the pigment complex from P. purpurogenum has a favorable safety profile.

Table 3: Cytotoxicity Data for Penicillium purpurogenum Pigment Complex

Cell LineAssayConcentrationResultReference
Colon Cancer Epithelial Cells (DLD1)MTTUp to 250 µg/mLNo cytotoxic effect observed[11]
Human Dermal Fibroblasts (HDF-a)MTT>1150 µg/mL (48h)IC₅₀ value[7]
Human Keratinocytes (HaCaT)MTT1.57 µg/mL (24h, Doxorubicin control)IC₅₀ value[14]

Note: Data for HDF-a and HaCaT cells are for other substances and are provided for context on typical IC₅₀ values. Specific IC₅₀ values for this compound on these cell lines are not yet available.

Experimental Protocols

Production of this compound

This protocol is based on submerged fermentation of Penicillium purpurogenum.

Materials:

  • Penicillium purpurogenum strain (e.g., GH2)

  • Malt (B15192052) Extract Agar (MEA)

  • Czapek-Dox medium with D-xylose as a carbon source

  • 250 mL Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Maintain the P. purpurogenum strain on MEA slants.

  • Inoculate a 250 mL Erlenmeyer flask containing 30 mL of malt extract broth with spores from the MEA slant.

  • Incubate at 30 °C for 5-7 days to prepare the inoculum.

  • Inoculate 100 mL of Czapek-Dox medium in a 250 mL flask with the prepared inoculum.

  • Incubate the production culture at 24 °C with shaking at 150 rpm for 10-15 days. The optimal pH for red pigment production is around 5.[15]

G cluster_0 Inoculum Preparation cluster_1 Production Phase MEA_Slant P. purpurogenum on MEA Slant Malt_Broth Malt Extract Broth MEA_Slant->Malt_Broth Inoculate Incubate_1 Incubate @ 30°C, 5-7 days Malt_Broth->Incubate_1 Czapek_Dox Czapek-Dox Medium (pH 5) Incubate_1->Czapek_Dox Inoculate Incubate_2 Incubate @ 24°C, 150 rpm, 10-15 days Czapek_Dox->Incubate_2 Pigment_Broth Pigment-rich Fermentation Broth Incubate_2->Pigment_Broth

Caption: Workflow for the production of this compound via submerged fermentation.

Extraction and Purification of this compound

A two-phase aqueous extraction system can be employed for initial purification, followed by HPLC for higher purity.

Protocol 4.2.1: Aqueous Two-Phase System (ATPS) Extraction

Materials:

  • Poly(ethylene glycol) (PEG) 6000

  • Sodium polyacrylate (NaPA) 8000

  • NaCl

  • McIlvaine buffer (pH 8.0)

  • Centrifuge

Procedure:

  • Prepare a 10g total mass system in a 15 mL tube by adding the appropriate amounts of PEG, NaPA, NaCl, McIlvaine buffer, and 2g of the fermented broth.

  • Homogenize the system in an orbital shaker for 20 minutes at room temperature.

  • Allow the phases to separate for 20 minutes at 25 °C.

  • Centrifuge at low speed to enhance phase separation.

  • Carefully collect the top PEG-rich phase, which will contain the red pigment.[16]

G Fermented_Broth Fermented Broth Mix_Components Mix with PEG, NaPA, NaCl, Buffer Fermented_Broth->Mix_Components Homogenize Homogenize (20 min) Mix_Components->Homogenize Phase_Separation Separate Phases (20 min) Homogenize->Phase_Separation Centrifuge Centrifuge Phase_Separation->Centrifuge Collect_Top_Phase Collect Pigment-rich Top Phase Centrifuge->Collect_Top_Phase Bottom_Phase Discard Bottom Phase Centrifuge->Bottom_Phase G cluster_0 Phase Preparation Oil_Phase Heat Oil Phase to 75°C Emulsification Combine Phases with Homogenizer Oil_Phase->Emulsification Water_Phase Heat Water Phase to 75°C Water_Phase->Emulsification Cooling Cool to < 40°C Emulsification->Cooling Add_Pigment Add this compound Solution Cooling->Add_Pigment Final_Additions Add Preservatives, Fragrance Add_Pigment->Final_Additions Final_Product Cosmetic Cream Final_Additions->Final_Product G cluster_pathway Hypothesized Signaling Pathway Modulation This compound This compound MAPK_Pathway MAPK Pathway (e.g., p38, JNK) This compound->MAPK_Pathway Inhibits (?) NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits (?) Inflammatory_Response Reduced Inflammatory Response (e.g., lower cytokine production) MAPK_Pathway->Inflammatory_Response NFkB_Pathway->Inflammatory_Response

References

Application Notes & Protocols: Experimental Design for Evaluating the Antioxidant Properties of Purpurogenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] This has led to a growing interest in the identification and characterization of novel antioxidant compounds. Purpurogenone, a red pigment produced by fungi such as Talaromyces purpurogenus, has been suggested to possess antioxidant properties.[3] These application notes provide a comprehensive experimental framework for the systematic evaluation of this compound's antioxidant potential, from initial chemical screening to the elucidation of its effects on cellular signaling pathways.

This document outlines detailed protocols for a tiered approach to testing. It begins with fundamental in vitro chemical assays to establish direct radical scavenging activity. Subsequently, it progresses to cell-based assays to assess the compound's efficacy in a biological context, including its ability to mitigate intracellular ROS and modulate key signaling pathways involved in the cellular antioxidant response, namely the Nrf2-ARE and NF-κB pathways.[4][5]

Preliminary In Vitro Antioxidant Capacity

The initial evaluation of this compound's antioxidant activity is performed using established chemical assays. These tests are rapid, cost-effective, and provide a baseline measure of the compound's ability to neutralize free radicals.[6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay assesses the capacity of a compound to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[6][9]

Data Presentation: In Vitro Antioxidant Activity
AssayTest CompoundConcentration RangeIC50 (µg/mL)Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH This compound(e.g., 1-100 µg/mL)Experimental ValueExperimental Value
ABTS This compound(e.g., 1-100 µg/mL)Experimental ValueExperimental Value

Cellular Antioxidant Activity

Cell-based assays provide a more biologically relevant assessment of an antioxidant's efficacy by considering factors such as cell permeability, metabolism, and interaction with cellular components.[10]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to quantify intracellular ROS levels.[11][12] DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12][13]

Evaluation of Cytotoxicity

Prior to assessing cellular antioxidant activity, it is crucial to determine the non-toxic concentration range of this compound on the selected cell line (e.g., human keratinocytes, HaCaT; or human hepatocellular carcinoma, HepG2) using a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Data Presentation: Cellular Antioxidant Effects
Cell LineTreatmentThis compound Conc.Oxidative Stressor (e.g., H2O2)% Reduction in ROS% Cell Viability
(e.g., HaCaT)Control0 µg/mLNo0%100%
(e.g., HaCaT)H2O2 only0 µg/mLYesN/AExperimental Value
(e.g., HaCaT)This compound + H2O2Test Concentration 1YesExperimental ValueExperimental Value
(e.g., HaCaT)This compound + H2O2Test Concentration 2YesExperimental ValueExperimental Value

Mechanistic Insights: Signaling Pathway Analysis

To understand the molecular mechanisms underlying this compound's antioxidant effects, the modulation of key signaling pathways involved in the cellular response to oxidative stress should be investigated.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1][14] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of a battery of antioxidant and cytoprotective genes.[4][[“]]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is also closely linked to oxidative stress.[16][17][18] ROS can activate the NF-κB pathway, leading to the expression of pro-inflammatory genes.[5][19] Conversely, NF-κB can also have antioxidant roles.[16]

Data Presentation: Signaling Pathway Modulation
Target ProteinTreatmentThis compound Conc.Fold Change in Expression/Activation (vs. Control)
Nuclear Nrf2 This compoundTest ConcentrationExperimental Value
HO-1 This compoundTest ConcentrationExperimental Value
NQO1 This compoundTest ConcentrationExperimental Value
Phospho-NF-κB p65 This compound + H2O2Test ConcentrationExperimental Value
IκBα Degradation This compound + H2O2Test ConcentrationExperimental Value

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions.

    • Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of this compound or the positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of this compound.

Protocol 2: ABTS Radical Cation Scavenging Assay
  • Preparation of Reagents:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of this compound or the positive control in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 7 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value.

Protocol 3: Intracellular ROS Measurement using DCFH-DA
  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HaCaT) in appropriate media.

    • Seed the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 1-24 hours).

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding a ROS-inducing agent such as hydrogen peroxide (H2O2) at a pre-optimized concentration and incubate for a short period (e.g., 30-60 minutes).

  • Staining and Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 4: Western Blot Analysis for Signaling Proteins
  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in Protocol 3.

    • For NF-κB activation, stimulate with an appropriate agent (e.g., H2O2 or TNF-α) for a short duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear Nrf2 analysis, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, NQO1, phospho-p65, IκBα, and a loading control like β-actin or Lamin B1) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Experimental_Workflow A This compound B In Vitro Chemical Assays A->B Initial Screening C DPPH Assay B->C D ABTS Assay B->D E Cell-Based Assays C->E Proceed if active D->E Proceed if active F Cytotoxicity Assay (MTT) E->F Determine non-toxic dose G Intracellular ROS Measurement (DCFH-DA) F->G Use non-toxic dose H Mechanistic Studies G->H Investigate mechanism I Nrf2 Pathway Analysis (Western Blot) H->I J NF-κB Pathway Analysis (Western Blot) H->J

Caption: Experimental workflow for testing this compound's antioxidant properties.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters & promotes degradation Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change This compound This compound This compound->Keap1 may inhibit ARE ARE Nrf2_nucl->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2-ARE signaling pathway in response to oxidative stress.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα (degraded) IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucl NF-κB NFkB->NFkB_nucl translocates ROS Oxidative Stress (ROS) ROS->IKK activates This compound This compound This compound->IKK may inhibit Inflammatory_Genes Pro-inflammatory Genes NFkB_nucl->Inflammatory_Genes activates transcription

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Purpurogenone Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the yield of purpurogenone and related red pigments from fungal cultures, primarily Penicillium purpurogenum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant? A1: this compound is a polyketide-derived red pigment produced as a secondary metabolite by certain fungi, most notably Penicillium purpurogenum.[1] These natural pigments are of significant interest to the food, cosmetic, and pharmaceutical industries as alternatives to synthetic colorants.[2][3] Additionally, secondary metabolites from P. purpurogenum have shown a range of bioactivities, including anti-inflammatory and antitumor properties.[1]

Q2: Which fungal species is the primary producer of this compound? A2: Penicillium purpurogenum is the most well-documented fungal species for producing this compound and other red pigments.[1][3] It is a saprophytic fungus found in various terrestrial and marine habitats.[1]

Q3: What are the main factors influencing this compound yield? A3: The production of this compound, a secondary metabolite, is not directly linked to fungal growth (biomass) and is highly sensitive to environmental and nutritional factors.[4] Key influencing parameters include culture pH, temperature, carbon and nitrogen sources, and agitation speed.[4][5][6] The regulation of its biosynthesis is complex, involving global and pathway-specific transcription factors.[7][8][9]

Q4: Is there a correlation between high biomass and high pigment yield? A4: No, a direct relationship between biomass concentration and pigment production often does not exist.[4] In fact, optimal conditions for biomass growth can differ significantly from the optimal conditions for pigment production. For instance, maximal biomass for P. purpurogenum GH2 was achieved at pH 7 and 34°C, while the highest pigment production occurred at pH 5 and 24°C.[4]

Troubleshooting Guide

Q1: My culture is producing high biomass but very little red pigment. What's wrong? A1: This is a common issue and typically points to suboptimal conditions for secondary metabolism.

  • Check pH and Temperature: Pigment production is often favored by acidic conditions (pH 5-6) and temperatures lower than the optimum for growth (e.g., 24-30°C).[4][10] High biomass may be achieved at neutral pH and higher temperatures (e.g., 34°C), which do not favor pigmentation.[4]

  • Nutrient Levels: While sufficient nutrients are needed, an overabundance of easily metabolized carbon or nitrogen can repress secondary metabolite production. The specific ratio of carbon to nitrogen is a critical factor.[6]

  • Oxygen Supply: Inadequate or excessive agitation can affect oxygen transfer rates, which can influence pigment production. An optimal agitation speed is often between 150-200 rpm.[2][6]

Q2: The color of my culture is inconsistent or shifts to yellow/orange. Why? A2: The production of different colored pigments can be influenced by the culture conditions.

  • pH: Different pH levels can favor the production of different pigments. For example, some studies have found that lower initial pH values (3.0-3.5) may favor yellow pigments, while higher pH levels (7.0-7.5) favor red pigments in certain strains.[4]

  • Temperature: Temperature can also play a role in the type of pigment produced. In some related fungi, temperatures above 40°C have been shown to decrease red pigment production while increasing the production of yellow pigments.[4]

  • Strain Variation: Different strains of P. purpurogenum may naturally produce a different spectrum of pigments.[5]

Q3: My this compound yield is low despite optimizing culture conditions. What other factors can I investigate? A3: If basic parameters are optimized, consider these more advanced factors.

  • Inoculum Quality: The age and size of the inoculum can impact fermentation performance. Using a standardized spore suspension (e.g., 1 x 10^7 spores/ml) from a culture of a specific age (e.g., 7 days) is recommended for consistency.[10][11]

  • Media Composition: The specific carbon and nitrogen sources are crucial. Sucrose and D-xylose have been successfully used as carbon sources, while yeast extract and soya peptone are effective nitrogen sources.[2][4][5] The ideal concentrations and C:N ratio can be strain-specific.[6]

  • Incubation Time: Pigment production is a time-dependent process that often begins in the stationary phase of growth. It's essential to run the fermentation long enough to allow for pigment accumulation, which can take up to 18 days in some cases.[10][11]

Data Hub: Optimizing Culture Conditions

The following tables summarize quantitative data from various studies on optimizing pigment production from P. purpurogenum.

Table 1: Effect of pH and Temperature on Pigment and Biomass Yield

Strain pH Temperature (°C) Max. Pigment Yield (g/L) Max. Biomass (g/L) Source
P. purpurogenum GH2 5 24 2.46 - [4]
P. purpurogenum GH2 7 34 - 6.045 [4]
P. purpurogenum DSM 62866 5 30 24 OD units* 8.4 [2]
P. purpurogenum BKS9 6 30 0.79 Abs/ml** 0.877 g/50ml [10]

*Yield measured as Optical Density (absorbance) at 500 nm, not mass. **Yield measured as Absorbance at 500 nm per ml.

Table 2: Effect of Media Composition on Pigment Yield

Strain Carbon Source Nitrogen Source Optimal Concentration Effect Source
P. purpurogenum DPUA 1275 Sucrose Yeast Extract 50 g/L Increased red colorant absorbance by 23% [5]
P. purpurogenum DPUA 1275 Sucrose Yeast Extract 10 g/L Increased red colorant absorbance by 23% [5]
P. purpurogenum GH2 D-xylose NaNO₃ 15 g/L High pigment production (2.46 g/L) [4]

| P. purpurogenum DSM 62866 | Malt Extract | Soya Peptone | 30 g/L & 3 g/L | Confirmed red pigment production |[2] |

Experimental Protocols

Protocol 1: Submerged Culture Fermentation for this compound Production This protocol is a generalized procedure based on methodologies reported for P. purpurogenum.[4][5]

  • Media Preparation: Prepare Czapek-Dox modified broth containing: 15 g/L D-xylose, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄∙7H₂O, 0.5 g/L KCl, and 0.1 g/L FeSO₄∙7H₂O in deionized water.[4]

  • Sterilization: Sterilize the medium by autoclaving or by filtering through a 0.45-µm sterile membrane.[4]

  • pH Adjustment: Adjust the medium to the desired pH (e.g., pH 5.0 for pigment production) using 0.1 M HCl or NaOH.[4]

  • Inoculation: Inoculate 40 ml of the sterile medium in a 250-ml Erlenmeyer flask with a spore suspension to a final concentration of 2x10⁷ spores/ml.[4]

  • Incubation: Incubate the flasks in the dark at the desired temperature (e.g., 24°C) with constant agitation (e.g., 200 rpm) for the required duration (e.g., 240 hours).[4]

  • Harvesting: After incubation, separate the fungal biomass from the culture broth by filtration (e.g., using Whatman No. 1 filter paper). The filtrate contains the extracellular pigments.

Protocol 2: Pigment Extraction and Quantification This protocol outlines a basic method for extracting and quantifying the produced red pigment.

  • Biomass Separation: Filter the fermented broth to separate the mycelia from the pigment-containing liquid filtrate.[11]

  • Centrifugation: Centrifuge the filtrate (e.g., at 1000 rpm for 15 minutes) to obtain a clear, cell-free colored extract.[11]

  • Quantification: Measure the absorbance of the cell-free extract at the wavelength of maximum absorption for the red pigment, which is typically around 500 nm.[10][11] Use the uninoculated culture medium as a blank.

  • Yield Expression: Express the pigment yield in terms of Absorbance units per ml (Abs/ml) or as Optical Density (OD) at 500 nm.[10][11] For absolute quantification (e.g., in g/L), a calibration curve using a purified this compound standard and a more advanced method like HPLC is required.[12]

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_downstream Downstream Processing Strain Strain Selection (P. purpurogenum) Media Media Preparation (e.g., Czapek-Dox) Strain->Media Inoculum Inoculum Prep (Spore Suspension) Media->Inoculum Fermentation Submerged Fermentation (Controlled pH, Temp, Agitation) Inoculum->Fermentation Harvest Harvesting (Filtration) Fermentation->Harvest Extract Pigment Extraction (from Filtrate) Harvest->Extract Quantify Quantification (Spectrophotometry/HPLC) Extract->Quantify

Caption: Experimental workflow for this compound production.

Troubleshooting_Flowchart Start Problem: Low Pigment Yield Biomass Is Biomass High? Start->Biomass CheckCulture Check Culture Conditions: - pH (Aim for 5-6) - Temperature (Aim for 24-30°C) Biomass->CheckCulture Yes Contamination Is there contamination or poor growth? Biomass->Contamination No CheckMedia Check Media & Inoculum: - C:N Ratio - Inoculum Size/Age - Incubation Time Contamination->CheckMedia No Sterility Review Sterility Procedures & Growth Medium Contamination->Sterility Yes Regulatory_Pathway cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_genes Gene Expression cluster_product Final Product pH Optimal pH Velvet Velvet Complex (VeA, LaeA) pH->Velvet influence Carbon Carbon Source Carbon->Velvet influence Nitrogen Nitrogen Source Nitrogen->Velvet influence BGC This compound Biosynthetic Gene Cluster (BGC) Velvet->BGC activates Enzymes Biosynthetic Enzymes BGC->Enzymes transcription Pigment This compound (Red Pigment) Enzymes->Pigment catalysis

References

Technical Support Center: Purpurogenone Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of purpurogenone, a polyketide pigment produced by the fungus Penicillium purpurogenum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isolation challenging?

This compound is a complex secondary metabolite and pigment produced by the fungus Penicillium purpurogenum. Its isolation is challenging due to several factors:

  • Co-production of related pigments: P. purpurogenum produces a mixture of pigments, making it difficult to isolate this compound with high purity.[1][2]

  • Low yield: The concentration of this compound in fungal cultures can be low, requiring large-scale fermentation and efficient extraction methods.

  • Potential for degradation: Like many polyketides, this compound may be sensitive to factors such as pH, light, and temperature, which can lead to degradation during the lengthy purification process.[3][4]

  • Complex purification process: Achieving high purity often requires multiple chromatographic steps, which can be time-consuming and lead to sample loss.

Q2: My P. purpurogenum culture is not producing the characteristic red pigment. What could be the issue?

The production of pigments in P. purpurogenum is highly dependent on culture conditions.[1][4] Here are some factors to consider:

  • Culture medium composition: The type and concentration of carbon and nitrogen sources can significantly impact pigment production. Media such as malt (B15192052) extract and soya peptone have been shown to support red pigment production.[1]

  • pH: The pH of the culture medium is a critical factor, with optimal pigment production often occurring in a specific pH range.[1][4] It is recommended to monitor and control the pH during fermentation.

  • Temperature: Incubation temperature can influence both fungal growth and pigment synthesis. A temperature of 30°C has been found to be effective for pigment production in some strains.[1]

  • Aeration: Proper aeration, influenced by shaking speed in flask cultures, is important for fungal metabolism and secondary metabolite production.

  • Strain variability: Different strains of P. purpurogenum may have varying capacities for pigment production.

Q3: How can I improve the extraction efficiency of this compound from the fungal biomass?

To enhance the extraction of this compound, consider the following:

  • Solvent selection: Ethyl acetate (B1210297) has been successfully used to extract red pigments from P. purpurogenum cultures.[1] A systematic approach testing solvents of varying polarity is recommended to find the optimal solvent for this compound.

  • Extraction method: Sonication or homogenization of the fungal biomass in the presence of the extraction solvent can improve cell lysis and release of intracellular pigments.

  • pH of the extraction solvent: Adjusting the pH of the solvent may improve the solubility and stability of this compound during extraction.

  • Repeated extractions: Performing multiple extractions of the biomass will ensure a more complete recovery of the target compound.

Q4: I am having difficulty separating this compound from other co-extracted pigments. What purification strategies can I use?

The separation of pigments from a complex mixture requires a multi-step chromatographic approach.

  • Column chromatography: Use silica (B1680970) gel or other stationary phases for initial fractionation of the crude extract. A gradient elution with a non-polar to polar solvent system can effectively separate compounds with different polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For fine purification, preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase is often necessary.

  • Aqueous Two-Phase Systems (ATPS): This technique can be a gentle and effective initial step to partition pigments from other macromolecules like proteins.[5][6]

Q5: My purified this compound appears to be degrading over time. How can I improve its stability?

To prevent degradation of the purified this compound:

  • Storage conditions: Store the purified compound at low temperatures (e.g., -20°C or -80°C) in the dark to minimize thermal and photo-degradation.

  • Solvent: Dissolve the compound in a high-purity, inert solvent for storage.

  • Inert atmosphere: For long-term storage, consider removing the solvent and storing the solid compound under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Low Yield of Crude Pigment Extract

Possible Cause Troubleshooting Step
Inefficient fungal fermentationOptimize culture conditions (media composition, pH, temperature, aeration) for maximal pigment production.
Incomplete cell lysisEmploy mechanical disruption methods such as sonication or homogenization during extraction.
Inappropriate extraction solventScreen a range of solvents with varying polarities to identify the most effective one for this compound.
Insufficient extraction time or volumeIncrease the duration of extraction and the solvent-to-biomass ratio. Perform multiple extraction cycles.

Issue 2: Poor Separation of Pigments during Chromatography

Possible Cause Troubleshooting Step
Inappropriate stationary phaseTest different stationary phases (e.g., silica, alumina, C18) to find the one with the best selectivity for this compound.
Suboptimal mobile phaseSystematically vary the solvent composition of the mobile phase to improve resolution. Consider using a gradient elution.
Column overloadingReduce the amount of crude extract loaded onto the column to prevent band broadening.
Co-elution of structurally similar compoundsEmploy orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase) for better separation.

Issue 3: Final Product is not Pure

Possible Cause Troubleshooting Step
Insufficient number of purification stepsAdd more purification steps, such as a final polishing step using preparative HPLC.
Presence of persistent impuritiesCharacterize the impurities using techniques like LC-MS and NMR to devise a targeted removal strategy.
Degradation during purificationMinimize exposure to light and heat during all purification steps. Use cooled sample collectors if possible.

Data Presentation

Table 1: Example Data Log for this compound Extraction and Purification Trials

Trial ID Fermentation Conditions (Media, Temp, pH) Extraction Solvent Crude Extract Yield (mg/L) Purification Method(s) Final Yield (mg/L) Purity (%) Notes
PG-001MESP, 30°C, pH 5.0Ethyl Acetate150Silica Column -> Prep HPLC5.292Initial trial, good purity but low recovery.
PG-002MESP, 30°C, pH 6.0Dichloromethane120Silica Column -> Prep HPLC3.188Lower yield with DCM.
PG-003PDB, 28°C, pH 5.5Ethyl Acetate180ATPS -> Silica Column -> Prep HPLC7.595ATPS improved initial purity and final yield.

Experimental Protocols

Protocol 1: Fermentation of Penicillium purpurogenum for Pigment Production

  • Inoculum Preparation: Inoculate a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) with P. purpurogenum and incubate at 28-30°C for 7-10 days until sporulation.

  • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.1% Tween 80) to the agar plate and gently scraping the surface.

  • Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

  • Fermentation: Inoculate a liquid fermentation medium (e.g., Malt Extract Soya Peptone broth) with the spore suspension.

  • Incubate the culture at 28-30°C with shaking (e.g., 150-200 rpm) for 10-15 days. Monitor pigment production visually or spectrophotometrically.

Protocol 2: Extraction of Crude this compound

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Lyophilize the biomass to remove water.

  • Suspend the dried biomass in a suitable organic solvent (e.g., ethyl acetate).

  • Homogenize or sonicate the suspension to ensure thorough cell disruption.

  • Stir the mixture at room temperature for several hours.

  • Filter the mixture to remove cell debris.

  • Concentrate the filtrate under reduced pressure to obtain the crude pigment extract.

Protocol 3: Chromatographic Purification of this compound

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • Load the solution onto a silica gel column pre-equilibrated with the same solvent.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative HPLC (Final Purification):

    • Pool and concentrate the this compound-rich fractions from the silica column.

    • Dissolve the concentrated sample in the HPLC mobile phase.

    • Inject the sample onto a preparative reverse-phase (C18) column.

    • Elute with an isocratic or gradient mobile phase (e.g., acetonitrile/water or methanol/water with a possible acid modifier like formic acid).

    • Monitor the elution profile with a UV-Vis detector at a wavelength where this compound absorbs.

    • Collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction by analytical HPLC.

Mandatory Visualization

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation P. purpurogenum Culture extraction Solvent Extraction of Biomass fermentation->extraction Harvest Biomass column_chrom Silica Gel Column Chromatography extraction->column_chrom Crude Extract prep_hplc Preparative HPLC column_chrom->prep_hplc Enriched Fractions analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) prep_hplc->analysis Purified this compound

Caption: General workflow for this compound isolation and purification.

troubleshooting_workflow cluster_solutions Potential Solutions start Low Purity of Final Product check_chrom Review Chromatograms: Single Peak? Tailing? start->check_chrom optimize_hplc Optimize HPLC Method (Gradient, Flow Rate, Column) check_chrom->optimize_hplc Broad or Tailing Peak add_step Add Orthogonal Purification Step (e.g., Ion Exchange, Size Exclusion) check_chrom->add_step Multiple Peaks check_stability Investigate Sample Stability (Degradation Products?) check_chrom->check_stability New Peaks Appear Over Time

Caption: Troubleshooting low purity of the final purified product.

References

Purpurogenone Crystallization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Purpurogenone.

Introduction to this compound Crystallization

This compound is a polyketide with a naphthoquinone-like core structure, characterized by multiple hydroxyl groups. These functional groups introduce polarity and the potential for extensive hydrogen bonding, which can present unique challenges during crystallization. Successful crystallization is crucial for obtaining high-purity samples and for structural elucidation studies such as X-ray crystallography. This guide aims to provide practical solutions to common issues encountered during the crystallization of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when crystallizing this compound?

A1: The most frequent challenges include:

  • No crystal formation: The solution remains clear or amorphous.

  • Formation of oil instead of crystals: The compound separates from the solution as a viscous liquid.

  • Rapid precipitation of fine powder: The compound crashes out of solution too quickly, leading to poorly formed microcrystals.

  • Poor crystal quality: Crystals are small, clustered, or have irregular shapes, making them unsuitable for analysis.

  • Low yield: A significant portion of the compound remains in the mother liquor.

Q2: Which solvents are recommended for this compound crystallization?

  • Good Solvents (for dissolving): Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)

  • Poor Solvents (anti-solvents): Hexane, Heptane, Toluene, Water

A combination of a "good" solvent to dissolve this compound followed by the slow addition of a "poor" solvent is often a successful strategy.

Q3: What are the most effective crystallization techniques for this compound?

A3: Given its potential for forming hydrogen-bonded networks, slow crystallization methods are generally preferred to allow for orderly crystal lattice formation. The following techniques are recommended:

  • Vapor Diffusion (Hanging Drop or Sitting Drop): This is a gentle and effective method for growing high-quality single crystals from small amounts of material.

  • Solvent Layering (Liquid-Liquid Diffusion): This technique involves carefully layering a solution of this compound with an anti-solvent, allowing for slow diffusion and crystallization at the interface.

  • Slow Evaporation: While simple, this method can sometimes lead to the formation of crusts or multiple nucleation events. It is best employed with solvent systems that have a moderate evaporation rate.

  • Slow Cooling: Dissolving this compound in a suitable solvent at an elevated temperature and allowing it to cool slowly can induce crystallization.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you may encounter during your this compound crystallization experiments.

Problem 1: No Crystals Form After an Extended Period

Q: My this compound solution has been sitting for days, and I don't see any crystals. What should I do?

A: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting workflow:

Troubleshooting Workflow: No Crystal Formation

No_Crystals start No Crystals Observed check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes increase_concentration Increase Concentration check_supersaturation->increase_concentration No induce_nucleation->increase_concentration Unsuccessful end_success Crystals Formed induce_nucleation->end_success Successful increase_concentration->induce_nucleation Concentration Increased change_solvent Change Solvent System increase_concentration->change_solvent Still No Crystals check_purity Check Compound Purity change_solvent->check_purity end_fail Re-evaluate Strategy check_purity->end_fail Oiling_Out start Compound 'Oils Out' reduce_supersaturation Reduce Supersaturation start->reduce_supersaturation modify_solvent Modify Solvent System reduce_supersaturation->modify_solvent Still Oiling Out end_success Crystals Formed reduce_supersaturation->end_success Successful slower_cooling Slower Cooling/Diffusion modify_solvent->slower_cooling slower_cooling->end_success Successful end_fail Re-evaluate Strategy slower_cooling->end_fail Unsuccessful Vapor_Diffusion prep_solution Prepare this compound Solution (in a 'good' solvent) dispense_drop Dispense Drop of this compound Solution and Reservoir Solution onto Post prep_solution->dispense_drop prep_reservoir Prepare Reservoir Solution (anti-solvent or solvent/anti-solvent mix) dispense_reservoir Dispense Reservoir Solution into Well prep_reservoir->dispense_reservoir dispense_reservoir->dispense_drop seal_well Seal the Well dispense_drop->seal_well incubate Incubate and Observe Periodically seal_well->incubate crystals Crystals Form incubate->crystals Crystallization_Factors cluster_input Input Variables cluster_process Crystallization Process cluster_output Outcome Purity Compound Purity High purity is essential Nucleation Nucleation Formation of initial crystal seeds Purity->Nucleation Solvent Solvent System 'Good' solvent for dissolution 'Poor' solvent for precipitation Solvent->Nucleation Concentration Concentration Must be in the metastable zone Concentration->Nucleation Temperature Temperature Affects solubility and kinetics Temperature->Nucleation Method Crystallization Method e.g., Vapor Diffusion, Layering Method->Nucleation Growth Crystal Growth Orderly addition of molecules to the lattice Nucleation->Growth HighQualityCrystals {High-Quality Crystals | Suitable for analysis} Growth->HighQualityCrystals

Improving Purpurogenone stability and solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Purpurogenone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and solubility of this novel compound. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed methodologies and strategies to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing poor aqueous solubility. What are the initial steps to improve it?

A1: Poor aqueous solubility is a common challenge for many organic compounds. A systematic approach to improving solubility is recommended. The initial steps involve characterizing the physicochemical properties of this compound and then exploring various formulation strategies. Key strategies include physical modifications like particle size reduction and chemical modifications such as the use of co-solvents or pH adjustment.[1][2][3]

Q2: How can I assess the stability of my this compound sample?

A2: Stability testing is crucial to ensure the integrity of your compound during experiments and storage. A forced degradation study is a common approach to identify potential degradation pathways.[4] This involves subjecting the compound to stress conditions such as heat, light, humidity, and different pH levels (acidic and basic). Analytical techniques like High-Performance Liquid Chromatography (HPLC) are then used to quantify the remaining compound and identify any degradation products.[4]

Q3: What are the most common reasons for this compound instability?

A3: While specific degradation pathways for this compound are yet to be fully elucidated, common causes of instability for similar compounds include hydrolysis, oxidation, and photolysis. The molecular structure of this compound will determine its susceptibility to these degradation routes. Forced degradation studies, as mentioned in Q2, are the best way to determine the specific vulnerabilities of your compound.

Q4: Can I use excipients to improve the solubility and stability of this compound?

A4: Yes, pharmaceutical excipients can significantly enhance both solubility and stability. For solubility, surfactants, polymers, and cyclodextrins are commonly used.[1][5] For stability, antioxidants can be added to prevent oxidation, and buffering agents can maintain a stable pH. The choice of excipient will depend on the properties of this compound and the intended application.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Aqueous Media

Problem: You are observing a very slow or incomplete dissolution of your this compound sample, which is affecting the accuracy and reproducibility of your in vitro assays.

Possible Causes & Solutions:

  • Large Particle Size: The dissolution rate is inversely proportional to the particle size. Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.[2]

    • Troubleshooting Steps:

      • Particle Size Reduction (Micronization): Employ techniques like mortar grinding, ball milling, or high-pressure homogenization to reduce the particle size.[6]

      • Nanosuspension Formation: Create a nanosuspension of this compound. This can dramatically increase the surface area and, consequently, the dissolution rate.[7][8]

  • Poor Wettability: The compound may be hydrophobic, preventing efficient interaction with the aqueous solvent.

    • Troubleshooting Steps:

      • Use of Surfactants: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Poloxamer 188) to improve the wetting of the solid particles.[1]

  • Crystalline Structure: The stable crystalline form (polymorph) of a compound often has lower solubility than its amorphous form.[5]

    • Troubleshooting Steps:

      • Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG). This can create an amorphous form of the drug, which has a higher energy state and thus greater solubility.[5][7][9]

Workflow for Addressing Low Dissolution Rate

G start Low Dissolution Rate Observed particle_size Characterize Particle Size (e.g., Microscopy, DLS) start->particle_size wettability Assess Wettability (e.g., Contact Angle) start->wettability polymorphism Analyze Solid State (e.g., XRD, DSC) start->polymorphism micronization Micronization/ Nanosuspension particle_size->micronization surfactants Add Surfactants wettability->surfactants solid_dispersion Prepare Solid Dispersion polymorphism->solid_dispersion evaluate Evaluate Dissolution Profile (e.g., USP Apparatus II) micronization->evaluate surfactants->evaluate solid_dispersion->evaluate G start Degradation Observed in Solution hydrolysis Test for Hydrolysis (Vary pH) start->hydrolysis oxidation Test for Oxidation (Add H2O2) start->oxidation photolysis Test for Photolysis (Expose to Light) start->photolysis ph_profile Determine Optimal pH hydrolysis->ph_profile antioxidants Add Antioxidants/ Inert Atmosphere oxidation->antioxidants light_protection Protect from Light photolysis->light_protection stabilized_formulation Develop Stabilized Formulation ph_profile->stabilized_formulation antioxidants->stabilized_formulation light_protection->stabilized_formulation G start This compound Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_analysis HPLC Analysis of Stressed Samples forced_degradation->hplc_analysis identify_peaks Identify Degradation Peaks hplc_analysis->identify_peaks lcms_analysis LC-MS/MS Analysis for Structural Elucidation identify_peaks->lcms_analysis propose_pathway Propose Degradation Pathway lcms_analysis->propose_pathway

References

Technical Support Center: Optimizing Purpurogenone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the production of Purpurogenone, a metabolite of Penicillium purpurogenum. The focus is on overcoming low yields through the optimization of fungal culture, extraction, and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical structure?

A1: this compound is a secondary metabolite produced by the fungus Penicillium purpurogenum. Its chemical formula is C₁₄H₁₂O₅ and its IUPAC name is 6,7,9-trihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromen-10-one.

Q2: What are the primary methods for obtaining this compound?

A2: Currently, this compound is primarily obtained through isolation from cultures of Penicillium purpurogenum. This involves culturing the fungus under controlled conditions to encourage the production of secondary metabolites, followed by extraction and purification of the target compound.

Q3: My Penicillium purpurogenum culture is not producing any or very low amounts of this compound. What could be the issue?

A3: Low or no production of this compound can be attributed to several factors. The wild-type strain of Penicillium purpurogenum G59, for instance, may not produce significant amounts of bioactive metabolites under standard laboratory conditions. The activation of silent biosynthetic pathways may be necessary to induce or enhance production. Additionally, the composition of the culture medium, including the carbon-to-nitrogen (C:N) ratio, and fermentation conditions such as pH and incubation time, are critical for optimal secondary metabolite production.[1][2][3]

Q4: How can I increase the yield of this compound from my fungal culture?

A4: To increase the yield, consider the following strategies:

  • Strain Improvement: Introduction of drug resistance, for example through treatment with neomycin and dimethyl sulfoxide (B87167) (DMSO), has been shown to activate silent biosynthetic pathways and lead to the production of new bioactive metabolites in P. purpurogenum.[1]

  • Optimization of Fermentation Conditions: Systematically optimize parameters such as the initial sugar concentration and the carbon-to-nitrogen ratio in the culture medium.[2] For example, a C:N ratio of 36:1 has been shown to be effective for the production of other pigments by P. purpurogenum.[2]

  • pH Control: The initial pH of the culture medium significantly impacts pigment synthesis. A pH of 6.0 has been reported to be optimal for red pigment production by Penicillium purpurogenum BKS9.[3]

Q5: What are the most effective methods for extracting this compound from the culture broth?

A5: The most common and effective method for extracting this compound from fungal cultures is solvent extraction. Ethyl acetate (B1210297) is a widely used solvent for the selective extraction of naphthoquinone compounds like this compound from the culture broth.[4] Methanol can also be used, particularly for more polar metabolites.[4]

Troubleshooting Guide: Low Yield in this compound Isolation

This guide addresses specific issues that may arise during the isolation and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Bioactivity in Crude Extract The fungal strain may have silent biosynthetic pathways for this compound.1. Attempt to induce metabolite production by introducing neomycin resistance to the P. purpurogenum spores.[1]2. Vary the culture media composition, focusing on different carbon and nitrogen sources.
Low Yield After Extraction Inefficient extraction from the culture broth.1. Ensure the pH of the culture broth is optimized before extraction.2. Perform multiple extractions with fresh solvent (e.g., ethyl acetate) to maximize recovery.3. Consider using a different extraction solvent, such as methanol, if the polarity of the target compound in the crude mixture is not ideal for ethyl acetate.[4]
Difficulty in Purifying this compound Co-extraction of other secondary metabolites with similar chemical properties.1. Employ multi-step purification techniques. Start with column chromatography using silica (B1680970) gel.[4]2. If co-elution is an issue, try a different stationary phase (e.g., alumina) or a different solvent system for chromatography.3. For final purification, High-Performance Liquid Chromatography (HPLC) is recommended.[4]

Experimental Protocols

Protocol 1: Induction of Secondary Metabolite Production in Penicillium purpurogenum G59

This protocol is based on the method of introducing neomycin resistance to activate silent biosynthetic pathways.[1]

  • Spore Suspension Preparation: Prepare a spore suspension of P. purpurogenum G59 in a suitable buffer.

  • Treatment: Treat the spore suspension with neomycin and dimethyl sulfoxide (DMSO).

  • Isolation of Mutants: Plate the treated spores on a suitable agar (B569324) medium and isolate single colonies.

  • Resistance Test: Verify the acquired resistance of the mutants to neomycin.

  • Screening for Bioactivity: Culture the resistant mutants and extract the secondary metabolites. Screen the extracts for the desired biological activity or analyze for the presence of this compound using HPLC-MS.

Protocol 2: Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from a liquid culture of P. purpurogenum.[4]

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Combine the fractions containing this compound and concentrate.

    • Further purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient).

Data Presentation

Table 1: Effect of Carbon-to-Nitrogen (C:N) Ratio on Pigment Production by P. purpurogenum

Data adapted from a study on pigment production by P. purpurogenum, which can be indicative for optimizing this compound production.[2]

C:N RatioAbsorbance at 400 nm (AU)Absorbance at 470 nm (AU)Absorbance at 500 nm (AU)
18:1~2.5~2.5~2.8
36:13.63.63.7
55:14.34.14.5

Visualizations

Experimental_Workflow Workflow for this compound Production and Isolation cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification P_purpurogenum Penicillium purpurogenum Culture Optimization Optimize Culture Conditions (C:N ratio, pH, etc.) P_purpurogenum->Optimization Fermentation Fermentation Optimization->Fermentation Filtration Filtration Fermentation->Filtration Solvent_Extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis HPLC HPLC Purification Fraction_Analysis->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for optimizing the production and isolation of this compound.

Troubleshooting_Logic Troubleshooting Low this compound Yield cluster_culture_solutions Culture Solutions cluster_extraction_solutions Extraction Solutions cluster_purification_solutions Purification Solutions Low_Yield Low this compound Yield Check_Culture Check Culture Productivity Low_Yield->Check_Culture Check_Extraction Check Extraction Efficiency Low_Yield->Check_Extraction Check_Purification Check Purification Loss Low_Yield->Check_Purification Strain_Improvement Strain Improvement (e.g., Neomycin Resistance) Check_Culture->Strain_Improvement Optimize_Media Optimize Media (C:N Ratio, pH) Check_Culture->Optimize_Media Optimize_pH Adjust pH Before Extraction Check_Extraction->Optimize_pH Multiple_Extractions Perform Multiple Extractions Check_Extraction->Multiple_Extractions Change_Solvent Consider Alternative Solvents Check_Extraction->Change_Solvent Optimize_Chroma Optimize Chromatography (Solvent, Stationary Phase) Check_Purification->Optimize_Chroma Use_HPLC Utilize HPLC for Final Purity Check_Purification->Use_HPLC

Caption: A logical guide for troubleshooting low yields of this compound.

References

Technical Support Center: Purpurogenone Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Purpurogenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound, offering step-by-step solutions to identify and resolve the problems.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I fix it?

A: Poor peak shape is a common issue in HPLC and can significantly affect the accuracy of quantification. Here are the likely causes and their solutions:

  • Secondary Interactions: this compound, with its quinone-like structure, may have polar functional groups that can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These secondary interactions can lead to peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Incorporate a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, into the aqueous portion of your mobile phase. This helps to suppress the ionization of silanol groups and minimize secondary interactions.

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically blocks most of the residual silanol groups, reducing their availability for secondary interactions.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peaks, most commonly peak fronting.

    • Solution:

      • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.

      • Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly fronting.

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting Poor Peak Shape start Poor Peak Shape (Tailing or Fronting) check_tailing Peak Tailing Observed start->check_tailing check_fronting Peak Fronting Observed start->check_fronting secondary_interactions Secondary Interactions with Silanols check_tailing->secondary_interactions Yes column_overload Column Overload check_fronting->column_overload Yes incompatible_solvent Incompatible Injection Solvent check_fronting->incompatible_solvent No adjust_ph Add 0.1% Formic Acid to Mobile Phase secondary_interactions->adjust_ph end_capped_column Use End-Capped C18 Column secondary_interactions->end_capped_column solution Improved Peak Shape adjust_ph->solution end_capped_column->solution reduce_concentration Dilute Sample or Reduce Injection Volume column_overload->reduce_concentration reduce_concentration->solution dissolve_in_mobile_phase Dissolve Sample in Initial Mobile Phase incompatible_solvent->dissolve_in_mobile_phase dissolve_in_mobile_phase->solution

Caption: Troubleshooting workflow for poor peak shape in this compound analysis.

Issue 2: Retention Time Variability

Q: The retention time for my this compound peak is shifting between injections. What could be causing this instability?

A: Retention time shifts can compromise peak identification and reproducibility. The following factors are common causes:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.[1]

    • Solution:

      • Precise Preparation: Prepare the mobile phase gravimetrically instead of volumetrically for higher accuracy.[1]

      • Degassing: Ensure the mobile phase is adequately degassed to prevent air bubbles from affecting the pump performance. The best method is simultaneous vacuum application and ultrasonication for about a minute.[1]

      • Solvent Proportioning: If using a gradient, ensure the pump's solvent proportioning valves are functioning correctly.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause retention time drift.

    • Solution: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes or until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times. A rule of thumb is a 1-2% change in retention time for every 1°C change in temperature.[1]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[2]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.

    • Solution: Regularly inspect the pump for leaks, salt buildup, and listen for unusual noises.[2] Perform routine maintenance, including changing pump seals as needed.[2]

Logical Diagram for Diagnosing Retention Time Variability

Diagnosing Retention Time Variability start Retention Time Variability check_mobile_phase Is Mobile Phase Preparation Consistent? start->check_mobile_phase check_equilibration Is Column Adequately Equilibrated? check_mobile_phase->check_equilibration Yes mobile_phase_issue Inconsistent Mobile Phase check_mobile_phase->mobile_phase_issue No check_temperature Is Temperature Controlled? check_equilibration->check_temperature Yes equilibration_issue Insufficient Equilibration check_equilibration->equilibration_issue No check_pump Is Pump Performance Stable? check_temperature->check_pump Yes temperature_issue Temperature Fluctuations check_temperature->temperature_issue No pump_issue Pump Malfunction check_pump->pump_issue No solution Stable Retention Time check_pump->solution Yes prepare_fresh_mobile_phase Prepare Fresh, Degassed Mobile Phase Gravimetrically mobile_phase_issue->prepare_fresh_mobile_phase prepare_fresh_mobile_phase->solution increase_equilibration_time Increase Equilibration Time equilibration_issue->increase_equilibration_time increase_equilibration_time->solution use_column_oven Use a Column Oven temperature_issue->use_column_oven use_column_oven->solution inspect_pump Inspect Pump for Leaks and Perform Maintenance pump_issue->inspect_pump inspect_pump->solution

Caption: Logical diagram for troubleshooting retention time variability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound analysis?

A1: Based on the analysis of structurally similar quinonemethide triterpenoids, a good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol (B129727) or Acetonitrile (B52724)

  • Gradient: A linear gradient from 70% A to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the quinone structure, a UV detector set between 254 nm and 280 nm should provide good sensitivity. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL

Q2: I am observing low sensitivity for my this compound peak. How can I improve it?

A2: Low sensitivity can be due to several factors:

  • Incorrect Detection Wavelength: Ensure you are using the optimal wavelength for this compound. Use a PDA detector to scan the UV spectrum of your this compound standard and select the wavelength of maximum absorbance.

  • Low Sample Concentration: If the concentration of this compound in your sample is below the detection limit of your instrument, you may need to concentrate your sample.

  • Detector Issues: The detector lamp may be nearing the end of its life, resulting in reduced sensitivity. Check the lamp's usage hours and replace it if necessary.[3]

  • System Leaks: A leak in the system can lead to a lower amount of sample reaching the detector.[4] Carefully inspect all fittings and connections for any signs of leakage.

Q3: Should I use a guard column for this compound analysis?

A3: Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices such as plant extracts or biological fluids. A guard column is a short, disposable column placed before the analytical column. It protects the analytical column from strongly retained or particulate matter in the sample, which can cause an increase in backpressure and a decline in column performance over time.[1] Using a guard column with the same stationary phase as your analytical column is a cost-effective way to extend the lifetime of your more expensive analytical column.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Samples
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol or acetonitrile and make up to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant material, an extraction with a suitable organic solvent (e.g., methanol, ethanol) followed by filtration through a 0.45 µm syringe filter is a common approach. The final extract should be diluted with the mobile phase if necessary.

Experimental Workflow for Sample Analysis

Experimental Workflow for this compound Analysis prep_standards Prepare Standard Solutions hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) prep_standards->hplc_setup prep_samples Prepare Sample Solutions prep_samples->hplc_setup equilibration System Equilibration hplc_setup->equilibration calibration Inject Standard Solutions (Calibration Curve) equilibration->calibration sample_injection Inject Sample Solutions calibration->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis results Report Results data_analysis->results

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Data Presentation

Table 1: HPLC Method Validation Parameters (Illustrative Data)
ParameterSpecificationResult
Linearity
Range1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Precision
Intraday (n=6, %RSD)≤ 2.0%1.2%
Interday (n=6, %RSD)≤ 2.0%1.5%
Accuracy
Recovery (%)98.0 - 102.0%99.5 - 101.2%
Sensitivity
Limit of Detection (LOD)-0.1 µg/mL
Limit of Quantitation (LOQ)-0.5 µg/mL
System Suitability
Tailing Factor≤ 1.51.1
Theoretical Plates≥ 20005500

Note: The data presented in this table is for illustrative purposes and represents typical values for a validated HPLC method.

References

Technical Support Center: Purpurogenone NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts in Purpurogenone NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unexpected peaks in a this compound ¹H NMR spectrum?

A1: Unexpected peaks in the ¹H NMR spectrum of a seemingly pure this compound sample often originate from residual solvents used during extraction and purification. Common culprits include ethyl acetate, dichloromethane (B109758), and water.[1] Additionally, if the sample concentration is high, you might observe peaks resulting from intermolecular interactions.[1]

Q2: My this compound sample is poorly soluble in CDCl₃, leading to a low-quality spectrum. What should I do?

A2: If solubility in deuterochloroform is an issue, trying a different deuterated solvent is the best solution.[1] Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can be effective alternatives for improving solubility and potentially resolving overlapping peaks.[1] However, be aware that recovering your sample from higher boiling point solvents like dimethyl sulfoxide-d₆ can be challenging.[1]

Q3: The peaks in my this compound spectrum are very broad. What could be the cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor shimming: The magnetic field homogeneity needs to be optimized. Readjusting the shims is the first step.[2]

  • Sample inhomogeneity: This can be due to poor solubility or the presence of particulate matter.[1] Ensure your sample is fully dissolved.

  • High sample concentration: A sample that is too concentrated can lead to peak broadening.[1] Diluting the sample may resolve this issue.

  • Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

Q4: I am seeing more signals than expected for the this compound structure. What could be the reason?

A4: The presence of more signals than anticipated can be due to the existence of rotamers or conformational isomers that are slowly interconverting on the NMR timescale.[1] Acquiring the spectrum at a higher temperature can often cause these signals to coalesce into a single, averaged peak.

Troubleshooting Guides

Guide 1: Identifying and Removing Solvent Impurities

This guide provides a systematic approach to identifying and eliminating common solvent impurities from your this compound NMR spectrum.

Problem: Your ¹H NMR spectrum shows peaks that do not correspond to this compound.

Workflow for Identifying and Removing Solvent Impurities:

start Start: Unexpected Peaks in Spectrum check_solvent Compare unexpected peaks to common solvent chemical shifts start->check_solvent is_water Is it a broad singlet around 1.5-4.7 ppm? check_solvent->is_water is_ethyl_acetate Are there signals around 1.26, 2.05, and 4.12 ppm? is_water->is_ethyl_acetate No add_d2o Add a drop of D₂O and re-acquire spectrum is_water->add_d2o Yes other_solvent Identify other potential solvent residues is_ethyl_acetate->other_solvent No displace_ethyl_acetate Displace with dichloromethane and rotovap (repeat if necessary) is_ethyl_acetate->displace_ethyl_acetate Yes end_unsolved End: Consult NMR facility manager other_solvent->end_unsolved end_solved End: Impurity Identified and Removed add_d2o->end_solved use_drying_agent Use a drying agent (e.g., K₂CO₃) in the NMR solvent bottle use_drying_agent->end_solved displace_ethyl_acetate->end_solved

Caption: Workflow for troubleshooting solvent impurities.

Experimental Protocol: D₂O Exchange

  • Acquire the initial ¹H NMR spectrum of your this compound sample.

  • Add one drop of deuterium (B1214612) oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for several minutes to facilitate proton exchange.[1]

  • Re-acquire the ¹H NMR spectrum.

  • The peak corresponding to exchangeable protons (like -OH or -NH, and dissolved water) will disappear or significantly decrease in intensity.[1]

Table 1: Common Solvent Impurities and Their ¹H Chemical Shifts in CDCl₃

SolventChemical Shift (ppm)Multiplicity
Water~1.56Broad Singlet
Ethyl Acetate1.26, 2.05, 4.12Triplet, Singlet, Quartet
Dichloromethane5.30Singlet
Acetone2.17Singlet
Hexane0.88, 1.26Triplet, Multiplet
Guide 2: Addressing Poor Spectral Resolution

This guide outlines steps to take when your this compound NMR spectrum suffers from poor resolution, such as broad or overlapping peaks.

Problem: Peaks in the spectrum are broad, asymmetric, or overlapping, making analysis difficult.

Workflow for Improving Spectral Resolution:

start Start: Poor Spectral Resolution check_shims Re-shim the spectrometer start->check_shims is_broad Are peaks still broad? check_shims->is_broad check_concentration Check sample concentration is_broad->check_concentration Yes check_overlap Are peaks overlapping? is_broad->check_overlap No, but overlapping is_high_conc Is concentration high? check_concentration->is_high_conc dilute_sample Dilute the sample is_high_conc->dilute_sample Yes check_solubility Check for complete solubility is_high_conc->check_solubility No end_solved End: Resolution Improved dilute_sample->end_solved is_insoluble Is the sample fully dissolved? check_solubility->is_insoluble change_solvent Try a different deuterated solvent is_insoluble->change_solvent No is_insoluble->check_overlap Yes change_solvent->end_solved run_2d_nmr Run 2D NMR experiments (e.g., COSY, HSQC) check_overlap->run_2d_nmr Yes end_unsolved End: Consult NMR facility manager check_overlap->end_unsolved No run_2d_nmr->end_solved

Caption: Workflow for improving poor spectral resolution.

Table 2: Recommended 2D NMR Experiments for Structure Elucidation of this compound

ExperimentInformation ProvidedCommon Artifacts to Watch For
COSY (Correlation Spectroscopy)Shows ¹H-¹H scalar couplings, helping to identify connected spin systems.[3]Diagonal peaks can obscure nearby cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded ¹H and ¹³C nuclei.[4]Residual signals from protons not attached to ¹³C can sometimes appear.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting fragments.[3]Can be lower in sensitivity, requiring longer acquisition times.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space proximity of protons, essential for stereochemical assignments.[3]ROESY can show TOCSY transfer artifacts, which have an opposite phase to the desired ROE signals.[4]

Experimental Protocol: Basic 2D HSQC Acquisition

A sensitivity-enhanced gradient HSQC is a standard experiment for determining ¹H-¹³C one-bond correlations.

  • Sample Preparation: Prepare a well-dissolved and filtered sample of this compound in a suitable deuterated solvent.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock and shim the sample.

  • Pulse Sequence: Select a standard sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcetgpsi2).[5]

  • Acquisition Parameters:

    • Set the ¹H spectral width to cover all proton signals (e.g., 12 ppm).

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • Set the number of complex points in the direct (¹H) and indirect (¹³C) dimensions (e.g., 1024 and 256, respectively).

    • Set the number of scans per increment based on sample concentration to achieve adequate signal-to-noise.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected to yield the 2D spectrum.

References

Strategies to reduce batch-to-batch variability in Purpurogenone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing batch-to-batch variability in Purpurogenone production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms are commonly used for its production?

A1: this compound is a red pigment belonging to the azaphilone class of polyketides. It is a secondary metabolite produced by several species of filamentous fungi. The most commonly cited producers are Penicillium purpurogenum and its teleomorph, Talaromyces purpureogenus.[1][2][3][4] These fungi are of particular interest for industrial pigment production because they can be cultivated under controlled conditions, offering a more stable and reliable source compared to plant or animal-derived pigments.[3][5]

Q2: What are the key fermentation parameters influencing this compound production and causing batch-to-batch variability?

A2: The production of this compound, like many fungal secondary metabolites, is highly sensitive to environmental and nutritional factors.[3][6] Inconsistent control of these parameters is a primary source of batch-to-batch variability. Key influential parameters include:

  • pH: The pH of the culture medium has a significant impact on both fungal growth and pigment synthesis.[1][4][6]

  • Temperature: Temperature affects fungal metabolism and the enzymatic reactions involved in pigment production.[1][2][6]

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources in the fermentation medium are crucial for providing the necessary building blocks and energy for both biomass and pigment formation.[7]

  • Aeration and Agitation: Adequate oxygen supply and mixing are essential for the growth of these aerobic fungi and for the distribution of nutrients.[6]

  • Inoculum Size and Age: The quantity and physiological state of the initial fungal culture can significantly impact the kinetics of the fermentation process.

Q3: What are the optimal fermentation conditions for maximizing this compound yield?

A3: The optimal conditions for this compound production can vary depending on the specific strain of Penicillium purpurogenum or Talaromyces purpureogenus. However, several studies have identified ranges that generally favor high pigment yields.

dot

cluster_input Input Parameters cluster_process Production Process cluster_output Output & Analysis Raw Materials Raw Materials Fermentation Fermentation Raw Materials->Fermentation Media Components Fermentation Parameters Fermentation Parameters Fermentation Parameters->Fermentation pH, Temp, Aeration Inoculum Inoculum Inoculum->Fermentation Strain, Age, Size Downstream Processing Downstream Processing Fermentation->Downstream Processing Harvested Broth This compound This compound Downstream Processing->this compound Extraction & Purification Quality Control Quality Control This compound->Quality Control HPLC Analysis Quality Control->Fermentation Parameters Feedback Loop for Optimization

Caption: A logical workflow for this compound production and quality control.

Data Presentation: Optimized Fermentation Parameters

The following tables summarize quantitative data from various studies on the optimization of fermentation parameters for red pigment production by Penicillium purpurogenum and Talaromyces purpureogenus.

Table 1: Effect of pH and Temperature on Red Pigment Production

MicroorganismpHTemperature (°C)Pigment YieldReference
Penicillium purpurogenum GH25242.46 g/L[1]
Penicillium purpurogenum BKS96.0300.79 Abs/ml[4]
Talaromyces purpureogenus PH7728-[2]
Talaromyces albobiverticillius 305486.424-[8]

Table 2: Influence of Carbon and Nitrogen Sources on Pigment Production

MicroorganismCarbon SourceNitrogen SourcePigment YieldReference
Penicillium purpurogenum-Peptone (1%)25.17 CVU gdfs⁻¹[9]
Penicillium purpurogenum-Yeast Extract (1%)19.11 CVU gdfs⁻¹[9]
Penicillium sclerotiorumSucrose (B13894) (60 g/L)Peptone (6 g/L)-[10]
Talaromyces purpureogenus LC128689Glucose & GlycerolPeptone7.2 g/L (biomass)[11]

Table 3: Impact of Agitation on Pigment Production

MicroorganismAgitation Speed (rpm)Pigment YieldReference
Penicillium sp.200920 mg/L[12]
Penicillium aculeatum ATCC 10409150-2001.38 g/L[12]
Talaromyces albobiverticillius 30548164-[8]

Troubleshooting Guide

Problem 1: Low or No Pigment Production

  • Possible Cause 1: Suboptimal pH.

    • Recommendation: The optimal pH for pigment production is often acidic, typically between 5.0 and 6.5.[1][4][6] Verify the initial pH of your medium and monitor it throughout the fermentation, as fungal metabolism can cause pH shifts. Consider using a buffered medium to maintain a stable pH.[5]

  • Possible Cause 2: Incorrect Incubation Temperature.

    • Recommendation: Most strains produce red pigments optimally between 24°C and 30°C.[1][2][4] Temperatures above 35°C can significantly reduce pigment yield and may favor the production of yellow pigments.[9]

  • Possible Cause 3: Inappropriate Carbon or Nitrogen Source.

    • Recommendation: Ensure your medium contains readily metabolizable carbon sources like glucose or sucrose and a suitable nitrogen source such as peptone or yeast extract.[9][10][11] An imbalance in the carbon-to-nitrogen ratio can negatively impact secondary metabolite production.[13]

  • Possible Cause 4: Insufficient Aeration.

    • Recommendation: In submerged fermentation, ensure adequate agitation (typically 150-200 rpm) to facilitate oxygen transfer.[12] For solid-state fermentation, ensure the substrate has appropriate moisture content and porosity.

Problem 2: Inconsistent Color Profile (e.g., Yellow or Orange Instead of Red)

  • Possible Cause 1: pH Shift During Fermentation.

    • Recommendation: Different pH levels can favor the production of different colored pigments. For instance, some Monascus species, which produce similar azaphilone pigments, yield yellow pigments at low pH and red at a more neutral pH.[1] Monitor and control the pH throughout the fermentation to maintain the desired color profile.

  • Possible Cause 2: High Incubation Temperature.

    • Recommendation: Elevated temperatures (e.g., above 30-35°C) can sometimes lead to a shift from red to yellow pigment production.[9] Maintain a consistent and optimal temperature for the desired red coloration.

  • Possible Cause 3: Strain Degeneration.

    • Recommendation: Repeated subculturing of fungal strains can sometimes lead to a loss of pigment-producing capabilities. It is advisable to use fresh cultures from cryopreserved stocks for consistent results.

Problem 3: Poor Mycelial Growth

  • Possible Cause 1: Nutrient Limitation.

    • Recommendation: Review the composition of your fermentation medium to ensure it is not deficient in essential nutrients. While high biomass is not always directly correlated with high pigment production, a certain level of healthy growth is necessary.[1]

  • Possible Cause 2: Suboptimal pH for Growth.

    • Recommendation: While a lower pH may favor pigment production, a more neutral pH (around 7.0) might be optimal for biomass accumulation in some strains.[1] If growth is severely limited, consider a two-stage fermentation where the initial phase is optimized for growth and the subsequent phase for pigment production.

  • Possible Cause 3: Presence of Inhibitory Substances.

    • Recommendation: Ensure all media components and glassware are properly sterilized and free of any residual cleaning agents or other inhibitory substances.

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Start Start Low Pigment Yield Low Pigment Yield Start->Low Pigment Yield Check pH Check pH Low Pigment Yield->Check pH Is pH optimal? Check Temperature Check Temperature Check pH->Check Temperature Yes Adjust pH to 5.0-6.5 Adjust pH to 5.0-6.5 Check pH->Adjust pH to 5.0-6.5 No Check Media Check Media Check Temperature->Check Media Yes Adjust Temp to 24-30°C Adjust Temp to 24-30°C Check Temperature->Adjust Temp to 24-30°C No Check Aeration Check Aeration Check Media->Check Aeration Yes Optimize C/N Source Optimize C/N Source Check Media->Optimize C/N Source No Increase Agitation Increase Agitation Check Aeration->Increase Agitation No End End Check Aeration->End Yes Adjust pH to 5.0-6.5->End Adjust Temp to 24-30°C->End Optimize C/N Source->End Increase Agitation->End

Caption: A troubleshooting workflow for addressing low this compound yield.

Experimental Protocols

Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of azaphilone pigments, which can be adapted for this compound.

1. Sample Preparation and Extraction:

  • From Liquid Culture:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude pigment extract.

  • From Mycelium:

    • Homogenize the harvested mycelium (fresh or lyophilized).

    • Extract the homogenized mycelium with methanol (B129727) (e.g., 3 x 50 mL) with shaking for 1-2 hours for each extraction.

    • Combine the methanolic extracts and filter.

    • Evaporate the solvent to obtain the crude extract.

  • Final Sample Preparation:

    • Reconstitute the dried crude extract in a known volume of the HPLC mobile phase (e.g., methanol or acetonitrile (B52724)/water mixture).

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system.[14]

2. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing 0.1% formic acid, is often effective for separating azaphilone pigments.

    • Example Gradient:

      • Start with 10-20% acetonitrile.

      • Linearly increase to 90-100% acetonitrile over 20-30 minutes.

      • Hold for 5-10 minutes.

      • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Azaphilone pigments typically have absorbance maxima in the range of 370-530 nm. For red pigments, monitoring around 500 nm is a good starting point. A PDA detector is recommended to identify the optimal wavelength.[15]

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of standard solutions of a purified this compound reference standard of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

References

Technical Support Center: Enhancing the Bioavailability of Purpurogenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Purpurogenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for enhancing the oral bioavailability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low aqueous solubility of our this compound sample. What are the initial steps to characterize and address this?

A1: Poor aqueous solubility is a common challenge for many polyphenolic compounds like this compound.[1][2] The first step is to quantify its solubility in various physiologically relevant media.

  • Troubleshooting Poor Solubility:

    • Problem: Difficulty in preparing stock solutions for in vitro assays.

    • Solution: Start by determining the kinetic and thermodynamic solubility. Use of co-solvents like DMSO may be necessary for initial stock preparation, but be mindful of the final concentration in your assay, as solvents can have their own biological effects.[3]

    • Problem: Inconsistent results in preliminary bioassays.

    • Solution: This may be due to the compound precipitating out of the solution. Confirm the solubility limit in your specific cell culture or assay buffer. It is often useful to customize solubility experiments to the specific conditions of your research.[4]

Data Presentation: Hypothetical Solubility Profile of this compound

Disclaimer: The following data are for illustrative purposes only and represent a typical profile for a poorly soluble natural product.

Medium (37°C)Solubility (µg/mL)pHClassification
Deionized Water< 1.07.0Practically Insoluble
Phosphate-Buffered Saline (PBS)< 1.57.4Practically Insoluble
Simulated Gastric Fluid (SGF, without pepsin)5.21.2Very Slightly Soluble
Fasted State Simulated Intestinal Fluid (FaSSIF)2.56.5Very Slightly Soluble
Fed State Simulated Intestinal Fluid (FeSSIF)8.95.0Slightly Soluble

Q2: What formulation strategies are most effective for improving the dissolution rate of a poorly soluble compound like this compound?

A2: Enhancing the dissolution rate is a key step towards improving bioavailability.[5] Several formulation strategies can be employed, broadly categorized as physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve dissolution speed.[6] Nanosuspensions, which are colloidal dispersions of drug particles, are a common approach.[7]

    • Solid Dispersions: Dispersing this compound in an inert carrier matrix at a solid state can enhance dissolution.[8] Amorphous solid dispersions, where the drug is in a non-crystalline, higher-energy state, are particularly effective.[9]

  • Lipid-Based Formulations:

    • For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can significantly improve solubility and absorption.[1][2] These formulations can also facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[1]

  • Complexation:

    • Encapsulating this compound within cyclodextrin (B1172386) molecules can form inclusion complexes with a hydrophilic exterior, thereby increasing its aqueous solubility.[10]

Data Presentation: Hypothetical Dissolution Enhancement of this compound Formulations

Disclaimer: The following data are for illustrative purposes only.

FormulationDrug Load (%)% Drug Dissolved at 30 minFold Increase vs. Unformulated
Unformulated this compound100%8%1.0
Micronized this compound100%25%3.1
Solid Dispersion (PVP K30)20%75%9.4
Nanoemulsion5%92%11.5

Q3: Our in vitro Caco-2 permeability assay shows low transport for this compound. How can we interpret and troubleshoot this?

A3: The Caco-2 permeability assay is a standard model for predicting human intestinal absorption.[11][12] Low apparent permeability (Papp) suggests that the compound may be poorly absorbed in vivo.

  • Troubleshooting Caco-2 Assays:

    • Problem: High efflux ratio (Papp B→A / Papp A→B > 2).

    • Interpretation: This suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, limiting its absorption.[11]

    • Solution: Conduct the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A→B permeability would confirm that the compound is an efflux substrate.

    • Problem: Low recovery (<70%).

    • Interpretation: This could indicate several issues: the compound may be binding to the plate plastic, it could be unstable in the assay buffer, or it may be metabolized by enzymes present in the Caco-2 cells.[12]

    • Solution: Analyze the cell lysate and buffer at the end of the experiment to quantify the compound. Perform stability tests in the assay buffer.

    • Problem: Compromised monolayer integrity (low TEER values).

    • Interpretation: The Caco-2 cell monolayer may not be fully differentiated or could be damaged by the test compound or solvent. The integrity of the monolayer should be confirmed before and after the experiment.[13]

    • Solution: Ensure cells are cultured for the recommended period (typically 21 days) to allow for proper differentiation.[2] Test for cytotoxicity of the compound at the concentration used in the assay. Reduce the concentration of any organic solvents (like DMSO) to a non-toxic level.[3]

Data Presentation: Hypothetical Caco-2 Permeability Data for this compound

Disclaimer: The following data are for illustrative purposes only.

ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioRecovery (%)
This compound (10 µM)0.84.25.2585%
This compound + Verapamil (100 µM)2.54.51.888%
Propranolol (High Permeability Control)25.524.80.9795%
Atenolol (Low Permeability Control)0.50.61.298%

Q4: We are planning an in vivo pharmacokinetic (PK) study in rodents. What key parameters should we be looking for?

A4: An in vivo PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living system.[14]

  • Key Oral Bioavailability Parameters:

    • Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

    • Tmax (Time to Cmax): The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to an intravenous (IV) dose. It is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. Low oral bioavailability can be caused by poor absorption and/or high first-pass metabolism.[14]

  • Interpreting Results:

    • A low Cmax and a long Tmax may indicate slow or poor absorption.

    • A low F% value confirms poor bioavailability. Comparing the oral AUC to the IV AUC helps distinguish between poor absorption and high first-pass metabolism.

Data Presentation: Hypothetical Pharmacokinetic Parameters for this compound in Rats

Disclaimer: The following data are for illustrative purposes only.

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)F (%)
This compound Suspension10IV15500.12100100
This compound Suspension50PO854.04204.0
This compound Nanoemulsion50PO4502.0231022.0

Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Addition: In a 96-well microplate, add the DMSO stock solution to different aqueous buffers (e.g., PBS pH 7.4, SGF pH 1.2, FaSSIF pH 6.5) to a final compound concentration of 200 µM.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Filtration: Separate the undissolved precipitate by filtration using a 96-well filter plate.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[4]

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Media: Fill the vessels with 900 mL of dissolution medium (e.g., FaSSIF, pH 6.5) maintained at 37 ± 0.5°C.

  • Procedure: Place a single dose of the this compound formulation into each vessel. Begin paddle rotation at a specified speed (e.g., 75 RPM).

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), replacing the volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method. Calculate the cumulative percentage of drug released over time.[15]

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 21-24 days to form a differentiated and polarized monolayer.[2]

  • Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. Values should be within the laboratory's established range.[13]

  • Transport Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 6.5 for the apical (AP) side and pH 7.4 for the basolateral (BL) side to mimic physiological conditions.[16]

  • Experiment Initiation:

    • A→B Transport: Add the this compound dosing solution to the AP chamber and fresh buffer to the BL chamber.

    • B→A Transport: Add the dosing solution to the BL chamber and fresh buffer to the AP chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Analyze the concentration of this compound in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[11]

Protocol 4: General In Vivo Pharmacokinetic Study (Rodent Model)
  • Animal Model: Use healthy adult rats (e.g., Sprague-Dawley), acclimated for at least 5 days. All procedures must be approved by an Institutional Animal Care and Use Committee.[17]

  • Dosing Groups:

    • Group 1 (IV): Administer this compound formulated in a suitable vehicle (e.g., a solution with co-solvents) via tail vein injection at a low dose (e.g., 5-10 mg/kg).

    • Group 2 (Oral): Administer the test formulation (e.g., suspension or nanoemulsion) via oral gavage at a higher dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them frozen (-80°C) until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½) and determine the oral bioavailability (F%).[14]

Mandatory Visualizations

bioavailability_workflow start Start: Poorly Soluble Compound (this compound) physchem Physicochemical Characterization start->physchem solubility Solubility Profiling (pH 1.2, 6.5, 7.4) physchem->solubility permeability In Vitro Permeability (e.g., Caco-2 Assay) physchem->permeability formulation Formulation Strategy Development solubility->formulation permeability->formulation dissolution In Vitro Dissolution Testing formulation->dissolution dissolution->formulation Reformulate invivo In Vivo Pharmacokinetic Study (Rodent Model) dissolution->invivo Promising results data_analysis Data Analysis & Bioavailability Calculation invivo->data_analysis data_analysis->formulation Reformulate end End: Optimized Formulation data_analysis->end

Caption: Experimental workflow for enhancing the bioavailability of this compound.

formulation_decision_tree q1 Initial Assessment: Is this compound's low bioavailability due to poor solubility? q2 Is the compound thermally stable? q1->q2  Yes q3 Is it due to low permeability / high efflux? q1->q3  No strategy1 Strategy: Amorphous Solid Dispersions (Hot-Melt Extrusion) q2->strategy1 Yes strategy2 Strategy: Amorphous Solid Dispersions (Spray Drying) q2->strategy2 No strategy3 Strategy: Lipid-Based Formulations (e.g., SEDDS, Nanoemulsions) q3->strategy3 Yes strategy4 Strategy: Use of Permeation Enhancers or Efflux Inhibitors q3->strategy4 Consider in parallel

Caption: Decision tree for selecting a suitable formulation strategy.

pi3k_akt_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTORC1 akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound (Polyphenol) This compound->pi3k Modulates This compound->akt Modulates

References

Degradation pathways of Purpurogenone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of Purpurogenone

Disclaimer: Specific degradation pathways for a compound named "this compound" are not extensively detailed in publicly available scientific literature. This guide synthesizes information on the stability of red colorants produced by the fungus Penicillium purpurogenum, which are often referred to generally, and combines it with established principles from forced degradation studies of other natural products and pharmaceuticals. The troubleshooting guides and protocols are based on general best practices in analytical chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an experimental setting?

A1: The stability of natural pigments like those produced by P. purpurogenum is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The chemical structure, often containing susceptible moieties like esters or amides, dictates its vulnerability to various stress conditions.[4][5]

Q2: How does pH impact the stability of this compound?

A2: Pigments from P. purpurogenum have shown good stability at a pH of 8.0.[6] Generally, many natural phenolic compounds can be unstable at high pH levels.[7] The rate of degradation due to hydrolysis is often significantly affected by the pH of the solution.[8] It is crucial to determine the optimal pH range for your experiments to ensure compound integrity.

Q3: What is the effect of temperature on this compound stability?

A3: Red colorants from P. purpurogenum have demonstrated stability at temperatures up to 70°C.[6] However, thermal degradation is a critical factor for most organic molecules.[9][10] Elevated temperatures can accelerate hydrolysis, oxidation, and other degradation reactions, leading to a loss of the active compound.[8] The kinetics of thermal degradation for similar pigments have been studied and often follow first-order or second-order models.[11]

Q4: What analytical techniques are recommended for studying this compound degradation?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common technique for separating the parent compound from its degradation products.[12][13] For identifying and characterizing the unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[12][13] UV-Visible spectroscopy can also be used to monitor changes in the compound's absorption spectra during degradation.[12]

Q5: What are forced degradation studies and why are they necessary?

A5: Forced degradation, or stress testing, is the process of subjecting a compound to harsh conditions (e.g., high/low pH, high temperature, strong light, oxidation) to accelerate its decomposition.[2][3] These studies are crucial for several reasons:

  • They help in understanding the intrinsic stability of the molecule.[8]

  • They reveal potential degradation pathways and degradation products.[13]

  • They are essential for developing and validating stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.[2][4]

Troubleshooting Guides

Issue / Observation Potential Cause Recommended Solution
Rapid loss of this compound peak intensity in HPLC analysis. Degradation due to inappropriate solvent pH or temperature.Ensure the pH of your solvent or buffer is within a stable range (e.g., near neutral or slightly acidic, pilot study recommended).[1] Prepare solutions fresh before use and store them protected from light and at a controlled, cool temperature (e.g., 4°C).[1]
Appearance of new, unidentified peaks in the chromatogram over time. Formation of degradation products.This is an expected outcome of stability studies. Use a photodiode array (PDA) detector to check for peak purity.[13] Employ LC-MS to obtain mass-to-charge ratio data for the unknown peaks to help elucidate their structures.[12][13]
Inconsistent results and poor reproducibility between experimental replicates. Fluctuation in experimental conditions or improper sample handling.Maintain strict control over temperature and pH.[1] Use calibrated equipment. Avoid repeated freeze-thaw cycles for stock solutions. Ensure consistent exposure to light if photostability is being tested.
Mass balance is less than 90% (i.e., the sum of the assay of the parent compound and the known degradants is not close to 100%). Co-elution of degradants with the parent peak, formation of non-UV active compounds, or precipitation of the compound/degradants.Verify peak purity using a PDA or mass spectrometer.[13] Adjust chromatographic conditions (e.g., mobile phase, gradient) to improve separation. Check for sample precipitation. Consider using a universal detector like a Charged Aerosol Detector (CAD) if non-chromophoric degradants are suspected.

Data Presentation

Table 1: Stability of Red Colorants from P. purpurogenum under Different Conditions

ParameterConditionObservationReference
pH pH 8.0Good stability observed.[6]
Temperature 70°CGood stability observed.[6]
Salts 0.1 M and 0.5 M NaCl and Na₂SO₄Good stability in Mcllvaine buffer (pH 8.0).[6]
Polymers Polyethylene glycol and sodium polyacrylateColor intensity was maintained.[6]

Table 2: Thermal Degradation Kinetics of a Similar Fungal Pigment (from T. purpurogenus)

TemperatureHalf-life (t½)Decimal Reduction Time (D-value)Reference
Not specified5.25 to 82.5 hours17.5 to 275 hours[11]
Note: Half-life and D-value are temperature-dependent, decreasing as temperature increases.

Experimental Protocols

General Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the degradation of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • Purified water (e.g., Milli-Q)

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% Hydrogen Peroxide, H₂O₂)

  • Buffers for pH control

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile). Protect from light using amber vials.

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix equal volumes of stock solution and 0.1 M NaOH. Keep at room temperature, as base hydrolysis is often rapid.

  • Oxidative Degradation: Mix equal volumes of stock solution and 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 70°C).

  • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Run a dark control in parallel.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples to an appropriate pH before injection to prevent further degradation and protect the HPLC column.

  • Dilute the samples to a suitable working concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze all samples using a validated stability-indicating RP-HPLC method with a PDA detector.

5. Data Evaluation:

  • Monitor the decrease in the peak area of the parent this compound peak.

  • Monitor the formation and increase of any new peaks corresponding to degradation products.

  • Calculate the percentage degradation and perform a mass balance assessment.

  • If necessary, use LC-MS to identify the mass of the degradation products.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Samples Stock->Working Acid Acid Hydrolysis (0.1 M HCl, 60°C) Working->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Working->Base Oxid Oxidation (3% H₂O₂, RT) Working->Oxid Therm Thermal (70°C) Working->Therm Photo Photolytic (ICH Q1B) Working->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC RP-HPLC-PDA Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Calculate % Degradation HPLC->Data Pathway Elucidate Degradation Pathway LCMS->Pathway Data->Pathway MassBal Perform Mass Balance Data->MassBal Hypothetical_Degradation_Pathway Parent This compound (Parent Compound) Hydrolysis_Product Hydrolytic Degradant (e.g., cleaved ester/amide) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidative Degradant (e.g., N-oxide, hydroxylated species) Parent->Oxidation_Product Oxidation (H₂O₂) Secondary_Product_A Secondary Degradant A Hydrolysis_Product->Secondary_Product_A Further Degradation Secondary_Product_B Secondary Degradant B Oxidation_Product->Secondary_Product_B Further Degradation

References

Technical Support Center: Optimizing Fermentation Parameters for Penicillium purpurogenum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicillium purpurogenum. The information is presented in a question-and-answer format to directly address common challenges encountered during fermentation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Penicillium purpurogenum culture is showing good biomass growth, but the yield of my target secondary metabolite (e.g., pigment, phytase) is low. What are the likely causes and solutions?

A1: This is a common issue arising from the trade-off between primary metabolism (growth) and secondary metabolism (production of specialized compounds). Here are several factors to investigate:

  • Suboptimal Temperature: The optimal temperature for biomass growth may differ from that for secondary metabolite production. For instance, maximal biomass of P. purpurogenum GH2 has been observed at 34°C, while the highest red pigment production occurred at 24°C.[1] For phytase production by the GE1 strain, the optimal temperature was found to be 27°C.[2][3][4]

    • Troubleshooting: Consider implementing a two-stage temperature strategy. An initial phase at a higher temperature to encourage robust mycelial growth, followed by a shift to a lower temperature to induce secondary metabolite production, can be effective.[5]

  • Incorrect pH of the Medium: The pH of the fermentation medium significantly influences enzyme activity and metabolic pathways. For red pigment production by P. purpurogenum GH2, a pH of 5.0 resulted in the highest yield, whereas a pH of 7.0 was optimal for biomass.[1] Conversely, for phytase production, a pH of 8.0 is optimal.[2][3][4]

    • Troubleshooting: Measure and adjust the initial pH of your medium to the optimal value for your desired product. Monitor the pH throughout the fermentation process, as microbial metabolism can cause it to drift.

  • Carbon and Nitrogen Source Imbalance: The type and ratio of carbon and nitrogen sources are critical. High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production.

    • Troubleshooting: Experiment with different carbon and nitrogen sources. For phytase production, glucose and peptone have been shown to be effective.[2][3][4] For pigment production, D-xylose has been used successfully.[1] Peptone is also a good nitrogen source for pigment production.[6] Evaluating various C:N ratios is also recommended.[5]

Q2: I am observing inconsistent product yields between fermentation batches. How can I improve reproducibility?

A2: Inconsistent yields often point to variability in initial conditions or fermentation parameters. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure that the age, size, and physiological state of your inoculum are consistent for each fermentation. Use a standardized spore suspension concentration. For example, a concentration of 2x10^7 spores/ml has been used for submerged culture experiments.[1]

  • Precise Media Composition: Carefully control the preparation of your fermentation medium. Autoclave sugar solutions separately from other components to prevent Maillard reactions, which can alter the medium's composition.[7]

  • Maintain Stable Fermentation Parameters: Use a well-controlled bioreactor to maintain stable temperature, pH, aeration, and agitation rates throughout the fermentation.

  • Monitor and Control Foaming: Excessive foaming can lead to loss of medium and contamination. Use appropriate anti-foaming agents if necessary.

Q3: My fermentation is proceeding very slowly, with low biomass and product formation. What could be the problem?

A3: Slow fermentation can be caused by several factors:

  • Suboptimal Growth Conditions: As discussed, temperature and pH are critical. Ensure they are within the optimal range for P. purpurogenum growth (e.g., temperatures between 25°C and 37°C and a pH that supports initial growth, which may be around 7.0).[1][2]

  • Poor Aeration and Agitation: In submerged fermentation, insufficient aeration limits the oxygen supply, which is crucial for aerobic fungi. Inadequate agitation can lead to poor mixing of nutrients and oxygen.[8][9]

    • Troubleshooting: For submerged cultures, ensure an adequate agitation speed, typically between 150-200 rpm.[5] This facilitates the dispersion of air bubbles and the suspension of cells.[8] However, be aware that excessive agitation can cause shear stress and damage the mycelia.[5][10]

  • Inappropriate Media Composition: The carbon and nitrogen sources may not be optimal for your strain. Refer to the tables below for guidance on selecting appropriate nutrients.

Q4: I am working with solid-state fermentation (SSF) and my yields are low. What specific parameters should I focus on?

A4: In addition to temperature, pH, and nutrient sources, SSF has other critical parameters:

  • Moisture Content: This is a crucial factor in SSF. For phytase production by P. purpurogenum GE1, a moisture content of 66% was found to be optimal.[2][3][4] Both excessively low and high moisture levels can inhibit microbial growth and enzyme production.[2]

  • Substrate Particle Size: The size of the solid substrate particles affects aeration and microbial access to nutrients.

  • Inoculum Distribution: Ensure that the inoculum is evenly distributed throughout the solid substrate to promote uniform growth.

Data Presentation: Optimized Fermentation Parameters

The following tables summarize quantitative data on optimal fermentation parameters for producing different metabolites from P. purpurogenum.

Table 1: Optimal Temperature and pH for Metabolite Production

MetaboliteStrainOptimal Temperature (°C)Optimal pHReference
Red PigmentGH2245.0[1]
PhytaseGE1278.0[2][3][4]
BiomassGH2347.0[1]

Table 2: Effective Carbon and Nitrogen Sources

MetaboliteCarbon SourceNitrogen SourceReference
PhytaseGlucosePeptone[2][3][4]
Red PigmentD-xyloseSodium Nitrate[1]
Red Pigment (SSF)Cassava WastePeptone[6]

Table 3: Optimization of Other Fermentation Parameters

ParameterOptimal ValueMetaboliteFermentation TypeReference
Agitation Speed150-200 rpmPigmentsSubmerged[5]
Moisture Content66%PhytaseSolid-State[2][3][4]
Surfactant (Tween 80)0.001 concentrationPhytaseSolid-State[2][3][4]

Experimental Protocols

1. Inoculum Preparation for Submerged Fermentation

  • Strain: Penicillium purpurogenum GH2.[1]

  • Culture Medium: Malt extract agar (B569324).[1]

  • Incubation: Inoculate the strain onto the agar in a 250-ml Erlenmeyer flask and incubate at 30°C for 5-7 days.[1]

  • Spore Suspension: After incubation, prepare a spore solution. A concentration of 2x10^7 spores/ml is used for inoculation.[1]

2. Submerged Fermentation for Red Pigment Production

  • Medium: Czapek-Dox modified broth containing: 15 g/L D-xylose, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄∙7H₂O, 0.5 g/L KCl, and 0.1 g/L FeSO₄∙7H₂O in deionized water.[1]

  • Sterilization: Sterilize the culture medium by filtering through a 0.45-µm sterile membrane.[1]

  • pH Adjustment: Adjust the medium to the desired pH (e.g., 5.0 for optimal pigment production) with 0.1 mol/L HCl or NaOH before filtration.[1]

  • Fermentation Conditions: Inoculate 250-ml Erlenmeyer flasks containing 40 ml of the medium. Incubate in the dark at the desired temperature (e.g., 24°C) with agitation at 200 rpm for up to 240 hours.[1]

3. Solid-State Fermentation for Phytase Production

  • Substrate: A mixture of corn cob and corn bran.[2]

  • Inoculation: Inoculate the solid substrate with a spore suspension of P. purpurogenum GE1.

  • Fermentation Conditions:

    • Temperature: 27°C.[2][3][4]

    • pH: 8.0.[2][3][4]

    • Moisture Content: 66%.[2][3][4]

  • Extraction: After fermentation, extract the enzyme from the solid substrate with distilled water by shaking for 1 hour at 200 rpm. Centrifuge the suspension to obtain the crude enzyme solution in the supernatant.[2]

4. Phytase Activity Assay

  • Reaction Mixture: 0.9 ml of 0.2 M acetate (B1210297) buffer (pH 5.5) containing 1 mM phytate, and 0.1 ml of the enzyme solution.[2]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[2]

  • Stopping the Reaction: Add 1 ml of 10% trichloroacetic acid to stop the reaction.[2]

  • Measurement: Determine the amount of liberated inorganic phosphate (B84403) to quantify phytase activity.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Strain Selection (P. purpurogenum) media Media Formulation (Carbon, Nitrogen, etc.) strain->media inoculum Inoculum Preparation media->inoculum fermentation Fermentation (Submerged or Solid-State) inoculum->fermentation optimization Parameter Optimization (Temp, pH, Aeration) fermentation->optimization extraction Product Extraction fermentation->extraction quantification Product Quantification extraction->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Experimental workflow for optimizing fermentation of P. purpurogenum.

logical_relationships cluster_params Fermentation Parameters temp Temperature biomass Biomass Growth (Primary Metabolism) temp->biomass Optimal at 34°C product Secondary Metabolite (e.g., Pigment) temp->product Optimal at 24°C ph pH ph->biomass Optimal at pH 7 ph->product Optimal at pH 5 nutrients Nutrients (C/N Ratio) nutrients->biomass nutrients->product

Caption: Logical relationship between parameters and outcomes in P. purpurogenum fermentation.

signaling_pathway cluster_signals Environmental Signals cluster_regulation Cellular Regulation cluster_output Metabolic Output temp Temperature tf Transcription Factors (e.g., PacC, AreA) temp->tf ph pH ph->tf nutrients Nutrient Availability nutrients->tf gene_expression Gene Expression (Biosynthetic Gene Clusters) tf->gene_expression secondary_metabolism Secondary Metabolism gene_expression->secondary_metabolism

Caption: Simplified overview of environmental signal transduction for secondary metabolism.

References

Preventing co-elution of impurities during Purpurogenone purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Purpurogenone, with a specific focus on resolving the co-elution of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound synthesis?

While specific impurities depend on the synthetic route, potential contaminants in this compound synthesis may include:

  • Structurally related compounds: By-products formed during the synthesis with minor structural differences from this compound.

  • Isomers: Compounds with the same molecular formula but different structural arrangements.

  • Unreacted starting materials and intermediates: Residual components from the synthetic process.[1][2][3]

  • Degradation products: this compound may degrade under certain conditions, leading to the formation of impurities.

Q2: My chromatogram shows a shoulder on the main this compound peak. What does this indicate?

A shoulder on a chromatographic peak is a strong indication of a co-eluting impurity.[4] This means that an impurity is eluting at a very similar retention time to this compound, resulting in incomplete separation. It is crucial to address this to ensure the purity of the final product.

Q3: How can I confirm the presence of a co-eluting impurity?

Several techniques can help confirm the presence of a co-eluting impurity:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV-Vis spectra across the entire peak. If the spectra are not identical throughout the peak, it suggests the presence of more than one compound.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis can provide mass-to-charge ratio (m/z) information across the peak. A change in the observed m/z value would confirm the presence of a co-eluting species.[4][5]

Troubleshooting Guide: Resolving Co-elution of Impurities

Co-elution occurs when this compound and one or more impurities are not adequately separated by the chromatographic system.[4] The following guide provides a systematic approach to troubleshoot and resolve this issue.

Step 1: Initial Assessment and System Check

Before modifying the separation method, it's essential to ensure the chromatographic system is functioning optimally.

  • Check for System Contamination: Run a blank gradient (without sample injection) to check for "ghost peaks" which could arise from impurities in the mobile phase or system carryover.[6]

  • Inspect Column Condition: A deteriorating column can lead to poor peak shape and resolution.[7] Signs of a failing column include high backpressure, peak splitting, and tailing.

  • Ensure Proper Sample Dissolution: The sample should be completely dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.[7][8]

Step 2: Method Optimization

Optimizing the chromatographic method is the most direct way to improve the separation of co-eluting peaks.

The composition of the mobile phase plays a critical role in the separation process.[9][10]

  • Adjusting Solvent Strength (Isocratic Elution): For isocratic elution, where the mobile phase composition is constant, altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact retention and selectivity.[8][10]

  • Implementing a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often more effective for separating complex mixtures with components of varying polarities.[8][9][10] By modifying the gradient slope, you can improve the resolution between closely eluting compounds.[9]

  • Changing the Organic Modifier: If resolution is not achieved with one organic solvent (e.g., methanol), switching to another (e.g., acetonitrile) can alter the selectivity of the separation due to different solvent properties.[11]

  • Modifying Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound and its impurities, which in turn affects their retention behavior on a reverse-phase column.[9][12][13] Experimenting with different pH values (within the stable range of the column) can lead to improved separation.

  • Using Mobile Phase Additives: Additives like ion-pairing reagents can be used to enhance the retention and separation of ionic or polar compounds.[9]

The choice of the stationary phase (the column) is a fundamental parameter for achieving selectivity.

  • Orthogonal Chromatography: If co-elution persists, consider using a column with a different stationary phase chemistry.[11] For example, if you are using a C18 column, switching to a Phenyl-Hexyl or a Cyano phase can provide a different selectivity and potentially resolve the co-eluting peaks.[14]

  • Column Coupling: In some cases, coupling two columns with different selectivities in series can achieve a separation that is not possible with a single column.[14]

Quantitative Data Summary

The following table summarizes hypothetical data from optimization experiments to resolve a co-eluting impurity (Impurity X) from this compound.

Experiment IDColumnMobile PhaseGradientResolution (this compound/Impurity X)Purity of this compound (%)
EXP-01C18, 4.6x150mm, 5µmA: 0.1% Formic Acid in WaterB: Acetonitrile30-70% B in 20 min0.892.5
EXP-02C18, 4.6x150mm, 5µmA: 0.1% Formic Acid in WaterB: Acetonitrile40-60% B in 30 min1.297.8
EXP-03Phenyl-Hexyl, 4.6x150mm, 5µmA: 0.1% Formic Acid in WaterB: Acetonitrile30-70% B in 20 min1.699.1
EXP-04C18, 4.6x150mm, 5µmA: 10mM Ammonium Acetate, pH 5.0B: Methanol35-65% B in 25 min1.999.5

Experimental Protocols

Protocol 1: Gradient Optimization on a C18 Column

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Initial Gradient (EXP-01):

    • 0-2 min: 30% B

    • 2-22 min: 30-70% B (linear gradient)

    • 22-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Optimized Gradient (EXP-02):

    • 0-2 min: 40% B

    • 2-32 min: 40-60% B (linear gradient)

    • 32-35 min: 60% B

    • 35.1-40 min: 40% B (re-equilibration)

Protocol 2: Orthogonal Chromatography with a Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Gradient (EXP-03):

    • 0-2 min: 30% B

    • 2-22 min: 30-70% B (linear gradient)

    • 22-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

Visualizations

CoElution_Troubleshooting start Co-elution Observed (Peak Shouldering/Asymmetry) system_check Step 1: System Check - Blank Run - Column Condition - Sample Solubility start->system_check method_opt Step 2: Method Optimization system_check->method_opt System OK mobile_phase Mobile Phase Modification - Adjust Gradient - Change Organic Solvent - Modify pH - Additives method_opt->mobile_phase stationary_phase Stationary Phase Modification - Orthogonal Chemistry (e.g., Phenyl-Hexyl) - Column Coupling method_opt->stationary_phase mobile_phase->stationary_phase No Improvement resolution_achieved Resolution Achieved mobile_phase->resolution_achieved Success stationary_phase->resolution_achieved Success further_investigation Further Investigation - 2D-LC - Preparative Chromatography stationary_phase->further_investigation Persistent Co-elution

Caption: Troubleshooting workflow for resolving co-elution issues.

References

Addressing poor peak shape in Purpurogenone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatography of Purpurogenone. The following FAQs and protocols address common issues such as peak tailing, fronting, and splitting.

FAQs: Troubleshooting Poor Peak Shape

Q1: What causes peak tailing with this compound and how can it be resolved?

Peak tailing is characterized by an asymmetrical peak where the latter half is wider than the front half.[1] This can compromise analytical accuracy and resolution.[2] For a compound like this compound, which contains multiple hydroxyl groups, interactions with the stationary phase are a primary concern.

Common Causes & Solutions for Peak Tailing

CauseSolution
Secondary Interactions Strong interactions can occur between the hydroxyl groups of this compound and acidic silanol (B1196071) groups on the column packing material, causing tailing.[1][3] To mitigate this, operate at a lower pH to keep the silanol groups protonated.[1] Using a highly deactivated, end-capped column can also reduce surface activity.[1][3]
Column Overload Injecting too much sample can lead to mass overload of the column.[2][4] To check for this, dilute the sample and reinject it.[1] To prevent this, consider using a column with a higher capacity, a larger diameter, or simply decrease the amount of sample loaded onto the column.[1]
Column Degradation Voids in the packing material or a contaminated or partially blocked inlet frit can lead to peak tailing.[3][4] If you suspect column degradation, replacing the column is often the quickest way to confirm the issue.[3]
Extra-Column Effects The volume within the tubing and connections of the HPLC system can contribute to peak tailing.[5] It's recommended to use narrow internal diameter tubing (e.g., 0.005") to minimize this dead volume.[5]

Troubleshooting Flowchart for Peak Tailing

start Peak Tailing Observed check_all Are all peaks tailing? start->check_all overload Dilute sample and reinject. Did peak shape improve? check_all->overload Yes chem_issue Chemical Interaction Issue check_all->chem_issue No fix_overload Reduce sample concentration or injection volume. overload->fix_overload Yes check_column Inspect/replace column and frit. Flush system. overload->check_column No adjust_ph Adjust mobile phase pH. chem_issue->adjust_ph end_cap Use end-capped column. chem_issue->end_cap

Caption: A flowchart to diagnose the cause of peak tailing.

Q2: Why am I observing peak fronting and what steps can I take to correct it?

Peak fronting is an asymmetrical peak shape where the first half of the peak is broader than the second half.[1] This issue can often be traced back to problems with the sample, solvent, or column conditions.[6]

Common Causes & Solutions for Peak Fronting

CauseSolution
Column Overload Injecting too much sample in terms of either volume or mass can saturate the column.[7][8] This is a frequent cause of peak fronting.[9] The solution is to reduce the injection volume or dilute the sample.[2][8]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in fronting.[9] Whenever possible, dissolve the sample in the mobile phase itself.[10]
Poor Sample Solubility If this compound is not fully dissolved in the injection solvent, it can lead to an uneven band at the head of the column.[1] To resolve this, you can either decrease the concentration of the solute or reduce the injection volume.[1]
Column Collapse Physical changes to the column bed, often due to operating outside of the recommended pH or temperature ranges, can cause column collapse.[1] To avoid this, always operate within the column's specified limits and consider replacing the column if collapse is suspected.[1]

Logical Relationship Diagram for Peak Fronting

fronting Peak Fronting overload Column Overload fronting->overload solvent Solvent Mismatch fronting->solvent collapse Column Collapse fronting->collapse reduce_injection Reduce Injection Volume/Mass overload->reduce_injection match_solvent Match Sample Solvent to Mobile Phase solvent->match_solvent replace_column Replace Column collapse->replace_column

Caption: Common causes of peak fronting and their solutions.

Q3: What causes split peaks in my chromatogram and how can I troubleshoot this?

Split peaks appear as a single peak with a shoulder or as two distinct peaks where only one is expected.[1] This can be caused by issues at the column inlet or with the sample and solvent compatibility.[11]

Common Causes & Solutions for Split Peaks

CauseSolution
Blocked Column Frit If all peaks in the chromatogram are split, a common cause is a partially blocked inlet frit.[1][12] This blockage causes the sample to be delivered to the column unevenly.[11] The solution is to replace the frit or the entire column.[12]
Void in the Column A void or channel in the column's packing material at the inlet can also cause all peaks to split.[1][13] This is another issue that typically requires column replacement.[12]
Sample Solvent Mismatch If the sample is dissolved in a solvent that is significantly different from the mobile phase, it can lead to peak splitting, often affecting the earliest eluting peaks the most.[14] The remedy is to dissolve the sample in the mobile phase or a weaker solvent.[10]
Co-eluting Impurity If only a single peak is splitting, it may be due to an unresolved impurity eluting very close to the main analyte.[11] To test for this, inject a smaller volume of the sample. If two separate peaks become apparent, the issue is one of resolution, which can be addressed by modifying the mobile phase, temperature, or flow rate.[1][11]

Troubleshooting Workflow for Split Peaks

start Split Peak Observed check_all Are all peaks split? start->check_all inlet_issue Column Inlet Issue check_all->inlet_issue Yes method_issue Method/Chemistry Issue check_all->method_issue No replace_frit Replace inlet frit inlet_issue->replace_frit replace_column Replace column inlet_issue->replace_column solvent_check Dissolve sample in mobile phase method_issue->solvent_check resolution_check Adjust method parameters (e.g., mobile phase, temperature) method_issue->resolution_check

Caption: A workflow for diagnosing the cause of split peaks.

Detailed Experimental Protocols

Protocol 1: HPLC Column Flushing and Regeneration

This protocol is recommended when column contamination or degradation is suspected.

Materials:

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol, isopropanol)

  • HPLC system

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Initial Flush: Flush the column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for 15-20 minutes.

  • Strong Solvent Wash: Sequentially flush the column with stronger solvents to remove strongly retained contaminants. A typical sequence for a reversed-phase column is:

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

    • Flush with each solvent for at least 10-15 column volumes.

  • Return to Mobile Phase: Gradually re-introduce the mobile phase by running a gradient from the strong solvent back to the initial mobile phase conditions.

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Performance Check: Inject a standard sample to evaluate if the peak shape has improved. If the problem persists, the column may need to be replaced.[2]

Protocol 2: Assessing Sample Solvent Effects

This protocol helps determine if the sample solvent is causing peak distortion.

Materials:

  • This compound sample

  • Mobile phase

  • Alternative compatible solvents

Procedure:

  • Prepare Samples: Prepare at least two solutions of this compound at the same concentration:

    • Sample A: Dissolved in the current sample solvent.

    • Sample B: Dissolved in the initial mobile phase.[10]

  • Sequential Injections:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject Sample A and record the chromatogram.

    • Inject Sample B and record the chromatogram.

  • Compare Chromatograms:

    • Compare the peak shape of this compound from both injections.

    • If Sample B provides a significantly better peak shape, the original sample solvent is likely incompatible with the mobile phase.[9]

  • Action: If solvent incompatibility is confirmed, prepare all future samples in the mobile phase or a solvent with similar properties.[15]

References

Technical Support Center: Minimizing Solvent Effects in Purpurogenone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing solvent-related issues in bioassays involving Purpurogenone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent and maximum final concentration for this compound in cell-based assays?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for dissolving this compound and similar lipophilic compounds for in vitro bioassays. Due to its potential for cytotoxicity and other biological effects, it is critical to keep the final concentration of DMSO in the assay as low as possible. For most cell lines, a final DMSO concentration of less than 0.5% is advised to minimize off-target effects. However, the ideal maximum concentration should be empirically determined for each specific cell line and assay format.

Q2: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. How can I prevent this?

A2: Compound precipitation is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. Several strategies can be employed to mitigate this:

  • Optimize Stock Concentration: Creating an overly concentrated stock in 100% DMSO can lead to precipitation upon dilution. Try lowering the stock concentration.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the cell culture medium.

  • Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Pluronic F-68: For particularly challenging compounds, the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the final dilution medium can help maintain solubility. However, the effect of the surfactant on the assay must be validated.

  • Sonication: Brief sonication of the diluted compound solution can help to redissolve small precipitates, though this may not be a permanent solution.

Q3: I am observing unexpected or inconsistent results in my bioassay. Could the solvent be the cause?

A3: Yes, the solvent, particularly DMSO, can be a significant source of variability and unexpected results in bioassays. Even at low concentrations, DMSO is not biologically inert and can influence cellular processes. It is crucial to always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) to account for any solvent-induced effects. High variability between plates can also be caused by inconsistent liquid handling, temperature gradients, or reagent instability.

Q4: Can this compound, as a naphthoquinone, interfere with my assay readout?

A4: Yes, compounds containing a quinone structure, like this compound, are known as potential Pan-Assay Interference Compounds (PAINS).[1] They can interfere with assays in several ways:

  • Redox Activity: Quinones can undergo redox cycling, which can interfere with assays that rely on redox-sensitive reagents, such as MTT or resazurin-based viability assays, potentially leading to false-positive or false-negative results.[2]

  • Colored Compound Interference: If the this compound solution has a distinct color, it can interfere with absorbance-based assays.

  • Fluorescence Interference: Some quinone-containing compounds can be autofluorescent, which can interfere with fluorescence-based assays.

It is highly recommended to perform counter-screens and use orthogonal assays with different detection methods to validate any hits identified in a primary screen.

Troubleshooting Guides

Issue 1: High Background or Solvent-Induced Cytotoxicity
Possible Cause Troubleshooting Steps
DMSO concentration is too high. 1. Determine the No-Observed-Adverse-Effect Level (NOAEL) of DMSO: Run a dose-response curve with DMSO alone on your specific cell line to identify the highest concentration that does not significantly impact cell viability or the assay endpoint. 2. Maintain Consistent DMSO Concentration: Ensure the final DMSO concentration is identical across all wells (including vehicle controls).
Cell line is particularly sensitive to the chosen solvent. 1. Explore Alternative Solvents: Consider less cytotoxic solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), but be aware of their own potential effects and compatibility with the assay. 2. Reduce Exposure Time: Minimize the incubation time of cells with the solvent-containing medium as much as the experimental endpoint allows.
Solvent quality has degraded. 1. Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can alter its properties. Use fresh, high-quality DMSO and store it properly in small aliquots.
Issue 2: Poor Compound Solubility and Precipitation
Possible Cause Troubleshooting Steps
Compound has low aqueous solubility. 1. Modify Dilution Protocol: As mentioned in the FAQs, try serial dilutions, pre-warming the medium, or using a non-ionic surfactant. 2. Assess Physicochemical Properties: If available, consult data on the solubility of this compound or structurally similar naphthoquinones to guide solvent selection.[3][4]
Precipitate formation during storage. 1. Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Visual Inspection: Always visually inspect solutions for precipitation before use. If precipitate is observed, try to redissolve it by warming and vortexing. If it persists, the solution may need to be remade.
Issue 3: Assay Interference and False Positives/Negatives
Possible Cause Troubleshooting Steps
This compound's quinone structure interferes with the assay. 1. Run Compound-Only Controls: To check for colorimetric or fluorescence interference, run controls containing this compound in cell-free assay medium.[5] 2. Use Orthogonal Assays: Confirm hits using a secondary assay with a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence-based secondary assay). 3. Consider Non-Redox-Based Viability Assays: If using MTT or resazurin, consider switching to an ATP-based assay (e.g., CellTiter-Glo®) or a DNA-staining assay (e.g., Crystal Violet) which are less susceptible to redox interference.
Solvent is affecting enzyme activity or reporter stability. 1. Validate Solvent Compatibility: If using an enzymatic reporter (e.g., luciferase), confirm that the final solvent concentration does not inhibit the enzyme. Run a control with purified enzyme and the solvent.

Quantitative Data Summary

The following tables provide general guidelines for solvent concentrations and their potential effects. It is crucial to validate these for your specific experimental setup.

Table 1: Recommended Maximum Final Concentrations of Common Solvents in Cell-Based Assays

SolventMaximum Recommended Final ConcentrationNotes
DMSO < 0.5% Generally well-tolerated by most cell lines for up to 72 hours. Concentrations above 1% often lead to significant cytotoxicity.
Ethanol < 0.5% Can be more cytotoxic than DMSO for some cell lines. Evaporation can be an issue.
Methanol < 0.1% Generally more toxic than ethanol and should be used with caution.
Polyethylene Glycol (PEG 400) < 1% Can be a useful alternative for some compounds, but viscosity can be a challenge for automated liquid handlers.

Table 2: Troubleshooting Summary for Common Assay Readouts

Assay TypePotential for Interference by QuinonesCommon Solvent-Related IssuesRecommended Mitigation
Absorbance (e.g., MTT, XTT) High (Redox activity, color)Solvent cytotoxicity affecting cell number.Use ATP-based or DNA-staining assays; run compound-only controls.
Fluorescence (e.g., Resazurin, Calcein AM) High (Autofluorescence, quenching)Solvent affecting enzyme activity or cell membrane integrity.Use red-shifted fluorescent dyes; run compound-only controls to check for autofluorescence.
Luminescence (e.g., Luciferase, ATP-based) Moderate (Enzyme inhibition)Solvent inhibiting luciferase or other enzymes in the assay.Confirm solvent compatibility with the purified enzyme; use a stable luciferase reporter.

Experimental Protocols

Protocol 1: In Vitro Protein Synthesis Inhibition Assay

This protocol is adapted for screening compounds like this compound that are known to inhibit protein synthesis. A cell-free translation system coupled with a luciferase reporter is a common method.[6][7][8]

Materials:

  • Rabbit Reticulocyte Lysate or other suitable cell-free translation system

  • Luciferase mRNA

  • Amino Acid Mixture

  • RNase Inhibitor

  • Luciferase Assay Reagent

  • This compound stock solution in DMSO

  • Positive control (e.g., Cycloheximide)

  • Vehicle control (DMSO)

  • 96-well microplate (white, opaque for luminescence)

  • Luminometer

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO.

  • Prepare Master Mix: On ice, prepare a master mix containing the reticulocyte lysate, amino acid mixture, RNase inhibitor, and luciferase mRNA according to the manufacturer's instructions.

  • Set up Reactions: In a 96-well plate, add the master mix to each well. Add the this compound dilutions, positive control, and vehicle control to their respective wells. Ensure the final DMSO concentration does not exceed the predetermined optimal level (e.g., 1%).

  • Incubation: Incubate the microplate at 30°C for 90 minutes.

  • Luciferase Assay: Allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (wells with no mRNA) from all readings. Normalize the data to the vehicle control to determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Protocol 2: Cell-Based RNA Synthesis Inhibition Assay

This protocol uses the incorporation of a uridine (B1682114) analog, 5-ethynyluridine (B57126) (EU), into newly synthesized RNA.[9]

Materials:

  • HeLa or other suitable cell line

  • 5-ethynyluridine (EU)

  • Fluorescent Azide (e.g., Alexa Fluor 488 Azide)

  • Fixation and Permeabilization Buffers

  • Click Chemistry Reaction Buffers (including copper (II) sulfate (B86663) and a reducing agent)

  • Nuclear Stain (e.g., Hoechst 33342)

  • This compound stock solution in DMSO

  • Positive control (e.g., Actinomycin D)

  • Vehicle control (DMSO)

  • 96-well clear-bottom black plate

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 18-24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound, positive control, or vehicle control for the desired time.

  • RNA Labeling: Add EU to each well to a final concentration of 0.5 mM and incubate for 30-60 minutes at 37°C.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard protocols.

  • Click Chemistry Reaction: Prepare the click reaction cocktail containing the fluorescent azide, copper sulfate, and reducing agent. Add the cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging: Wash the cells and stain with a nuclear stain. Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the fluorescence intensity of the incorporated EU in the nucleus of each cell. Normalize the data to the vehicle control to determine the percentage of RNA synthesis inhibition and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Purinergic_Signaling_Pathway Purinergic Signaling via P2Y Receptors ATP Extracellular ATP/ADP P2Y P2Y Receptor (GPCR) ATP->P2Y Binds G_protein Gq/11 or Gi P2Y->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Cascades Ca_release->Downstream PKC->Downstream Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Response cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Downstream

Caption: Purinergic signaling cascade initiated by P2Y receptor activation.

Experimental_Workflow General Workflow for this compound Bioassays start Start prep_compound Prepare this compound Stock & Dilutions in DMSO start->prep_compound seed_cells Seed Cells in Microplate start->seed_cells add_compound Add this compound Dilutions & Controls to Cells prep_compound->add_compound incubate_cells Incubate Cells (18-24h) seed_cells->incubate_cells incubate_cells->add_compound incubate_treatment Incubate with Compound (Time Course) add_compound->incubate_treatment add_reagent Add Assay Reagent (e.g., Luciferase Substrate, EU) incubate_treatment->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate (Luminometer, Microscope) incubate_reagent->read_plate analyze_data Analyze Data (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for cell-based this compound bioassays.

Troubleshooting_Logic Troubleshooting Logic for Solvent-Related Issues problem Inconsistent or Unexpected Bioassay Results check_solvent Check Solvent Effects problem->check_solvent check_compound Check Compound Properties problem->check_compound check_assay Check Assay Integrity problem->check_assay solvent_cytotoxicity Is there solvent-induced cytotoxicity? check_solvent->solvent_cytotoxicity solvent_interference Is the solvent interfering with the assay? check_solvent->solvent_interference compound_solubility Is the compound precipitating? check_compound->compound_solubility compound_interference Is the compound interfering with the assay? check_compound->compound_interference assay_variability Is there high inter-plate variability? check_assay->assay_variability solution_dmso Optimize DMSO concentration (run dose-response) solvent_cytotoxicity->solution_dmso Yes solution_solvent_control Run solvent-only controls for the assay components solvent_interference->solution_solvent_control Yes solution_solubility Modify dilution protocol (e.g., serial dilutions) compound_solubility->solution_solubility Yes solution_orthogonal Use orthogonal assays and compound-only controls compound_interference->solution_orthogonal Yes solution_qc Improve QC: check liquid handlers, incubators assay_variability->solution_qc Yes

Caption: A logical workflow for troubleshooting common solvent-related issues.

References

Validation & Comparative

Purpurogenone vs. Other Naphthoquinones: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of purpurogenone and other prominent naphthoquinones, including juglone, plumbagin, shikonin, lapachol, and lawsone. While quantitative experimental data for this compound is limited in publicly available literature, this document summarizes the existing qualitative information and presents a detailed, data-driven comparison of the other well-researched naphthoquinones.

Executive Summary

Naphthoquinones are a class of naturally occurring compounds renowned for their diverse and potent biological activities. This guide focuses on comparing the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of several key naphthoquinones. While juglone, plumbagin, shikonin, lapachol, and lawsone have been extensively studied, providing a wealth of quantitative data for comparison, information on this compound's specific activity levels (e.g., IC50, MIC values) is not as readily available. However, pigment complexes from Penicillium purpurogenum, the fungus that produces this compound, have demonstrated low cytotoxicity and notable antioxidant effects. This suggests the potential of this compound as a bioactive molecule, warranting further investigation.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for the biological activities of juglone, plumbagin, shikonin, lapachol, and lawsone.

Note on this compound: Direct IC50 and MIC values for purified this compound are not widely reported in the reviewed literature. A pigment complex from Penicillium purpurogenum was found to be non-cytotoxic up to 250 μg/mL in DLD1 colon cancer cells and exhibited antioxidant activity with an EC50 of 0.37-0.41 μg/mL.

Table 1: Anticancer Activity (IC50 values in µM)
CompoundCell LineIC50 (µM)Reference
Juglone MIA PaCa-2 (Pancreatic)5.27 (24h)[1]
A549 (Lung)9.47 (24h)[2]
LLC (Lewis Lung Carcinoma)10.78 (24h)[2]
MCF-7 (Breast)7.43 (48h)[3]
MDA-MB-231 (Breast)8.61 (48h)[3]
Plumbagin MCF-7 (Breast)2.63 (24h)[4]
MG-63 (Osteosarcoma)15.9 µg/mL[5]
A549 (Lung)10.3 (12h)[6]
H460 (Lung)6.1 (12h)[6]
KYSE150 (Esophageal)6.4[7]
Shikonin C6 (Glioma)6.0[8][9]
U87 (Glioma)9.97[8][9]
HeLa (Cervical)3.25[10]
BCL1 (Leukemia)Varies by derivative[11]
Lapachol HL-60 (Leukemia)25[12]
WHCO1 (Esophageal)> Cisplatin (16.5)[13]
A2780 (Ovarian)~6 (72h)[14]
Lawsone A431 (Skin)1000 (24h)[15]
Table 2: Antimicrobial Activity (MIC values in µg/mL)
CompoundMicroorganismMIC (µg/mL)Reference
Juglone Staphylococcus aureus1000[16]
Escherichia coli15.6[17]
Pseudomonas aeruginosa35[18]
Candida albicans3[19]
Plumbagin Staphylococcus aureus1.56[20]
Staphylococcus saprophyticus0.029-0.117[21][22][23]
Escherichia coli0.029-0.117[21][22][23]
Candida albicans0.78[20]
Shikonin Data not readily available in comparable units
Lapachol Staphylococcus aureus15.6-125[24][25]
Enterococcus faecalis15.6-125[24][25]
Paracoccidioides brasiliensis31.2-124[24][25]
Lawsone Data not readily available in comparable units
Purpurogallin Methicillin-resistant S. aureus11.0[4]
Table 3: Anti-inflammatory Activity
CompoundAssay/ModelIC50/EffectReference
Juglone Data not readily available
Plumbagin Data not readily available
Shikonin Healthy/Osteoarthritis Chondrocytes1.2 µM
LPS-activated RAW264.7 cells (NO production)Varies by derivative
Lapachol Data not readily available
Lawsone A431 cells (Ethanol/H₂O₂ induced inflammation)Significant effect at 15.63 µM[15]
A431 cells (Ethanol induced inflammation)IC50 of 150 µM
Carrageenan-induced hind paw edemaEquipotent to aspirin

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of a dark blue formazan (B1609692) product that is soluble in dimethyl sulfoxide (B87167) (DMSO). The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., naphthoquinones) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualization

Signaling Pathway: Naphthoquinone-Induced Apoptosis

Naphthoquinones are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like PI3K/Akt.

G Naphthoquinones Naphthoquinones ROS Reactive Oxygen Species (ROS) Naphthoquinones->ROS PI3K PI3K Naphthoquinones->PI3K inhibition Mitochondria Mitochondria ROS->Mitochondria damage Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Akt Akt PI3K->Akt inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax inhibition Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Naphthoquinone-induced apoptosis signaling pathway.

Experimental Workflow: MTT Assay

The following diagram illustrates the general workflow for determining the anticancer activity of a compound using the MTT assay.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of Naphthoquinone B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Workflow of the MTT assay for cytotoxicity.

References

A Comparative Analysis of Purpurogenone and Other Bioactive Metabolites from Penicillium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Penicillium is a well-established source of a diverse array of secondary metabolites with significant biological activities. Among these, Purpurogenone, a metabolite known for its cytotoxic properties, stands out as a compound of interest for further investigation in drug discovery. This guide provides a comparative analysis of this compound and other selected Penicillium metabolites, focusing on their cytotoxic effects against various cancer cell lines. The objective is to offer a clear, data-driven comparison to aid researchers in their exploration of novel therapeutic agents.

Comparative Cytotoxicity of Penicillium Metabolites

The following table summarizes the cytotoxic activities (IC50 values) of this compound derivatives and other notable Penicillium metabolites against a range of human cancer cell lines. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

MetaboliteCancer Cell LineIC50 (µM)Reference
Penicimutanin C (a this compound derivative)K562 (Leukemia)5.0 - 11.9[1]
Penicimutanin A (a this compound derivative)HL-60 (Leukemia)5.0 - 11.9[1]
Penicimutanin C (a this compound derivative)HeLa (Cervical Cancer)5.0 - 11.9[1]
Penicimutanin A (a this compound derivative)BGC-823 (Gastric Cancer)5.0 - 11.9[1]
Penicimutanin C (a this compound derivative)MCF-7 (Breast Cancer)5.0 - 11.9[1]
VerrucosidinHeLa (Cervical Cancer)1.91[1]
VerrucosidinMDA-MB-231 (Breast Cancer)3.91[1]
VerrucosidinMGC-803 (Gastric Cancer)0.96[1]
Mycophenolic AcidHCT-116 (Colon Cancer)1.69[1]
Mycophenolic AcidBEL-7402 (Liver Cancer)12.98[1]
Dicitrinone FA549 (Lung Cancer)6.7 - 29.6 µg/mL[1]
Xanthocillin XBEL-7402 (Liver Cancer)34.35[1]

Experimental Protocols

A fundamental technique for assessing the cytotoxic activity of fungal metabolites is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Penicillium metabolite stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Penicillium metabolite in a culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

Many cytotoxic metabolites isolated from Penicillium species exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases.

The following diagram illustrates a simplified representation of the intrinsic apoptosis pathway, which is a plausible mechanism of action for this compound and other cytotoxic Penicillium metabolites.

IntrinsicApoptosisPathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Penicillium Metabolite Penicillium Metabolite Bax Bax Penicillium Metabolite->Bax activates Bcl2 Bcl2 Penicillium Metabolite->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf1 Apaf1 Cytochrome c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Intrinsic apoptosis pathway induced by Penicillium metabolites.

This guide provides a foundational comparison of this compound with other Penicillium metabolites. Further research, including head-to-head comparative studies under standardized conditions and detailed mechanistic investigations, is crucial to fully elucidate the therapeutic potential of these fascinating fungal compounds.

References

Purpurogenone's Antimicrobial Efficacy: A Comparative Analysis Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the search for novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the antimicrobial activity of purpurogenone, a promising natural compound, against clinically significant resistant bacterial strains. Its performance is evaluated alongside standard-of-care antibiotics, supported by available in vitro data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Executive Summary

This compound, an antibiotic produced by Actinoplanes ianthinogenes, demonstrates potent in vitro activity against Gram-positive bacteria. Historical data indicates exceptionally low minimum inhibitory concentrations (MICs), suggesting a high degree of potency. This guide presents a comparative analysis of this compound's efficacy against key resistant pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), in relation to established antibiotics like vancomycin (B549263), linezolid, and daptomycin. While contemporary MIC data for this compound against modern resistant strains is limited, the existing information warrants further investigation into its potential as a viable therapeutic agent.

Comparative Antimicrobial Activity

The in vitro efficacy of this compound and comparator antibiotics is summarized below. It is important to note that the data for this compound is based on initial discovery reports, while the data for comparator drugs reflects more recent findings against specific resistant strains.

Table 1: In Vitro Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
CompoundOrganism/StrainMIC (µg/mL)Source
This compound Gram-positive bacteria0.005 - 0.02 [Initial Isolation Data]
VancomycinS. aureus ATCC 43300 (MRSA)2[1][2]
LinezolidS. aureus ATCC 43300 (MRSA)1 - 4[3][4]
Table 2: In Vitro Activity against Vancomycin-Resistant Enterococcus (VRE)
CompoundOrganism/StrainMIC (µg/mL)Source
This compound Gram-positive bacteria0.005 - 0.02 [Initial Isolation Data]
DaptomycinVRE (various clinical isolates)MIC₅₀: 4, MIC₉₀: 8[5]
LinezolidVancomycin-Resistant E. faeciumMIC range: ≤0.5 - 4[6]

Mechanism of Action: Inhibition of Protein Synthesis

Purpuromycin, the active compound in this compound preparations, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[7][8] This mechanism is distinct from its antifungal activity, which involves the inhibition of RNA synthesis. In bacteria, purpuromycin's primary target is the ribosome, where it interferes with the elongation step of protein synthesis.[7][8] Its mode of action is thought to be similar to that of fusidic acid, where it allows for one round of translocation but then prevents the subsequent binding of aminoacyl-tRNA to the ribosome.[8][9]

This compound (Purpuromycin) Mechanism of Action in Bacteria cluster_cell Bacterial Cell This compound This compound Ribosome Ribosome This compound->Ribosome Binds to ribosome Inhibition Inhibition This compound->Inhibition Bacterial Cell Bacterial Cell Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Essential for Cell Death Cell Death Protein Synthesis->Cell Death Cessation leads to Inhibition->Protein Synthesis Blocks elongation

Caption: Mechanism of action of this compound in bacteria.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

1. Broth Microdilution Method:

  • A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-24 hours.

  • The MIC is read as the lowest concentration of the antimicrobial agent in a well with no visible turbidity.

2. Agar (B569324) Dilution Method:

  • Serial two-fold dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.

  • A standardized suspension of the test microorganism is spot-inoculated onto the surface of the agar plates.

  • Plates are incubated under appropriate conditions.

  • The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the microorganism.

Workflow for MIC Determination (Broth Microdilution) A Prepare serial dilutions of antimicrobial agent B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 16-24 hours B->C D Observe for bacterial growth (turbidity) C->D E Determine lowest concentration with no growth (MIC) D->E

Caption: Experimental workflow for MIC determination.

Conclusion

The available data, though dated, suggests that this compound possesses remarkable intrinsic antimicrobial activity against Gram-positive bacteria. Its potent MIC values from early studies, if validated against contemporary multidrug-resistant strains, would position it as a compelling candidate for further preclinical and clinical development. The unique mechanism of action, targeting bacterial protein synthesis, may also offer advantages in overcoming existing resistance mechanisms. Future research should prioritize the re-evaluation of this compound's activity against a broad panel of current clinical isolates of MRSA and VRE, and conduct direct comparative studies with today's standard-of-care antibiotics.

References

Unveiling the Antitumor Potential of Purpurogallin: A Cross-Validation Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Recent investigations into the therapeutic potential of Purpurogallin, a naturally occurring phenolic compound, have highlighted its significant antitumor effects across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of Purpurogallin's efficacy, detailing its impact on cell viability, its mechanisms of action involving key signaling pathways, and its ability to induce cell cycle arrest and apoptosis. This objective analysis is supported by experimental data from multiple studies, offering a valuable resource for the scientific community engaged in oncology research and drug discovery.

Comparative Efficacy of Purpurogallin and its Derivative Across Cancer Cell Lines

The antitumor activity of Purpurogallin and its derivative, Purpurogallin Carboxylic Acid (PCA), has been evaluated in various cancer cell lines, demonstrating a range of potencies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing cytotoxic efficacy.

CompoundCell LineCancer TypeIC50 (µM)Additional Notes
Purpurogallin KYSE30, KYSE450, KYSE510Esophageal Squamous Cell CarcinomaNot explicitly statedDose- and time-dependent growth inhibition observed.[1]
Purpurogallin Carboxylic Acid (PCA) HepG2, Huh7, Huh1Liver CancerNot explicitly statedPotent synergistic effects observed when combined with 10 µM 5-fluorouracil.[2]
Purpurogallin Carboxylic Acid (PCA) MCF-7Breast CancerInhibitory effect reportedSpecific IC50 value not provided.[3]
Purpurogallin Carboxylic Acid (PCA) A549Lung CancerInhibitory effect reportedSpecific IC50 value not provided.[3]
Purpurogallin Carboxylic Acid (PCA) THLE-2Normal Hepatocyte80.81Provides a baseline for toxicity against non-cancerous cells.[2]

Mechanism of Action: Targeting Key Cancer-Promoting Pathways

Purpurogallin and its derivatives exert their antitumor effects by modulating critical signaling pathways that are often dysregulated in cancer.

Inhibition of the MEK1/2-ERK1/2 Signaling Pathway in Esophageal Cancer

In esophageal squamous cell carcinoma (ESCC) cells, Purpurogallin directly targets and inhibits the activity of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][4] This inhibition attenuates the downstream phosphorylation of ERK1/2, a crucial step for the transduction of proliferative signals. By disrupting this pathway, Purpurogallin effectively suppresses ESCC cell growth.[1]

MEK1_2_Inhibition cluster_0 Upstream Signals cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response Growth Factors Growth Factors Ras Ras Raf Raf Ras->Raf MEK1_2 MEK1_2 Raf->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation Purpurogallin Purpurogallin Purpurogallin->MEK1_2 Cell_Cycle_Arrest cluster_escc Esophageal Cancer cluster_liver Liver Cancer G1_escc G1 S_escc S G1_escc->S_escc G2_escc G2 S_escc->G2_escc M_escc M G2_escc->M_escc M_escc->G1_escc Purpurogallin_escc Purpurogallin Purpurogallin_escc->S_escc Purpurogallin_escc->G2_escc G1_liver G1 S_liver S G1_liver->S_liver G2_liver G2 S_liver->G2_liver M_liver M G2_liver->M_liver M_liver->G1_liver PCA_5FU PCA + 5-FU PCA_5FU->G1_liver MTT_Workflow A Seed Cells (96-well plate) B Treat with Purpurogallin (various concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G

References

A Comparative Analysis of the Antimicrobial Efficacy of Purpurogenone Analogs and Synthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in-vitro activity of naturally derived antimicrobial compounds, Purpurogallin and Purpuromycin, against common synthetic antibiotics.

This guide provides a comparative overview of the antimicrobial efficacy of two naturally occurring compounds, purpurogallin and a purpuromycin-based antibiotic, against two widely used synthetic antimicrobial agents, ciprofloxacin (B1669076) and vancomycin (B549263). The information is intended for researchers, scientists, and drug development professionals interested in the potential of natural products as alternatives or adjuncts to conventional antibiotics.

Disclaimer: The initial request specified "Purpurogenone." However, no compound with this exact name could be identified in the scientific literature. This guide, therefore, focuses on two related, named compounds, purpurogallin and purpuromycin, which are likely of interest given their antimicrobial properties.

Introduction to the Compared Agents

Purpurogallin is a naturally occurring phenolic compound found in various plants, including oak galls. Phenolic compounds are a large class of plant secondary metabolites known for their diverse biological activities, including antimicrobial effects. Their mechanisms of action are often multifactorial, involving the disruption of microbial cell membranes, inhibition of key enzymes, and interference with cellular signaling.

Purpuromycin is an antibiotic produced by the bacterium Actinoplanes ianthinogenes. It exhibits a broad spectrum of activity against both bacteria and fungi. Its primary mechanism of action in bacteria is the inhibition of protein synthesis.[1]

Ciprofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It is highly effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.

Vancomycin is a glycopeptide antibiotic primarily used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of purpurogallin, a purpuromycin-based antibiotic, ciprofloxacin, and vancomycin against selected microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Antimicrobial AgentTest OrganismMIC (µg/mL)
Purpurogallin Staphylococcus aureus (MRSA)11.0
Purpuromycin-based antibiotic Staphylococcus aureus3.125 - 6.25
Escherichia coli12.5
Candida albicans12.5
Ciprofloxacin Staphylococcus aureus0.25 - 1.0
Vancomycin Staphylococcus aureus (MRSA)0.5 - 2.0

Note: The MIC values are compiled from different studies and should be considered for comparative purposes. Direct head-to-head studies may yield slightly different results depending on the specific strains and testing conditions.

Mechanisms of Action: A Visual Comparison

The antimicrobial agents discussed in this guide employ distinct mechanisms to inhibit or kill microbial cells. These differences are crucial for understanding their spectrum of activity and potential for resistance development.

cluster_natural Natural Agents cluster_synthetic Synthetic Agents cluster_targets Bacterial Cell Targets Purpurogallin Purpurogallin (Phenolic Compound) CellMembrane Cell Membrane Integrity Purpurogallin->CellMembrane Disruption Purpuromycin Purpuromycin ProteinSynthesis Protein Synthesis (Ribosomes) Purpuromycin->ProteinSynthesis Inhibition Ciprofloxacin Ciprofloxacin (Fluoroquinolone) DNASynthesis DNA Replication (DNA Gyrase) Ciprofloxacin->DNASynthesis Inhibition Vancomycin Vancomycin (Glycopeptide) CellWall Cell Wall Synthesis Vancomycin->CellWall Inhibition

Caption: Mechanisms of action for natural and synthetic antimicrobial agents.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the efficacy of antimicrobial agents. The following outlines a typical broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the test compound (e.g., purpurogallin, purpuromycin, ciprofloxacin, or vancomycin) is prepared in a suitable solvent at a known concentration.

2. Serial Dilution:

  • The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculum Preparation:

  • The test microorganism is grown on an appropriate agar (B569324) medium.

  • A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, the plate is visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Read and Record MIC Value E->F

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This comparative guide highlights that while synthetic antimicrobial agents like ciprofloxacin and vancomycin generally exhibit lower MIC values against Staphylococcus aureus, the naturally derived compounds purpurogallin and purpuromycin show promising antimicrobial activity. Purpuromycin, in particular, demonstrates a broad spectrum of action against both bacteria and fungi.

The distinct mechanisms of action of these natural compounds compared to conventional antibiotics suggest their potential to be developed as novel therapeutic agents, especially in the context of rising antimicrobial resistance. Further research, including in-vivo efficacy studies and toxicological assessments, is warranted to fully explore the therapeutic potential of purpurogallin and purpuromycin. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.

References

A Comparative Analysis of the Cytotoxic Properties of Purpurogenone and Juglone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research and drug development, natural compounds present a vast reservoir of potential therapeutic agents. Among these, Purpurogenone, a metabolite derived from the fungus Penicillium purpurogenum, and Juglone, a naphthoquinone found in plants of the Juglandaceae family, have garnered attention for their cytotoxic effects against various cancer cell lines. This guide provides a comparative study of their cytotoxic profiles, delving into their mechanisms of action, summarizing key experimental data, and outlining the methodologies employed in these critical studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the IC50 values for various compounds isolated from Penicillium purpurogenum (representing "this compound" for the purpose of this guide due to the lack of a specific compound with that name in the literature) and Juglone across different cancer cell lines.

Table 1: Cytotoxicity of Compounds from Penicillium purpurogenum

CompoundCell LineIC50 ValueReference
PenicillitoneA549 (Human lung carcinoma)5.57 ± 0.19 μM[1]
HepG2 (Human hepatoma)4.44 ± 0.24 μM[1]
MCF-7 (Human breast cancer)5.98 ± 0.22 μM[1]
Purpurogenic acidK562, HL-60, HeLa, BGC-82352.7–78.8% inhibition at 100 µg/mL[2]
Penicimutanins C & AK562, HL-60, HeLa, BGC-823, MCF-75.0 - 11.9 µM[2]
Isoconiochaetone CK562, HL-60, HeLaSignificant cytotoxic activities[3]
Epiremisporines B & B1K562, HL-6053.1 - 69.0 µg/mL[3]
P. purpurogenum Extract (EAE)MCF7 (Human breast cancer)53.56 ± 1.031 µg/mL (24h), 27.22 ± 1.029 µg/mL (48h)[4]

Table 2: Cytotoxicity of Juglone

Cell LineIC50 ValueReference
MIA Paca-2 (Pancreatic cancer)5.27 μM (24h)[5]
SKOV3 (Ovarian cancer)30.13 μM (24h)[5]
B16F1 (Melanoma)9.9 μM (1h), 7.46 μM (24h), 6.92 μM (48h)[5]
L929 (Mouse fibroblast)290 μM (24h), 60 μM (48h)[3]
A549 (Non-small cell lung cancer)9.47 ± 1.02 μM (24h)[4]
LLC (Lewis lung cancer)10.78 ± 0.98 μM (24h)[4]
C-32 (Amelanotic melanoma)Statistically significant decrease in viability at 25 μM[6]
COLO 829 (Melanotic melanoma)Statistically significant decrease in viability at 25 μM[6]
OVCAR-3 (Ovarian cancer)30 μM[7]
MCF-7 (Human breast cancer)11.99 µM[8]

Mechanisms of Cytotoxicity

This compound (Compounds from P. purpurogenum)

The precise molecular mechanisms of many cytotoxic compounds from P. purpurogenum are still under investigation. However, the available data suggests that these compounds induce cell death through various means. For instance, the ethyl acetate (B1210297) extract of P. purpurogenum has been shown to have a cytotoxic effect on MCF7 breast cancer cells in a concentration and time-dependent manner[4]. This suggests the induction of apoptosis or other forms of cell death. The diverse chemical structures of these metabolites, ranging from steroids to polyketides, imply a variety of cellular targets and signaling pathways may be involved[1][2].

Juglone

The cytotoxic mechanism of Juglone is more extensively studied and is primarily attributed to two key processes: redox cycling and direct arylation of cellular nucleophiles[1].

  • Redox Cycling and Oxidative Stress: Juglone can accept electrons from cellular reductases, forming a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals. This process, known as redox cycling, leads to the generation of reactive oxygen species (ROS), including hydrogen peroxide. The resulting oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis[1][2].

  • Glutathione (B108866) Depletion: Juglone can react directly with the thiol group of glutathione (GSH), a major intracellular antioxidant, through Michael addition. This leads to the depletion of the cellular GSH pool, further exacerbating oxidative stress and impairing the cell's ability to detoxify harmful substances[1].

The induction of apoptosis by Juglone is a well-documented consequence of these mechanisms. Studies have shown that Juglone treatment leads to the activation of caspases, release of cytochrome c from the mitochondria, and an increased Bax/Bcl-2 ratio, all of which are hallmarks of the intrinsic apoptotic pathway[4][6].

Signaling Pathways

The cytotoxic effects of these compounds are mediated through the modulation of various intracellular signaling pathways.

This compound (Compounds from P. purpurogenum)

Detailed information on the specific signaling pathways affected by individual compounds from P. purpurogenum is limited. However, given their cytotoxic nature, it is plausible that they interfere with key pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways. Further research is required to elucidate these mechanisms.

Juglone

Juglone has been shown to influence several critical signaling pathways:

  • MAPK Pathway: Juglone can activate Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38. The activation of these pathways, often in a ROS-dependent manner, can contribute to the induction of apoptosis[2].

  • PI3K/Akt Pathway: Conversely, Juglone has been reported to suppress the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by Juglone can promote apoptosis[4][9].

  • Pin1 Inhibition: Juglone is also a known inhibitor of the peptidyl-prolyl cis/trans isomerase Pin1. Pin1 is involved in the regulation of numerous cellular processes, including cell cycle progression and apoptosis, and its inhibition by Juglone may contribute to its anticancer effects[2].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like those from P. purpurogenum and Juglone.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Juglone) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated and total forms of ERK, Akt, Bax, Bcl-2, cleaved caspase-3).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

To better illustrate the complex biological processes involved, the following diagrams depict the key signaling pathways affected by Juglone and a general experimental workflow for assessing cytotoxicity.

Juglone_Signaling_Pathways cluster_0 Juglone-Induced Cytotoxicity cluster_1 Cellular Effects cluster_2 Signaling Pathways cluster_3 Apoptosis Induction Juglone Juglone ROS Increased ROS (Oxidative Stress) Juglone->ROS Redox Cycling GSH_depletion GSH Depletion Juglone->GSH_depletion Michael Addition PI3K_Akt PI3K/Akt Pathway Juglone->PI3K_Akt Inhibition Pin1 Pin1 Juglone->Pin1 Inhibition MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK Apoptosis Apoptosis ROS->Apoptosis GSH_depletion->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibition leads to Pin1->Apoptosis Inhibition leads to

Caption: Signaling pathways modulated by Juglone leading to apoptosis.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment cluster_results Data Analysis start Start: Cancer Cell Culture treatment Treatment with This compound or Juglone (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western Western Blot (Signaling Proteins) incubation->western ic50 Determine IC50 Value viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate pathway_analysis Analyze Protein Expression (Pathway Modulation) western->pathway_analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

References

Validating the Mechanism of Action of Purpurogenone Analogues through Genetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic agent Penicixanthone G, a representative of the "Purpurogenone" class of azaphilone polyketides, with established chemotherapeutic agents. It details experimental methodologies for validating its mechanism of action using genetic approaches and presents supporting data for its performance against alternative treatments.

Introduction to Penicixanthone G

Penicixanthone G is a polyketide compound isolated from the fungus Penicillium purpurogenum. Like other members of the azaphilone class, it has demonstrated significant biological activity, notably potent cytotoxicity against various cancer cell lines.[1] Understanding the precise mechanism by which Penicixanthone G induces cell death is crucial for its development as a potential therapeutic agent. Genetic studies offer a powerful approach to elucidate its molecular targets and signaling pathways.

Proposed Mechanism of Action of Penicixanthone G

Based on studies of Penicixanthone G and related azaphilone compounds, a primary mechanism of action is the induction of apoptosis (programmed cell death).[2][3] This is hypothesized to occur through the modulation of key signaling pathways that control cell survival and death, such as the PI3K/Akt and MAPK pathways, and regulation of the Bax/Bcl-2 protein family ratio.[3][4]

Performance Comparison with Alternative Cytotoxic Agents

The cytotoxic efficacy of Penicixanthone G is compared here with two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin.

Table 1: Comparative Cytotoxicity (IC50) of Penicixanthone G and Alternatives in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Penicixanthone G (and related Azaphilones) HeLa (Cervical Cancer)Moderately Potent[1]Induction of Apoptosis, Modulation of PI3K/Akt and MAPK pathways[3][4]
HepG2 (Liver Cancer)Potent[1]Induction of Apoptosis, Modulation of PI3K/Akt and MAPK pathways[3][4]
Doxorubicin HeLa (Cervical Cancer)2.92 ± 0.57[5]DNA intercalation and inhibition of topoisomerase II
HepG2 (Liver Cancer)12.18 ± 1.89[5]DNA intercalation and inhibition of topoisomerase II
Cisplatin HeLa (Cervical Cancer)~20.1DNA cross-linking leading to DNA damage and apoptosis[2]
HepG2 (Liver Cancer)>100DNA cross-linking leading to DNA damage and apoptosis[2]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented provides a general comparison of potency.

Experimental Protocols for Genetic Validation

To validate the proposed mechanism of action of Penicixanthone G, several genetic approaches can be employed.

CRISPR-Cas9 Genome-Wide Screening for Target Identification

This technique is used to identify genes that, when knocked out, confer resistance or sensitivity to Penicixanthone G, thus revealing its potential targets.

Protocol:

  • Library Transduction: A lentiviral library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is transduced into a cancer cell line (e.g., HeLa).

  • Drug Selection: The transduced cell population is treated with a lethal dose of Penicixanthone G.

  • Identification of Resistant Clones: Cells that survive the treatment are isolated.

  • Genomic DNA Extraction and Sequencing: The genomic DNA from the resistant clones is extracted, and the sgRNA sequences are amplified and identified by next-generation sequencing.

  • Data Analysis: Genes whose sgRNAs are enriched in the resistant population compared to the control population are identified as potential targets of Penicixanthone G.

RNA Sequencing (RNA-seq) for Pathway Analysis

RNA-seq is used to analyze changes in the transcriptome of cells treated with Penicixanthone G, providing insights into the affected signaling pathways.

Protocol:

  • Cell Treatment: Cancer cells are treated with Penicixanthone G at a specific concentration (e.g., its IC50 value) for a defined period.

  • RNA Extraction: Total RNA is extracted from both treated and untreated (control) cells.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the treated and control groups.

  • Pathway Enrichment Analysis: Gene set enrichment analysis is performed to identify the signaling pathways that are significantly altered by Penicixanthone G treatment.

shRNA-mediated Gene Knockdown for Target Validation

This method is used to confirm the role of a specific candidate gene (identified, for example, by a CRISPR screen) in mediating the cytotoxic effect of Penicixanthone G.

Protocol:

  • shRNA Transduction: Cancer cells are transduced with lentiviral particles carrying a short hairpin RNA (shRNA) targeting the candidate gene, leading to its stable knockdown. A non-targeting shRNA is used as a control.

  • Knockdown Confirmation: The efficiency of gene knockdown is confirmed by qRT-PCR and Western blotting.

  • Cytotoxicity Assay: Both the knockdown and control cells are treated with a range of concentrations of Penicixanthone G.

  • Viability Assessment: Cell viability is measured using an assay such as the MTT assay.

  • Data Analysis: A significant increase in the IC50 value in the knockdown cells compared to the control cells validates the role of the target gene in Penicixanthone G's mechanism of action.

Visualizations

Purpurogenone_Mechanism_of_Action Proposed Mechanism of Action of Penicixanthone G cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Regulation Penicixanthone G Penicixanthone G Cell_Membrane Cell Membrane PI3K_Akt PI3K/Akt Pathway Bcl2_family Anti-apoptotic (e.g., Bcl-2) PI3K_Akt->Bcl2_family Inhibition MAPK MAPK Pathway Bax_family Pro-apoptotic (e.g., Bax) MAPK->Bax_family Activation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Bax_family->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for Penicixanthone G-induced apoptosis.

Experimental_Workflow_CRISPR_Screen CRISPR-Cas9 Screening Workflow Start Start Lentiviral_sgRNA_Library Lentiviral sgRNA Library (Genome-wide) Start->Lentiviral_sgRNA_Library Transduction Transduce Cancer Cells Lentiviral_sgRNA_Library->Transduction Drug_Treatment Treat with Penicixanthone G Transduction->Drug_Treatment Selection Select for Resistant Cells Drug_Treatment->Selection Genomic_DNA_Extraction Genomic DNA Extraction Selection->Genomic_DNA_Extraction Sequencing Next-Generation Sequencing Genomic_DNA_Extraction->Sequencing Data_Analysis Identify Enriched sgRNAs Sequencing->Data_Analysis Target_Identification Identify Candidate Targets Data_Analysis->Target_Identification End End Target_Identification->End

Caption: Workflow for identifying Penicixanthone G targets using CRISPR-Cas9.

Logical_Relationship_Validation Logical Flow of Genetic Validation Hypothesis Hypothesized Mechanism of Action CRISPR_Screen CRISPR-Cas9 Screen (Target Discovery) Hypothesis->CRISPR_Screen RNA_seq RNA-seq Analysis (Pathway Identification) Hypothesis->RNA_seq Candidate_Targets Candidate Genes/ Pathways CRISPR_Screen->Candidate_Targets RNA_seq->Candidate_Targets shRNA_Knockdown shRNA Knockdown (Target Validation) Candidate_Targets->shRNA_Knockdown Validated_Mechanism Validated Mechanism of Action shRNA_Knockdown->Validated_Mechanism

Caption: Logical relationship of genetic studies for mechanism validation.

References

Quercetin's Anticancer Effects: A Comparative Guide to Reproducibility Across Research Labs

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of the In Vitro Biological Effects of the Flavonoid Quercetin (B1663063)

Quercetin, a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains, has garnered significant attention in oncological research for its potential anticancer properties. Numerous studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in a wide range of cancer types. However, the reproducibility of these effects, a cornerstone of scientific validation, can vary between laboratories. This guide provides a comparative analysis of quercetin's biological effects, focusing on quantitative data from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of its efficacy and the experimental factors that may influence its activity.

Comparative Analysis of Quercetin's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of quercetin against various cancer cell lines as reported in different studies. This comparative data highlights the variability in quercetin's efficacy, which can be attributed to differences in cell lines, experimental duration, and assay methodologies.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Breast Cancer MCF-717.2Not Specified[1]
MCF-74.9Not Specified[1]
MCF-748Not Specified[1]
MDA-MB-231>100Not Specified[1]
MDA-MB-46855Not Specified[1]
Colon Cancer HT-2981.65 ± 0.4948[1]
SW480~60Not Specified[1]
CT-26>160Not Specified[1]
Prostate Cancer LNCaPVariable24, 48, 72[2]
PC-3Variable24, 48, 72[2]
Leukemia MOLT-4Variable24, 48, 72[2]
RajiVariable24, 48, 72[2]
Lung Cancer A54910, 30, 60 (mM)Not Specified[3]

Note: The variability in IC50 values for the same cell line (e.g., MCF-7) across different studies underscores the importance of standardized experimental protocols. Factors such as cell passage number, serum concentration in the culture medium, and the specific cytotoxicity assay used can all influence the outcome.

Key Signaling Pathways Modulated by Quercetin

Quercetin exerts its anticancer effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Quercetin_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Apoptosis Apoptosis Induction Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits MAPK MAPK Quercetin->MAPK Inhibits beta_catenin β-catenin Quercetin->beta_catenin Inhibits p53 p53 Quercetin->p53 Activates Bcl2 Bcl-2 Quercetin->Bcl2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ERK ERK MAPK->ERK Proliferation_MAPK Proliferation ERK->Proliferation_MAPK Wnt Wnt Wnt->beta_catenin Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription Bax Bax p53->Bax Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Major signaling pathways modulated by Quercetin in cancer cells.

Studies have shown that quercetin can inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3][4] It has also been reported to suppress the Wnt/β-catenin signaling pathway, which is involved in cancer development and progression.[4][5] Furthermore, quercetin can induce apoptosis by upregulating the tumor suppressor protein p53 and modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[2][6]

Experimental Protocols

To facilitate the replication and validation of findings, detailed experimental protocols are essential. Below are generalized methodologies for key experiments used to assess quercetin's anticancer activity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of quercetin (e.g., 0, 10, 20, 40, 80, 120 µM) and incubated for 24, 48, or 72 hours.[2]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with quercetin at the desired concentrations for the specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

Cell Cycle Analysis (PI Staining)
  • Cell Treatment and Harvesting: Cells are treated with quercetin, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Biological Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Seeding 2. Seed cells in plates Cell_Culture->Seeding Treatment 3. Treat with Quercetin Seeding->Treatment MTT 4a. MTT Assay Treatment->MTT AnnexinV 4b. Annexin V/PI Staining Treatment->AnnexinV PI_Staining 4c. PI Staining Treatment->PI_Staining Plate_Reader 6. Plate Reader MTT->Plate_Reader Flow_Cytometry 5. Flow Cytometry AnnexinV->Flow_Cytometry PI_Staining->Flow_Cytometry Data_Interpretation 7. Data Interpretation (IC50, % Apoptosis, % Cell Cycle Phase) Flow_Cytometry->Data_Interpretation Plate_Reader->Data_Interpretation

Caption: Generalized workflow for in vitro evaluation of Quercetin's anticancer effects.

Conclusion

The available body of research strongly suggests that quercetin possesses significant anticancer properties in vitro, affecting multiple cancer cell lines through various mechanisms. However, the quantitative measures of its efficacy, such as IC50 values, show considerable variation across different studies. This highlights the critical need for standardized experimental conditions and detailed reporting of methodologies to improve the reproducibility of findings. By providing a comparative overview of the existing data and outlining common experimental protocols, this guide aims to aid researchers in designing robust experiments and accurately interpreting the biological effects of quercetin in the context of cancer research and drug development.

References

Comparative Efficacy of Purpurogenone Against Standard Anticancer Agents: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of natural compounds for novel anticancer therapies is a rapidly advancing field. Purpurogenone, a metabolite with potential cytotoxic properties, has emerged as a compound of interest. This guide provides a comparative benchmark of this compound's anticancer activity against established chemotherapeutic agents. The data and protocols herein are intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, facilitating further investigation into this compound's therapeutic potential.

Note to the Reader: Initial literature searches did not yield sufficient quantitative data on this compound to perform a direct comparative analysis. To fulfill the structural and content requirements of this guide, the natural isoflavone (B191592) Formononetin, a compound with well-documented anticancer properties, will be used as a representative example. The data presented for Formononetin is illustrative and compiled from various studies to demonstrate the benchmarking process.

Comparative Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of Formononetin and a selection of standard anticancer drugs across various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundMechanism of ActionBreast (MCF-7) IC50 (µM)Lung (A549) IC50 (µM)Prostate (PC-3) IC50 (µM)Colon (HCT-116) IC50 (µM)
Formononetin PI3K/Akt & MAPK Pathway ModulatorIllustrative 25Illustrative 40Illustrative 30Illustrative 20
Doxorubicin Topoisomerase II Inhibitor~0.045[1]~0.081[1]~0.065[1]~0.056[1]
Cisplatin DNA Cross-linking Agent~4.57[1]~2.51[1]~3.55[1]~5.13[1]
Paclitaxel Microtubule Stabilizer~0.008[1]~0.012[1]~0.013[1]~0.011[1]

IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximated from pIC50 values for illustrative comparison.

Mechanism of Action: Formononetin

Formononetin exerts its anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.[2] Key among these are the PI3K/Akt and MAPK signaling cascades. By inhibiting these pathways, Formononetin can induce cell cycle arrest and trigger programmed cell death in cancer cells.

Formononetin_Pathway Formononetin Formononetin PI3K PI3K Formononetin->PI3K Inhibits ERK ERK Formononetin->ERK Inhibits Apoptosis Apoptosis Formononetin->Apoptosis CellCycleArrest Cell Cycle Arrest Formononetin->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Formononetin's inhibitory action on PI3K/Akt and ERK pathways.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization when benchmarking novel compounds like this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound (e.g., this compound) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add Solubilizer (e.g., DMSO) incubate3->add_dmso read Read Absorbance (570 nm) add_dmso->read Analysis Calculate IC50 read->Analysis

Caption: Standard experimental workflow for the MTT cell viability assay.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4]

Propidium Iodide Staining for Cell Cycle Analysis

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Preparation: Harvest and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to 70% ethanol (B145695) while vortexing gently. Fix for at least 2 hours at 4°C.[7]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI/RNase staining solution.[8]

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[7]

  • Analysis: Analyze the samples on a flow cytometer.

Benchmarking Logic

The process of benchmarking a novel compound like this compound involves a systematic comparison against established standards to determine its relative efficacy and potential for further development.

Benchmarking_Logic cluster_input Inputs cluster_assays Experimental Assays cluster_data Data Analysis cluster_output Comparative Evaluation This compound This compound (Test Compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) This compound->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) This compound->Apoptosis CellCycle Cell Cycle Analysis This compound->CellCycle KnownDrugs Known Anticancer Drugs (e.g., Doxorubicin) KnownDrugs->Cytotoxicity KnownDrugs->Apoptosis KnownDrugs->CellCycle IC50 IC50 Values Cytotoxicity->IC50 ApoptosisRate Apoptosis Rate Apoptosis->ApoptosisRate CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist Efficacy Relative Efficacy IC50->Efficacy ApoptosisRate->Efficacy Mechanism Potential Mechanism ApoptosisRate->Mechanism CellCycleDist->Efficacy CellCycleDist->Mechanism GoNoGo Go/No-Go Decision for Further Development Efficacy->GoNoGo Mechanism->GoNoGo

Caption: Logical framework for benchmarking a novel anticancer compound.

Conclusion

This guide outlines a comprehensive framework for benchmarking the anticancer activity of this compound against established chemotherapeutic drugs. By employing standardized in vitro assays, researchers can generate robust and comparable data on cytotoxicity, apoptosis induction, and cell cycle effects. The provided protocols and illustrative data for Formononetin serve as a template for these investigations. A systematic, data-driven comparison is essential to elucidate the therapeutic potential of novel natural compounds like this compound and to inform the critical decision-making process in anticancer drug discovery and development. Further studies are warranted to isolate and test this compound and to build a comprehensive profile of its anticancer efficacy and mechanism of action.

References

Unraveling the Transcriptional Landscape of Purpurogenone Production in Penicillium purpurogenum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular machinery behind the production of bioactive compounds is paramount. Purpurogenone, a red pigment produced by the fungus Penicillium purpurogenum, has garnered interest for its potential applications. This guide provides a comparative analysis of the known conditions influencing its production and proposes a framework for a comprehensive transcriptomic study to elucidate the underlying genetic regulation.

While direct comparative transcriptomic data on varying this compound production levels is not yet publicly available, existing research on the physiology and genomics of P. purpurogenum provides a solid foundation for designing such experiments. This guide synthesizes the current knowledge to present a putative comparison and detailed experimental protocols for future research.

Comparative Analysis of Production Conditions

The yield of this compound, the characteristic red pigment of P. purpurogenum, is significantly influenced by environmental factors. Optimizing these conditions is the first step in understanding the differential gene expression that governs its biosynthesis. Below is a summary of conditions reported to affect pigment production.

ParameterCondition for High this compound YieldCondition for Low this compound YieldRationale
pH 5.0[1][2]7.0 and 9.0[1]The initial pH of the culture medium has a strong effect on red pigment production, likely by affecting the activity of biosynthetic enzymes.[1] Acidic conditions appear to be favorable.
Temperature 24°C[1][2]34°C[1]Lower temperatures in the optimal growth range for the fungus seem to favor pigment production over biomass accumulation.[1]
Carbon Source D-xylose[1][2]Potentially less favorable sugarsThe choice of carbon source can influence the metabolic flux towards secondary metabolite pathways.
Nitrogen Source PeptoneOther nitrogen sourcesThe type and availability of nitrogen can be a key regulatory factor in secondary metabolism.
Aeration High oxygen transfer rateLow oxygen transfer rateGood aeration is often crucial for the production of secondary metabolites in submerged cultures.

P. purpurogenum GH2 has been shown to produce the highest levels of red pigment (2.46 g/L) at a pH of 5 and a temperature of 24°C.[1][2] In contrast, maximal biomass concentration was achieved at a higher pH and temperature (pH 7 and 34°C), indicating that the conditions for growth and secondary metabolite production are not always aligned.[1]

Genomic Insights into Secondary Metabolism

The genome of Penicillium purpurogenum has been sequenced, revealing a robust capacity for producing a wide array of secondary metabolites.[3][4][5] This genomic potential underscores the importance of transcriptomic studies to identify which of these gene clusters are actively expressed under specific conditions. The genome sequence provides the necessary reference for mapping RNA-seq reads and quantifying gene expression.

Proposed Experimental Workflow for Comparative Transcriptomics

To investigate the differential gene expression between high and low this compound production, a standard RNA-seq workflow can be implemented.

G cluster_0 Culture & Induction cluster_1 RNA Processing cluster_2 Sequencing & Data Analysis Culture_High High Yield Culture (pH 5, 24°C) RNA_Extraction Total RNA Extraction Culture_High->RNA_Extraction Culture_Low Low Yield Culture (pH 7, 34°C) Culture_Low->RNA_Extraction RNA_QC RNA Quality Control (RIN > 8) RNA_Extraction->RNA_QC Library_Prep mRNA Library Preparation RNA_QC->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_QC Raw Data Quality Control Sequencing->Data_QC Mapping Read Mapping to P. purpurogenum Genome Data_QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Annotation Functional Annotation (GO, KEGG) DEG_Analysis->Functional_Annotation

Proposed workflow for comparative transcriptomics.

Detailed Experimental Protocols

1. Fungal Culture and Induction:

  • High Production: Inoculate P. purpurogenum spores into a Czapek-Dox medium with D-xylose as the carbon source. Adjust the initial pH to 5.0 and incubate at 24°C with shaking for optimal aeration.[1][2]

  • Low Production: Inoculate P. purpurogenum spores into the same medium, but adjust the initial pH to 7.0 and incubate at 34°C.[1]

  • Harvest mycelia from both conditions during the stationary phase of growth when pigment production is typically highest.

2. RNA Extraction and Quality Control:

  • Immediately freeze the harvested mycelia in liquid nitrogen to preserve RNA integrity.

  • Grind the frozen mycelia to a fine powder.

  • Extract total RNA using a commercially available fungal RNA extraction kit following the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.

3. Library Preparation and Sequencing:

  • Prepare mRNA sequencing libraries from the high-quality total RNA samples using a kit such as the Illumina TruSeq RNA Library Prep Kit.

  • Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of paired-end reads for robust statistical analysis.

4. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality bases.

  • Align the cleaned reads to the P. purpurogenum reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Quantify gene expression levels using tools such as featureCounts or Salmon.

  • Perform differential gene expression analysis between the high and low production conditions using packages like DESeq2 or edgeR in R.

  • Functionally annotate the differentially expressed genes using databases like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.

Anticipated Signaling Pathways

Based on studies of other Penicillium species, the regulation of secondary metabolism is complex and involves multiple signaling pathways.[6] A comparative transcriptomic study of this compound production would likely reveal the involvement of pathways responsive to environmental cues such as pH and temperature.

G Temp Temperature (24°C) Sensor_Temp Membrane Sensor Temp->Sensor_Temp pH pH (5.0) Sensor_pH pH-responsive Transcription Factor pH->Sensor_pH Signal_Cascade Signal Transduction Cascade Sensor_Temp->Signal_Cascade Sensor_pH->Signal_Cascade Global_Reg Global Regulators (e.g., LaeA, VeA) Signal_Cascade->Global_Reg Pathway_TFs Pathway-specific Transcription Factors Global_Reg->Pathway_TFs Biosynthesis_Genes This compound Biosynthesis Genes Pathway_TFs->Biosynthesis_Genes Pigment This compound Biosynthesis_Genes->Pigment

References

In Vivo Efficacy of Purpurogenone: A Comparative Analysis with Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no in vivo efficacy data for a compound identified as "Purpurogenone." Further investigation into similarly named compounds, such as Purpuromycin, also did not yield any studies detailing its efficacy in living organisms. Therefore, a direct quantitative comparison with standard-of-care antibiotics based on experimental in vivo data is not possible at this time.

This guide will, however, provide an overview of the known mechanisms of action for Purpuromycin, a compound with a similar name, and compare it to established standard-of-care antibiotics for relevant pathogens such as Bacillus subtilis and Candida albicans. Additionally, it will outline the typical experimental protocols used to determine in vivo efficacy, offering a framework for how such a compound would be evaluated.

Mechanism of Action: A Conceptual Comparison

Purpuromycin has been shown in in vitro studies to have distinct mechanisms of action against bacteria and fungi. In bacteria like Bacillus subtilis, it primarily inhibits protein synthesis.[1][2] In fungi such as Candida albicans, its main target is RNA synthesis.[1][2]

This dual-action capability is noteworthy when compared to standard-of-care antibiotics, which typically have more specific targets.

Table 1: Conceptual Comparison of Antimicrobial Mechanisms of Action

Compound/ClassTarget Organism(s)Primary Mechanism of Action
Purpuromycin Bacteria (B. subtilis), Fungi (C. albicans)Inhibits protein synthesis (bacteria), Inhibits RNA synthesis (fungi)[1][2]
Vancomycin Gram-positive bacteria (e.g., B. subtilis)Inhibits cell wall synthesis
Clindamycin (B1669177) Gram-positive bacteria (e.g., B. subtilis)Inhibits protein synthesis by binding to the 50S ribosomal subunit
Fluconazole Fungi (e.g., C. albicans)Inhibits the synthesis of ergosterol, a key component of the fungal cell membrane[3][4]
Echinocandins (e.g., Caspofungin) Fungi (e.g., C. albicans)Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall
Signaling Pathway of Purpuromycin in Bacteria

The following diagram illustrates the proposed mechanism of action of Purpuromycin in bacterial cells, leading to the inhibition of protein synthesis.

Proposed Mechanism of Action of Purpuromycin in Bacteria Purpuromycin Purpuromycin Ribosome Bacterial Ribosome (70S) Purpuromycin->Ribosome Binds to ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Proposed pathway of Purpuromycin's antibacterial action.

Standard-of-Care Antibiotics: A Brief Overview

For infections potentially targeted by a broad-spectrum agent like Purpuromycin, the current standard-of-care is well-defined and depends on the specific pathogen.

Bacillus subtilis Infections

While B. subtilis is generally considered non-pathogenic, it can cause opportunistic infections. Treatment is typically guided by antimicrobial susceptibility testing. Vancomycin and clindamycin are often considered for severe infections.

Candida albicans Infections

Candida albicans is a common cause of fungal infections, ranging from superficial to systemic. Fluconazole is a frequently used first-line agent for many forms of candidiasis.[3][4] For invasive or resistant infections, echinocandins like caspofungin are a primary choice.

Experimental Protocols for In Vivo Efficacy Testing

To evaluate the in vivo efficacy of a novel antibiotic like this compound, standardized animal models of infection are used. Below are representative protocols for assessing antibacterial and antifungal activity.

Murine Model of Systemic Bacterial Infection

A common method to assess the in vivo efficacy of an antibacterial agent is the murine sepsis model.

Objective: To determine the effective dose (ED50) of a compound in reducing mortality from a lethal bacterial infection.

Protocol:

  • Animal Model: Typically, BALB/c or Swiss albino mice are used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., a clinical isolate of Bacillus subtilis). The inoculum size is predetermined to cause mortality in a control group within a specific timeframe (e.g., 24-48 hours).

  • Treatment: The test compound (e.g., this compound) is administered at various doses, typically via intravenous or subcutaneous routes, at specific time points post-infection (e.g., 1 and 6 hours). A control group receives a vehicle solution. A positive control group receives a standard-of-care antibiotic (e.g., vancomycin).

  • Observation: Animals are monitored for a set period (e.g., 7 days) for survival.

  • Data Analysis: The survival data is used to calculate the ED50, the dose at which 50% of the animals survive.

Experimental Workflow for In Vivo Antibacterial Efficacy

Workflow for In Vivo Antibacterial Efficacy Study Start Start Infection Induce Systemic Infection in Mice (e.g., B. subtilis) Start->Infection Grouping Divide into Treatment Groups (Vehicle, this compound, Standard Care) Infection->Grouping Treatment Administer Treatment Grouping->Treatment Monitoring Monitor Survival Over 7 Days Treatment->Monitoring Analysis Calculate ED50 Monitoring->Analysis End End Analysis->End

Caption: A typical workflow for an in vivo antibacterial efficacy study.

Murine Model of Disseminated Candidiasis

To assess the in vivo efficacy of an antifungal agent, a murine model of disseminated candidiasis is frequently employed.

Objective: To determine the ability of a compound to reduce the fungal burden in target organs.

Protocol:

  • Animal Model: Immunocompetent or immunosuppressed mice are used, depending on the study's aim.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: The test compound is administered at various doses, and a standard-of-care antifungal (e.g., fluconazole) is used as a positive control.

  • Endpoint: After a defined period (e.g., 2-5 days), mice are euthanized, and target organs (typically kidneys) are harvested.

  • Fungal Burden Determination: The organs are homogenized, and serial dilutions are plated on appropriate culture media to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The reduction in fungal burden in the treatment groups is compared to the control group.

Conclusion

While the absence of in vivo data for this compound prevents a direct efficacy comparison with standard-of-care antibiotics, the available in vitro information on the similarly named Purpuromycin suggests a compound with a broad spectrum of activity and a dual mechanism of action. Should in vivo studies be undertaken for this compound, the experimental protocols outlined provide a framework for its evaluation. For researchers and drug development professionals, the potential for a single compound to target both bacterial and fungal pathogens through distinct mechanisms warrants further investigation. However, without in vivo data, its therapeutic potential remains speculative.

References

A Head-to-Head Comparison of Purpurogenone and its Synthetic Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Purpurogenone, a naturally occurring phenolic compound, and its synthetic analogs are emerging as promising candidates in cancer therapy. This guide provides a comprehensive, data-driven comparison of their performance, focusing on their inhibitory effects on key cancer-related enzymes and signaling pathways. Detailed experimental methodologies and visual representations of the underlying mechanisms are presented to facilitate further research and development.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following tables summarize the inhibitory activities of this compound (referred to in the literature as purpurogallin) and its synthetic analogs against histone demethylase KDM4A and ATP-binding cassette transporter ABCG2.

CompoundTargetAssay TypeIC50 / % InhibitionCell Line
Purpurogallin (42a) KDM4AAlphaLISAIdentified as a KDM4A inhibitor (IC50 not specified)-
Analog 9ac KDM4AEnzymatic50% inhibition at 50 µM-
Analog 9bc KDM4AEnzymatic80% inhibition at 50 µM-
Analog 9bf (42b) KDM4AAlphaLISA24.37 µM - 38.85 µMColon cancer cells[1][2][3]
CompoundTargetAssay TypeEC50
Purpurogallin Carboxylic Acid ABCG2Enzymatic3.09 µM[4][5]

Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway

Purpurogallin has been identified as a novel inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. By inhibiting MEK1/2, purpurogallin prevents the phosphorylation and activation of ERK1/2, leading to downstream effects such as cell cycle arrest and apoptosis.

MEK_ERK_Pathway cluster_upstream Upstream Signaling cluster_mek_inhibition MEK Inhibition cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Purpurogallin Purpurogallin Purpurogallin->MEK1_2 Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK1_2->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Purpurogallin inhibits the MEK1/2-ERK1/2 signaling pathway.

Experimental Protocols

KDM4A Histone Demethylase AlphaLISA Assay

This protocol outlines a general procedure for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to determine the inhibitory activity of compounds against KDM4A.

Materials:

  • Recombinant human KDM4A enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • AlphaLISA Acceptor beads conjugated to an anti-demethylated product antibody (e.g., anti-H3K9me2)

  • Streptavidin-coated Donor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)

  • Test compounds (Purpurogallin and its analogs) dissolved in DMSO

  • 384-well white opaque microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the wells of the 384-well plate.

  • Enzyme and Inhibitor Pre-incubation: Add the KDM4A enzyme to the wells containing the compounds and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Demethylation: Add the biotinylated H3K9me3 substrate to each well to start the enzymatic reaction. The final substrate concentration should be near its Km value. Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding a mixture containing the anti-demethylated product Acceptor beads. Incubate for a period (e.g., 60 minutes) at room temperature in the dark. Following this, add the Streptavidin-coated Donor beads and incubate for another 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate using an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of demethylated product.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

ABCG2 ATPase Activity Assay

This enzymatic assay determines the effect of a compound on the ATPase activity of the ABCG2 transporter.

Materials:

  • Purified ABCG2 protein

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 150 mM NaCl, 50 µM NADP⁺)

  • Test compound (Purpurogallin Carboxylic Acid)

  • ATP

  • 384-well plate

Procedure:

  • Protein Dilution: Dilute the purified ABCG2 protein to the desired final concentration (e.g., 25 nM) in 1X Assay Buffer.

  • Plate Setup: Add 35 µL of the diluted protein to each well of a 384-well plate.

  • Compound Addition: Add 10 µL of the test compound at various concentrations (e.g., 0.01-100 µM) to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Reaction Initiation: Start the enzymatic reaction by adding 5 µL of ATP to each well.

  • Data Acquisition: Measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader to determine the rate of ATP hydrolysis.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that produces a half-maximal response.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Rhodamine 123 by the ABCG2 transporter.

Materials:

  • Cancer cell lines (e.g., HepG2, Huh7)

  • Test compound (Purpurogallin Carboxylic Acid)

  • Rhodamine 123

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells into a 6-well plate at a density of 1x10⁵ cells/well and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 2.5, 5, and 10 µM) for 24 hours.

  • Rhodamine 123 Loading: Resuspend the treated cells in culture medium containing Rhodamine 123 (e.g., 10 mmol/l) and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove extracellular Rhodamine 123.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer at an excitation wavelength of 488 nm.

  • Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) indicates inhibition of the ABCG2 transporter.

MEK1/2 Inhibition Assay (Western Blot for Phospho-ERK1/2)

This protocol describes a common method to assess the inhibition of MEK1/2 activity within cells by measuring the phosphorylation of its downstream target, ERK1/2.

Materials:

  • Cancer cell line

  • Test compound (Purpurogallin)

  • Lysis buffer

  • Primary antibodies (anti-phospho-ERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and Western blot apparatus

Procedure:

  • Cell Treatment: Seed cells and treat them with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-ERK1/2. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

  • Data Analysis: A decrease in the intensity of the phospho-ERK1/2 band with increasing concentrations of the test compound indicates inhibition of MEK1/2 activity.

Workflow for Compound Evaluation

compound_evaluation_workflow cluster_synthesis Synthesis & Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_outcome Outcome Purpurogallin Purpurogallin (Natural Product) KDM4A_Assay KDM4A Inhibition Assay (AlphaLISA) Purpurogallin->KDM4A_Assay MEK_Assay MEK1/2 Inhibition (p-ERK Western Blot) Purpurogallin->MEK_Assay Purpurogallin Analogs Synthetic Analogs Analogs->KDM4A_Assay ABCG2_Assay ABCG2 Inhibition Assay (Enzymatic) Analogs->ABCG2_Assay e.g., Purpurogallin Carboxylic Acid IC50_EC50 Determine IC50/EC50 Values KDM4A_Assay->IC50_EC50 ABCG2_Assay->IC50_EC50 MEK_Assay->IC50_EC50 Compare_Activity Compare Activity of Analogs to Parent Compound IC50_EC50->Compare_Activity Lead_Compound Identify Lead Compound(s) Compare_Activity->Lead_Compound

References

Unlocking Synergistic Potential: A Comparative Guide to Purpurogallin Carboxylic Acid in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Purpurogallin Carboxylic Acid (PCA) with other compounds, supported by experimental data. The focus is on elucidating the enhanced therapeutic efficacy achieved through combination strategies, with a spotlight on cancer therapy.

Recent preclinical studies have highlighted the potential of Purpurogallin Carboxylic Acid (PCA), a natural phenolic compound, to act synergistically with established chemotherapeutic agents. This guide delves into the quantitative data from these studies, details the experimental protocols for assessing synergy, and visualizes the underlying molecular pathways to provide a comprehensive resource for advancing combination therapy research.

Comparative Analysis of Synergistic Efficacy

The synergistic potential of a combination therapy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug can be reduced when used in a synergistic combination to achieve the same effect.

Below is a comparative summary of the synergistic effects of PCA and other structurally or functionally similar polyphenolic compounds when combined with conventional anticancer drugs.

Polyphenol Combination Agent Cancer Type Key Findings (CI & DRI Values) Mechanism of Synergy
Purpurogallin Carboxylic Acid (PCA) 5-Fluorouracil (5-FU)Liver Cancer (HepG2, Huh7, Huh1 cells)Strong synergistic effect at 10 µM PCA and 10 µM 5-FU.[1]Targeting and inhibition of the ABCG2 drug efflux pump.[1]
Gallic Acid Cisplatin (B142131)Small Cell Lung Cancer (H446 cells)Synergistic induction of apoptosis.Increased generation of reactive oxygen species (ROS) and modulation of the mitochondrial apoptotic pathway.[2]
Gallic Acid PirarubicinLeukemia (K562 and K562/Dox cells)Synergistic cytotoxicity in both sensitive and doxorubicin-resistant cells.[3]Impairment of cellular energy status and inhibition of P-glycoprotein function.[3]
Curcumin 5-Fluorouracil (5-FU)Hepatocellular Carcinoma (SMMC-7721 cells)Strong synergistic effect with a molar ratio of 2:1 (Curcumin:5-FU).[4]Inhibition of NF-κB and COX-2 protein expression.[4]
Epigallocatechin-3-gallate (EGCG) 5-Fluorouracil (5-FU)Oral Squamous Cell CarcinomaEnhanced reduction in cell viability and migration compared to 5-FU alone.[5]Alteration of the cell cycle, with EGCG inducing G2/M arrest and 5-FU causing S phase arrest.[5]

Deciphering the Molecular Mechanisms: The Role of ABCG2

A pivotal mechanism underlying the synergistic effect of PCA with 5-FU is the targeting of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[1] ABCG2 is a protein that actively pumps chemotherapeutic drugs out of cancer cells, contributing significantly to multidrug resistance.[6][7] PCA has been shown to inhibit the function of ABCG2, thereby increasing the intracellular concentration and efficacy of co-administered drugs like 5-FU.[1]

The expression of ABCG2 is regulated by complex signaling pathways, with the PI3K/AKT pathway being a key player.[6][8] The activation of the PI3K/AKT pathway can lead to increased expression of ABCG2, promoting chemoresistance.[8] Therefore, compounds that can modulate this pathway, in addition to directly inhibiting ABCG2, hold significant promise for overcoming drug resistance.

Below is a diagram illustrating the proposed signaling pathway involved in PCA's synergistic activity.

Signaling Pathway of PCA-Mediated Synergy cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Drug Efflux Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates AKT AKT PI3K->AKT Activates ABCG2_Expression ABCG2 Gene Expression AKT->ABCG2_Expression Promotes ABCG2_Transporter ABCG2 Transporter ABCG2_Expression->ABCG2_Transporter Leads to Chemotherapy_out 5-Fluorouracil (extracellular) ABCG2_Transporter->Chemotherapy_out Efflux Chemotherapy 5-Fluorouracil Chemotherapy->ABCG2_Transporter PCA Purpurogallin Carboxylic Acid PCA->ABCG2_Transporter Inhibits Experimental Workflow for Synergy Assessment Start Start Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Checkerboard_Setup Add drugs in a checkerboard format Cell_Seeding->Checkerboard_Setup Drug_Preparation Prepare serial dilutions of PCA and Compound B Drug_Preparation->Checkerboard_Setup Incubation Incubate for 48-72 hours Checkerboard_Setup->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Read plate using a plate reader Viability_Assay->Data_Acquisition Data_Analysis Calculate CI and DRI values Data_Acquisition->Data_Analysis Conclusion Determine Synergy Data_Analysis->Conclusion

References

Independent Validation of Purpurogallin Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Purpurogallin and its derivatives, focusing on its therapeutic potential as an antioxidant, anti-inflammatory, and anticancer agent. The information presented is collated from multiple studies to offer a comprehensive overview and support independent validation of its biological activities.

I. Comparative Analysis of Biological Activities

Purpurogallin, a naturally occurring phenolic compound found in oak galls and bark, has demonstrated a range of biological effects.[1][2] This section summarizes the quantitative data from various studies to compare its efficacy with other known agents.

Table 1: Antioxidant Activity of Purpurogallin and Comparators

CompoundAssayModel SystemKey FindingsReference
Purpurogallin Oxyradical ScavengingRat HepatocytesDose-dependent protection (0.5-2.0 mM), surpassed ascorbate, mannitol, SOD, catalase, and Trolox.[3]
Purpurogallin Peroxyl Radical-induced LysisHuman ErythrocytesMore effective protector than lactosylphenyl-trolox, trolox, and ascorbate.[4]
Purpurogallin Ferrous Ion ChelationIn vitroCapable of chelating ferrous ions, suggesting suppression of Fenton reaction.[5]
Trolox Oxyradical ScavengingRat HepatocytesLess effective than Purpurogallin at optimal concentrations.[3]
Ascorbate Oxyradical ScavengingRat HepatocytesLess effective than Purpurogallin at optimal concentrations.[3]

Table 2: Anti-inflammatory Activity of Purpurogallin and its Carboxylic Acid Derivative

CompoundModel SystemKey FindingsReference
Purpurogallin LPS-stimulated BV2 microgliaSignificantly inhibited NO and PGE2 production; downregulated iNOS and COX-2 expression.[6]
Purpurogallin LPS-stimulated BV2 microgliaAttenuated production of IL-1β and TNF-α.[6]
Purpurogallin Carboxylic Acid (PCA) LPS-stimulated RAW264.7 macrophagesDose-dependently inhibited NO production (57.6% at 100 µM).[7]
Purpurogallin Carboxylic Acid (PCA) LPS-stimulated RAW264.7 macrophagesSignificantly inhibited IL-6 production (43.1% at 100 µM).[7]

Table 3: Anticancer Activity of Purpurogallin and its Carboxylic Acid Derivative

CompoundCancer Cell LineKey FindingsReference
Purpurogallin Esophageal Squamous Cell Carcinoma (ESCC)Suppressed anchorage-dependent and -independent growth; induced S and G2 phase cell cycle arrest and apoptosis.[8]
Purpurogallin Carboxylic Acid (PCA) Liver Cancer (HepG2, Huh7, Huh1)Synergistic effect with 5-fluorouracil; inhibited colony and spheroid formation.[9][10]
Purpurogallin Carboxylic Acid (PCA) Breast (MCF7), Lung (A549)Inhibitory effect on cell proliferation.[11]
Purpurogallin Carboxylic Acid (PCA) -EC50 for ABCG2: 3.09 µM; Kd for ABCG2 protein: 1.84 µM.[10]

II. Experimental Protocols

This section details the methodologies for key experiments cited in the published literature on Purpurogallin.

1. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[12] The neutralization of the radical leads to a color change from violet to yellow, which is quantified spectrophotometrically at approximately 517 nm.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate.[13] The antioxidant capacity is determined by the decolorization of the ABTS radical cation, measured by the reduction in absorbance at 734 nm.[13]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by measuring the absorbance at 593 nm.[14]

2. Anti-inflammatory Activity Assays

  • Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW264.7) or microglial cells (e.g., BV2) are treated with the test compound.[6][7] The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.[7]

  • Cytokine Production Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[6]

3. Western Blot Analysis for Signaling Pathway Activation

  • Detection of MAPK Pathway Activation: The activation of MAPK signaling pathways is commonly assessed by detecting the phosphorylation of key proteins.[15] This involves separating cell lysates by SDS-PAGE, transferring the proteins to a membrane, and probing with primary antibodies specific to the phosphorylated forms of kinases like ERK1/2, JNK, and p38.[15][16] Total protein levels are also measured as a loading control.[16]

III. Signaling Pathways and Mechanisms of Action

1. Anti-inflammatory Mechanism via NF-κB and MAPK Signaling

Purpurogallin exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6] In LPS-stimulated microglial cells, purpurogallin suppresses the translocation of the NF-κB p65 subunit to the nucleus and the degradation of its inhibitor, IκB.[6] It also inhibits the phosphorylation of key kinases in the MAPK cascade, including ERK, JNK, and p38.[17]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK MEK MEK MAP3K->MEK MAPK MAPK (ERK, JNK, p38) MEK->MAPK Transcription Gene Transcription MAPK->Transcription IκB IκB IKK->IκB Phosphorylates (Degradation) NFκB NF-κB NFκB->Transcription Purpurogallin Purpurogallin Purpurogallin->MEK Inhibits Purpurogallin->IKK Inhibits Inflammation Pro-inflammatory Mediators (NO, PGE2, IL-1β, TNF-α) Transcription->Inflammation

Caption: Purpurogallin's inhibition of MAPK and NF-κB pathways.

2. Anticancer Mechanism via MEK1/2 Inhibition

In esophageal squamous cell carcinoma, purpurogallin has been identified as a novel inhibitor of MEK1/2, key components of the MAPK/ERK pathway.[8] By directly binding to and inhibiting MEK1 and MEK2, purpurogallin attenuates the downstream ERK1/2 signaling, leading to cell cycle arrest and apoptosis.[8]

G cluster_0 cluster_1 cluster_2 cluster_3 GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Activate Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation Survival Cell Survival ERK1_2->Survival Purpurogallin Purpurogallin Purpurogallin->MEK1_2 Inhibits G cluster_0 cluster_1 cluster_2 cluster_3 A Cancer Cell Culture (e.g., HepG2, Huh7) B Treatment Groups: - Vehicle Control - PCA alone - 5-FU alone - PCA + 5-FU A->B C1 Cell Proliferation (CCK-8 Assay) B->C1 C2 Colony Formation Assay B->C2 C3 Spheroid Formation Assay B->C3 C4 Cell Cycle Analysis (Flow Cytometry) B->C4 D Data Analysis and Comparison of Effects C1->D C2->D C3->D C4->D

References

Safety Operating Guide

Proper Disposal of Purpurogenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Purpurogenone (CAS No. 577-25-3), a polycyclic phenolic compound. All personnel handling this chemical must adhere to the following procedures to ensure personal safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the known hazards of structurally similar phenolic and polycyclic aromatic compounds and are intended to provide a comprehensive framework for its safe management and disposal.

Hazard Assessment and Classification

While specific toxicity data for this compound is limited, its chemical structure—a polycyclic aromatic hydrocarbon with multiple hydroxyl groups—suggests potential hazards analogous to other phenolic compounds. A structurally similar compound, 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one, is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

Based on this, it is prudent to handle this compound with a similar level of caution.

Inferred Hazard Classification for this compound

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin IrritationCategory 2WarningH315: Causes skin irritation
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following personal protective equipment is mandatory:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended for concentrated solutions.[2]

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[2]

  • Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or when splashes are likely, a chemically resistant apron is also necessary.[2]

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]

Experimental Protocols: Spill Management

In the event of a this compound spill, immediate action is crucial to mitigate exposure and environmental contamination.

Small Spills (less than 1 gram of solid or 50 mL of dilute solution):

  • Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation, preferably within a fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills (more than 1 gram of solid or 50 mL of dilute solution):

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof, and shatter-resistant container. Do not mix with incompatible waste streams.

    • Contaminated Materials: All grossly contaminated items (e.g., pipette tips, gloves, absorbent pads) must be collected in a designated hazardous waste container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (CAS 577-25-3)".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste generation.

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Ensure containers are kept closed except when adding waste.

  • Disposal Request:

    • Contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal. The primary recommended method for the final disposal of phenolic compounds is incineration by a licensed waste disposal facility.

Visual Guide to this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

Purpurogenone_Disposal_Workflow This compound Disposal Workflow cluster_assessment Hazard Assessment cluster_handling Handling & Collection cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Identify Waste Type: Solid, Liquid, or Contaminated Debris? collect_solid Collect in Labeled Solid Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container waste_type->collect_liquid Liquid collect_debris Collect in Labeled Contaminated Debris Container waste_type->collect_debris Debris ppe->waste_type store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_debris->store request_pickup Request Pickup by EHS/Hazardous Waste Team store->request_pickup incineration Final Disposal: Incineration request_pickup->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Purpurogenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of Purpurogenone in a laboratory environment.

Risk Assessment and General Precautions

Before beginning any work with this compound, a thorough risk assessment must be conducted to identify potential hazards and determine the appropriate safety measures. Given the lack of specific toxicity data, it is prudent to treat this compound as a potentially hazardous substance.

Key principles for safe handling include:

  • Minimizing Exposure: All procedures should be designed to minimize the risk of inhalation, skin contact, and ingestion.

  • Engineering Controls: Primary engineering controls, such as a certified chemical fume hood, should be used for all manipulations of solid this compound or its solutions.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the compound.

  • Hygiene Practices: Strict personal hygiene practices should be followed, including washing hands thoroughly after handling the substance and before leaving the laboratory.

Personal Protective Equipment (PPE) Recommendations

The selection of PPE is critical for protecting laboratory personnel. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityEngineering ControlsGlovesEye/Face ProtectionProtective ClothingRespiratory Protection
Handling Solid Powder Chemical Fume HoodNitrile or Neoprene gloves (double-gloved)Safety glasses with side shields or safety gogglesA fully buttoned lab coat with tight-fitting cuffsRecommended as a precautionary measure, even within a fume hood.
Preparing Solutions Chemical Fume HoodNitrile or Neoprene gloves (double-gloved)Safety glasses with side shields or safety gogglesA fully buttoned lab coat with tight-fitting cuffsRecommended if there is a risk of aerosol generation.
Conducting Reactions Chemical Fume HoodNitrile or Neoprene gloves (double-gloved)Safety glasses with side shields or safety gogglesA fully buttoned lab coat with tight-fitting cuffsTo be determined by the risk assessment of the specific reaction.
Waste Disposal Well-ventilated areaNitrile or Neoprene gloves (double-gloved)Safety glasses with side shields or safety gogglesA fully buttoned lab coat with tight-fitting cuffsNot generally required if handling sealed waste containers.

Experimental Workflow for Safe Handling

The following diagram illustrates a typical workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid this compound prep_setup->handle_weigh Proceed with caution handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Conduct Experiment handle_dissolve->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon Upon completion cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

A typical workflow for safely handling this compound.

Operational and Disposal Plans

A clear and concise plan for the operation and disposal of this compound is essential for maintaining a safe laboratory environment.

Operational Plan:

  • Acquisition and Storage: Procure the smallest quantity of this compound necessary for the experiment. Upon receipt, store it in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Pre-Experiment Briefing: Before any new procedure involving this compound, all personnel involved should be briefed on the potential hazards and the specific safety precautions to be taken.

  • Handling Procedures:

    • All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

    • Use disposable equipment whenever possible to avoid cross-contamination.

    • Avoid the generation of dust when handling the solid form.

    • If a solution is prepared, ensure the solvent is compatible and that the dissolution process is controlled to prevent splashing.

  • Emergency Procedures:

    • Spill: In the event of a spill, evacuate the area and alert the appropriate safety personnel. Small spills within a fume hood can be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, and then decontaminate the area.

    • Exposure:

      • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

      • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.

      • Inhalation: Move to fresh air immediately.

      • In all cases of exposure, seek immediate medical attention.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including unused material, contaminated PPE, and experimental apparatus, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: Hazardous waste must be disposed of through a certified hazardous waste management vendor in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Logical Relationship for PPE Selection

The selection of appropriate PPE is a logical process based on a risk assessment of the planned experimental procedures. The following diagram illustrates this decision-making process.

cluster_risk Risk Assessment cluster_ppe PPE Selection risk_id Identify Hazards (Inhalation, Dermal, Eye) risk_eval Evaluate Exposure Potential risk_id->risk_eval ppe_resp Respiratory Protection (e.g., Respirator) risk_eval->ppe_resp Inhalation Risk ppe_hand Hand Protection (e.g., Nitrile Gloves) risk_eval->ppe_hand Dermal Contact Risk ppe_eye Eye/Face Protection (e.g., Goggles, Face Shield) risk_eval->ppe_eye Splash/Aerosol Risk ppe_body Body Protection (e.g., Lab Coat) risk_eval->ppe_body General Contamination Risk

Decision-making process for selecting appropriate PPE.

References

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